molecular formula C20H25N3O B1675755 LAMPA CAS No. 40158-98-3

LAMPA

Cat. No.: B1675755
CAS No.: 40158-98-3
M. Wt: 323.4 g/mol
InChI Key: CZRJGQXHVRNZRZ-RDTXWAMCSA-N
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Description

LAMPA (solution) is an analytical reference material categorized as a lysergamide. This compound is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.>Lysergic acid methylpropylamide is discontinued (DEA controlled substance).

Properties

IUPAC Name

(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRJGQXHVRNZRZ-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043313
Record name Lysergic acid methylpropylamide
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40158-98-3
Record name Lysergic acid methylpropylamide
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Record name Lysergic acid methylpropylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40158-98-3
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Record name LYSERGIC ACID METHYLPROPYLAMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of LAMPA (Lysergic Acid Methylpropylamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lysergic Acid Methylpropylamide (LAMPA), a structural analog of lysergic acid diethylamide (LSD). This document details the chemical properties, synthesis pathway, and analytical data for this compound, intended for an audience with a strong background in organic chemistry and pharmacology.

Compound Data

This compound, also known as N-methyl-N-propyllysergamide, is a derivative of lysergic acid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₅N₃O[1]
Molecular Weight 323.43 g/mol [1]
CAS Number 40158-98-3[2]
IUPAC Name (6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[1]
Canonical SMILES CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C[1]
Appearance Not explicitly stated in search results
Solubility Not explicitly stated in search results

Synthesis Pathway

The synthesis of this compound, like other lysergamides, begins with lysergic acid as the starting material. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids produced by the Claviceps purpurea fungus or through total synthesis.[3][4] The core of the this compound synthesis involves the formation of an amide bond between the carboxyl group of lysergic acid and N-methyl-n-propylamine. A common and effective method to achieve this is through the formation of a mixed anhydride (B1165640) intermediate to activate the carboxylic acid for nucleophilic attack by the amine.[5]

Two primary methods for the formation of the mixed anhydride have been described for the synthesis of lysergamides:

  • Trifluoroacetic Anhydride (TFAA) Method: This method involves the reaction of lysergic acid with TFAA at low temperatures to form a reactive mixed anhydride. This intermediate readily reacts with the secondary amine, N-methyl-n-propylamine, to yield this compound. A key advantage of this method is the suppression of racemization at the C8 position of the lysergic acid backbone.[5]

  • Isobutyl Chloroformate Method: An alternative route utilizes isobutyl chloroformate in the presence of a non-nucleophilic base, such as N-methylmorpholine, to generate the mixed anhydride. This is followed by the addition of N-methyl-n-propylamine to form the final amide product. This method has been reported to produce high yields of the desired lysergamide.[5]

Below is a generalized experimental protocol based on the mixed anhydride methodology.

Experimental Protocols

Note: The following protocols are generalized based on established methods for the synthesis of lysergic acid amides. Specific reaction conditions may require optimization for the synthesis of this compound.

Materials and Reagents
  • d-Lysergic acid

  • Trifluoroacetic anhydride (TFAA) or Isobutyl chloroformate

  • N-methyl-n-propylamine

  • N-methylmorpholine (for the isobutyl chloroformate method)

  • Anhydrous acetonitrile (B52724) or dichloromethane (B109758)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Chromatography supplies (silica gel, solvents)

Synthesis via Trifluoroacetic Anhydride (TFAA) Method
  • Activation of Lysergic Acid: A solution of d-lysergic acid in anhydrous acetonitrile is cooled to a low temperature (typically below 0°C). Trifluoroacetic anhydride (approximately 2 equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The reaction is stirred for a period to ensure the complete formation of the mixed anhydride of lysergic and trifluoroacetic acids.[6]

  • Amide Formation: To the solution containing the mixed anhydride, a solution of N-methyl-n-propylamine (approximately 5 equivalents) in anhydrous acetonitrile is added. The reaction mixture is then allowed to warm to room temperature and is stirred for several hours in the dark.[6]

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) and a dilute aqueous sodium bicarbonate solution. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the d-lysergic acid N-methyl-N-propylamide (this compound) and its diastereomer, d-iso-lysergic acid N-methyl-N-propylamide.

Synthesis via Isobutyl Chloroformate Method
  • Mixed Anhydride Formation: d-Lysergic acid is dissolved in an anhydrous solvent like dichloromethane or THF and cooled to 0°C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate. The mixture is stirred at this temperature for a sufficient time to form the mixed anhydride.

  • Amidation: N-methyl-n-propylamine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Purification: The work-up and purification steps are similar to the TFAA method, involving an aqueous wash, extraction, drying, and chromatographic separation to isolate this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the mixed anhydride approach.

LAMPA_Synthesis_Workflow General Synthesis Workflow for this compound cluster_activation Step 1: Activation of Lysergic Acid cluster_amidation Step 2: Amide Formation cluster_purification Step 3: Purification lysergic_acid d-Lysergic Acid mixed_anhydride Mixed Anhydride Intermediate lysergic_acid->mixed_anhydride Reaction in anhydrous solvent (e.g., Acetonitrile) at low temp. activating_reagent Activating Reagent (TFAA or Isobutyl Chloroformate) activating_reagent->mixed_anhydride lampa_crude Crude this compound Mixture mixed_anhydride->lampa_crude Nucleophilic Acyl Substitution amine N-methyl-n-propylamine amine->lampa_crude workup Aqueous Work-up (Extraction & Washing) lampa_crude->workup chromatography Column Chromatography (Silica Gel) workup->chromatography lampa_pure Pure this compound chromatography->lampa_pure

Caption: General Synthesis Workflow for this compound via the Mixed Anhydride Method.

Analytical Characterization

The characterization of this compound and its differentiation from its isomers and other lysergamides is crucial for research and forensic purposes. Various analytical techniques are employed for this purpose.

Analytical TechniqueObservations for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) This compound can be separated from LSD and its isomer MIPLA (N-methyl-N-isopropyllysergamide) under specific GC conditions. The mass spectrum of this compound is very similar to that of LSD, requiring careful analysis of fragmentation patterns and retention times for differentiation.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS methods can be used to separate this compound from other lysergamides. In-source collision-induced dissociation can help differentiate between co-eluting isomers based on distinct ion ratios.[7]
Infrared Spectroscopy (IR) GC-solid phase IR spectroscopy can provide unambiguous identification and differentiation of this compound from its isomers based on unique absorption bands in the fingerprint region.

Conclusion

The synthesis of this compound is a multi-step process that relies on the principles of amide bond formation, utilizing a mixed anhydride intermediate to activate the carboxylic acid of the lysergic acid precursor. While the general methodology is well-established for lysergamides, the specific optimization of reaction conditions is critical for achieving high yields and purity of the target compound. The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques to ensure its unambiguous identification and differentiation from related compounds. This guide provides a foundational understanding for researchers and professionals working with this class of molecules.

References

A Comprehensive Analysis of the Mechanism of Action of d-Lysergic Acid Methyl-Propylamide (LAMPA) on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of the pharmacological profile of d-lysergic acid methyl-propylamide (LAMPA), a lysergamide (B1675752) derivative and analog of LSD. We detail its binding affinity and functional activity across a range of serotonin (B10506) (5-HT) receptor subtypes. This document consolidates quantitative data from key studies, outlines the experimental protocols used for its characterization, and illustrates its primary mechanism of action through detailed signaling pathway diagrams. The findings underscore this compound's potent and selective agonist activity at the 5-HT2A receptor, highlighting its utility as a tool for psychedelic research and potential therapeutic development.

Introduction

d-Lysergic acid methyl-propylamide (this compound) is a semi-synthetic psychedelic compound belonging to the lysergamide class of chemicals. As a structural analog of d-lysergic acid diethylamide (LSD), this compound has garnered interest within the scientific community for its distinct pharmacological profile at serotonin (5-HT) receptors. Understanding the precise mechanism of action of compounds like this compound is critical for elucidating the neurobiology of psychedelic effects and for the rational design of novel therapeutics targeting the serotonergic system.

This document serves as a technical guide, summarizing the current knowledge of this compound's interaction with 5-HT receptors. We present a detailed analysis of its binding and functional characteristics, the experimental methodologies employed in these characterizations, and the intracellular signaling cascades it initiates.

Serotonin Receptor Binding Profile of this compound

This compound exhibits a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2 family. Its binding profile has been characterized primarily through competitive radioligand binding assays, which measure the ability of the compound to displace a known radiolabeled ligand from the receptor. The dissociation constant (Ki) is a measure of binding affinity, where a lower value indicates a higher affinity.

Table 1: Binding Affinity (Ki, nM) of this compound at Human Serotonin (5-HT) Receptors

Receptor Subtype Radioligand Ki (nM) Reference Cell Line
5-HT2A [3H]ketanserin 2.9 HEK293
5-HT1A [3H]8-OH-DPAT 11 HEK293
5-HT2C [3H]mesulergine 24 HEK293
5-HT2B [3H]LSD 3.2 CHO-K1
5-HT6 [3H]LSD 20 HEK293

| 5-HT7 | [3H]LSD | 40 | HEK293 |

Data compiled from studies characterizing the pharmacological profile of this compound at cloned human serotonin receptors expressed in recombinant cell lines.

Functional Activity and Intracellular Signaling

This compound's primary mechanism of action is its functional agonism at the 5-HT2A receptor, which is strongly correlated with the induction of psychedelic effects. This activity is mediated through the activation of the Gq/11 G-protein signaling pathway. Upon binding, this compound stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation. The activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These messengers then propagate the signal, leading to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds & Activates Gq Gq Protein (inactive) (GDP-bound) HTR2A->Gq Recruits & Activates Gq_active Gq Protein (active) (GTP-bound) Gq->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (Neuronal Excitability, etc.) Ca_release->Downstream PKC->Downstream

Caption: this compound-induced 5-HT2A receptor signaling via the canonical Gq pathway.

Table 2: Functional Activity (EC50, nM) of this compound at Human 5-HT2A Receptor

Assay Type Measured Response EC50 (nM) Emax (% 5-HT) Reference Cell Line

| Calcium Flux | Gq/11-mediated Ca²⁺ release | 11.2 | 100% | HEK293 |

EC50 (half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal response. Emax (maximum effect) is shown relative to the endogenous ligand serotonin (5-HT). This data confirms this compound as a full and potent agonist at the 5-HT2A receptor.

Key Experimental Methodologies

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. Below are the detailed protocols for the primary experiments used to determine its binding affinity and functional potency.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin, a selective 5-HT2A antagonist.

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • Non-specific Ligand: Mianserin (10 µM) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Protocol:

  • Preparation: Cell membranes are thawed and homogenized in ice-cold assay buffer.

  • Incubation: A mixture containing cell membranes, [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound is prepared in 96-well plates.

  • Equilibration: The plates are incubated at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats, separating bound from free radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The filter mats are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the amount of bound [3H]ketanserin, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The IC50 (concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes (h5-HT2A expressing) A1 Incubate Membranes, Radioligand & this compound (60 min, 25°C) P1->A1 P2 Prepare serial dilutions of this compound P2->A1 P3 Prepare Radioligand ([3H]ketanserin) P3->A1 A2 Rapid Filtration (Separate Bound/Free) A1->A2 A3 Wash Filters (Remove non-specific binding) A2->A3 A4 Scintillation Counting (Measure radioactivity) A3->A4 D1 Plot Competition Curve (% Bound vs. [this compound]) A4->D1 D2 Calculate IC50 (Non-linear regression) D1->D2 D3 Calculate Ki (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Calcium Flux Functional Assay

This cell-based assay measures the functional potency of a compound by quantifying the increase in intracellular calcium that results from the activation of Gq-coupled receptors.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT2A receptor.

Materials:

  • Cells: HEK293 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.

Protocol:

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C. The dye enters the cells and is cleaved to its active, fluorescent form.

  • Baseline Reading: The plate is placed in the fluorescence reader. A baseline fluorescence reading is taken for several seconds before the addition of the compound.

  • Compound Addition: The instrument automatically adds varying concentrations of this compound to the wells.

  • Kinetic Measurement: Fluorescence intensity is measured kinetically in real-time immediately following compound addition. Activation of the 5-HT2A receptor by this compound triggers Gq signaling, leading to IP3-mediated calcium release from the endoplasmic reticulum, causing a rapid increase in intracellular calcium and thus a sharp increase in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized to the response of a maximal concentration of serotonin (5-HT) and plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 and Emax values.

Conclusion

The data presented in this guide establish d-lysergic acid methyl-propylamide (this compound) as a potent and high-affinity agonist for the human serotonin 5-HT2A receptor. Its primary mechanism of action involves the robust activation of the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium. This profile is consistent with other classic psychedelic compounds and solidifies this compound's role as a valuable pharmacological tool for investigating the 5-HT2A receptor system. Further research may explore potential signaling bias and the in vivo consequences of its specific receptor interaction profile.

The Pharmacokinetics and Pharmacodynamics of Lampalizumab: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lampalizumab (INN) is an antigen-binding fragment (Fab) of a humanized monoclonal antibody designed as a targeted inhibitor of complement factor D (CFD).[1][2] Developed for the treatment of geographic atrophy (GA) secondary to age-related macular degeneration (AMD), Lampalizumab represents a therapeutic strategy aimed at modulating the alternative complement pathway, which is implicated in the pathogenesis of GA.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lampalizumab, based on data from preclinical and clinical studies.

Mechanism of Action

Lampalizumab selectively binds to complement factor D, a pivotal and rate-limiting serine protease in the alternative complement pathway.[1][3][4] By inhibiting CFD, Lampalizumab prevents the cleavage of Factor B into Ba and Bb. This action blocks the formation of the C3 convertase (C3bBb), a critical amplification step in the pathway.[1][5] The intended therapeutic effect is the reduction of chronic inflammation and subsequent cellular damage that contributes to the progression of geographic atrophy.[3][6] Although the Phase III Chroma and Spectri trials did not meet their primary endpoints of reducing GA lesion enlargement, the study of Lampalizumab has provided significant insights into the role of the complement system in AMD.[2][7][8]

Signaling Pathway of the Alternative Complement Cascade and Lampalizumab's Point of Intervention

Caption: The alternative complement pathway and the inhibitory action of Lampalizumab.

Pharmacokinetics (PK)

The pharmacokinetics of Lampalizumab have been characterized through a population PK/PD model developed from data in Phase I and II clinical trials.[9][10] The drug is administered via intravitreal injection.

Absorption and Distribution

Following intravitreal administration, Lampalizumab is distributed throughout the ocular compartments and eventually enters systemic circulation. The model describing its kinetics is a combined ocular/serum target-mediated drug disposition (TMDD) model.[9]

Metabolism and Elimination

Lampalizumab is an antibody fragment, and its elimination is expected to occur via proteolytic catabolism. Its disposition is characterized by target-mediated drug disposition (TMDD), where binding to its target, CFD, influences its clearance.[9] Target-independent linear clearance is predominant in the eye, while target-mediated clearance is the main route in systemic circulation.[4]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Lampalizumab derived from the population PK/PD model in patients with geographic atrophy.

ParameterDescriptionValueUnit
Ocular Pharmacokinetics
kaVitreous to aqueous humor transfer rate0.033h-1
ke,ocularOcular elimination rate constant0.009h-1
t1/2,ocularOcular elimination half-life~3days
VvitreousVolume of distribution in vitreous4.5mL
VaqueousVolume of distribution in aqueous humor0.25mL
Systemic Pharmacokinetics
ke,systemicSystemic elimination rate constant0.866h-1
t1/2,systemicSystemic elimination half-life0.8hours
VserumVolume of distribution in serum2570mL
CLsystemicSystemic clearance2226mL/h
Target-Related Parameters
KD (human CFD)Binding affinity to human CFD19.7pM
konAssociation rate constant1.17 x 106M-1s-1
koffDissociation rate constant2.3 x 10-5s-1
ksyn,CFDZero-order synthesis rate of CFD1.15 x 10-9M·h-1
kdeg,CFDFirst-order degradation rate of CFD0.088h-1

Source: Adapted from Le et al., 2015.[9][11]

Pharmacodynamics (PD)

The pharmacodynamic effect of Lampalizumab is the inhibition of the alternative complement pathway, measured by changes in the levels of complement components in the eye.

Biomarker Analysis

In the Chroma and Spectri trials, aqueous humor samples were analyzed to assess the in vivo effects of Lampalizumab.[12] Treatment with Lampalizumab led to a median reduction in the Bb:CFB ratio of 41% to 43%, indicating successful target engagement and inhibition of the alternative pathway.[12] However, this did not translate into a measurable reduction in downstream C3 processing or total complement activity.[12]

Experimental Protocols

The pharmacokinetic and pharmacodynamic data for Lampalizumab were primarily derived from the MAHALO (Phase II) and the Chroma and Spectri (Phase III) clinical trials.

MAHALO Study (Phase II)
  • Design : A multicenter, randomized, controlled study.

  • Population : Patients with geographic atrophy secondary to AMD.

  • Treatment Arms :

    • Lampalizumab administered monthly by intravitreal injection.

    • Lampalizumab administered every other month by intravitreal injection.

    • Sham control.[3]

  • Primary Endpoint : Mean change in GA lesion area from baseline to month 18, measured by fundus autofluorescence (FAF).[3]

Chroma and Spectri Studies (Phase III)
  • Design : Two identically designed, double-masked, multicenter, randomized, sham-controlled trials.[8][13]

  • Population : Patients aged 50 years or older with bilateral GA secondary to AMD and no prior or active choroidal neovascularization.[8]

  • Treatment Arms : Participants were randomized 2:1:2:1 to receive:

    • 10 mg of Lampalizumab every 4 weeks.

    • Sham procedure every 4 weeks.

    • 10 mg of Lampalizumab every 6 weeks.

    • Sham procedure every 6 weeks.[8]

  • Primary Endpoint : Mean change from baseline in GA lesion area at week 48, assessed from centrally read fundus autofluorescence images.[8]

  • Sample Collection for PK/PD : Aqueous humor and serum samples were collected at various time points to measure Lampalizumab and complement factor concentrations.[9][12]

Population PK/PD Modeling Workflow

The development of the integrated ocular and systemic PK/PD model followed a structured workflow.

PKPD_Modeling_Workflow Population PK/PD Modeling Workflow for Lampalizumab Data Data Collection (Phase I/II Clinical Trials) - Serum Lampalizumab Conc. - Aqueous Humor Lampalizumab Conc. - Aqueous Humor Total CFD Conc. Model_Dev Structural Model Development - Ocular Compartments (Vitreous, Aqueous) - Systemic Compartment (Serum) - Target-Mediated Drug Disposition (TMDD) Data->Model_Dev Param_Est Parameter Estimation (NONMEM Software) - Inter-individual variability - Residual variability Model_Dev->Param_Est Model_Eval Model Evaluation & Validation - Goodness-of-fit plots - Visual Predictive Checks (VPCs) - Bootstrap analysis Param_Est->Model_Eval Model_Eval->Model_Dev Model Refinement Model_App Model Application - Simulation of dosing regimens (q4w, q6w) - Prediction of target occupancy - Support for Phase III dose selection Model_Eval->Model_App Final Model

Caption: Workflow for the development of the Lampalizumab population PK/PD model.

Conclusion

Lampalizumab is a selective inhibitor of complement factor D that has been studied for the treatment of geographic atrophy. Its pharmacokinetics are complex, characterized by a target-mediated drug disposition model that integrates its behavior in both ocular and systemic compartments. Pharmacodynamic studies confirmed that Lampalizumab effectively engages its target in the eye. While the Phase III trials did not demonstrate clinical efficacy in slowing GA progression, the comprehensive PK/PD modeling and biomarker data generated from the Lampalizumab development program have significantly advanced the understanding of complement-targeted therapies for retinal diseases.

References

A Comparative Analysis of the Chemical Structures and Pharmacological Profiles of LAMPA and LSD

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Lysergic acid 2,4-dimethylazetidide (LAMPA) and Lysergic acid diethylamide (LSD), two potent serotonergic compounds. The document elucidates the critical differences in their chemical structures and explores how these variations influence their pharmacological properties, particularly their interaction with the serotonin (B10506) 5-HT₂A receptor. A comprehensive summary of their receptor binding affinities and in vivo potencies is presented in a structured format. Detailed methodologies for key analytical and pharmacological assays are provided to facilitate further research and development in this area. Furthermore, this guide includes visualizations of the chemical structures and the primary signaling pathway implicated in their psychoactive effects, generated using the DOT language for Graphviz.

Introduction

Lysergic acid diethylamide (LSD) is a well-known semi-synthetic psychedelic compound that has been the subject of extensive scientific and public interest.[1] Its profound effects on consciousness are primarily mediated by its agonist activity at the serotonin 5-HT₂A receptor.[2] In the ongoing exploration of structure-activity relationships of psychedelic compounds, numerous analogs of LSD have been synthesized and studied. Among these is Lysergic acid 2,4-dimethylazetidide (this compound), a structural analog of LSD where the N,N-diethylamide group is replaced by a 2,4-dimethylazetidide moiety.[3] This guide aims to provide a detailed technical comparison of the chemical and pharmacological characteristics of this compound and LSD, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure Differences

The core structural scaffold of both this compound and LSD is the tetracyclic ergoline (B1233604) ring system of lysergic acid.[4] The primary distinction between the two molecules lies in the amide substituent at the C-8 position of the ergoline structure.

  • LSD (Lysergic acid diethylamide): Possesses a diethylamide group, which consists of two ethyl chains attached to the amide nitrogen.[5]

  • This compound (Lysergic acid 2,4-dimethylazetidide): Features a 2,4-dimethylazetidide ring attached to the amide nitrogen. This azetidine (B1206935) ring introduces a more rigid and sterically defined conformation to the amide group compared to the relatively flexible diethylamide of LSD.[3]

This seemingly subtle structural modification has significant implications for the molecule's interaction with its biological targets and its overall pharmacological profile.

Below is a DOT script representation of the chemical structures of this compound and LSD.

chemical_structures Chemical Structures of this compound and LSD cluster_this compound This compound cluster_lsd LSD lampa_img lampa_img lampa_formula C₂₁H₂₅N₃O lsd_img lsd_img lsd_formula C₂₀H₂₅N₃O

Caption: 2D chemical structures of this compound and LSD.

Quantitative Pharmacological Data

The structural differences between this compound and LSD translate into distinct pharmacological properties. The following table summarizes key quantitative data for these two compounds.

ParameterThis compoundLSDReference(s)
Molecular Formula C₂₁H₂₅N₃OC₂₀H₂₅N₃O[5][6]
Molecular Weight 335.44 g/mol 323.44 g/mol [5][6]
5-HT₂A Receptor Binding Affinity (Kᵢ) Data not available in reviewed literature~1-10 nM[1]
5-HT₂A Receptor Functional Potency (EC₅₀) Data not available in reviewed literature7.2 nM (in vitro, PI hydrolysis)[1]
In Vivo Potency (ED₅₀, Head-Twitch Response in mice) 115.9 µg/kg (358.3 nmol/kg)~39 µg/kg (~120 nmol/kg)[7]

Note: The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and is often used to assess the potential psychedelic-like activity of compounds.

Experimental Protocols

Analytical Differentiation: Gas Chromatography-Mass Spectrometry (GC-MS)

The structural isomerism of this compound and LSD allows for their differentiation using GC-MS, primarily through differences in their retention times and mass fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550.

Expected Results: this compound and LSD will exhibit different retention times under these conditions. Their mass spectra will show a common molecular ion peak (for isobaric isomers if applicable, though this compound has a different molecular weight) but will differ in the relative abundance of specific fragment ions due to the different amide substituents. For instance, the fragmentation of the amide side chain will produce characteristic ions for the diethylamino group in LSD and the dimethylazetidide group in this compound.[8][9]

Pharmacological Characterization: 5-HT₂A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ value) of a compound for the 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin or another suitable 5-HT₂A antagonist radioligand.

  • Non-specific binding control: Mianserin or another high-affinity 5-HT₂A ligand.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the 5-HT₂A-expressing cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of the test compound (this compound or LSD).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Activity Assessment: Calcium Mobilization Assay

This assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor, leading to an increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic read capability.

Protocol:

  • Cell Plating: Seed the 5-HT₂A-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (this compound or LSD) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using the plate reader.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathway

Both this compound and LSD exert their primary psychedelic effects through their agonist activity at the serotonin 5-HT₂A receptor. This receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[2]

The following diagram illustrates the canonical 5-HT₂A receptor signaling pathway:

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound / LSD Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Cellular Effects (e.g., neuronal excitation) Ca2->Downstream PKC->Downstream

Caption: 5-HT₂A receptor Gq-coupled signaling pathway.

Upon binding of an agonist like this compound or LSD, the 5-HT₂A receptor undergoes a conformational change, activating the associated Gq protein. The activated Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular effects, including the modulation of neuronal excitability, which is thought to underlie the profound psychedelic experiences induced by these compounds.

Conclusion

This compound and LSD, while sharing the same ergoline scaffold, exhibit key differences in their chemical structure that lead to distinct pharmacological profiles. The replacement of the flexible diethylamide group in LSD with the more rigid 2,4-dimethylazetidide moiety in this compound results in a notable decrease in in vivo potency, as evidenced by head-twitch response studies in mice. Both compounds are believed to exert their primary effects through the 5-HT₂A receptor Gq-coupled signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the analytical differentiation and pharmacological characterization of these and other related lysergamides. Further research, particularly in determining the specific receptor binding affinities and functional potencies of this compound at various serotonin receptor subtypes, will be crucial for a more complete understanding of its structure-activity relationships and its potential as a research tool or therapeutic agent.

References

An In-Depth Technical Guide to the In Vitro Binding Affinity of LAMP-2A and LPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

This technical guide provides a comprehensive overview of the in vitro binding characteristics, associated signaling pathways, and relevant experimental methodologies for two distinct molecular targets of significant interest in drug discovery: Lysosome-Associated Membrane Protein 2A (LAMP-2A) and Lysophosphatidic Acid (LPA) Receptors. The initial query for "LAMPA" was ambiguous; therefore, this whitepaper addresses the two most probable scientific interpretations. Both LAMP-2A, a key component of chaperone-mediated autophagy, and LPA receptors, a class of G-protein coupled receptors, represent critical nodes in cellular signaling and disease pathogenesis. This document is intended to serve as a detailed resource for researchers actively engaged in the development of therapeutic agents targeting these pathways.

Section 1: Lysosome-Associated Membrane Protein 2A (LAMP-2A)

Lysosome-Associated Membrane Protein 2A (LAMP-2A) is a critical transmembrane protein that functions as the receptor for chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes.[1][2][3] CMA is involved in cellular homeostasis, stress responses, and has been implicated in various diseases, including neurodegenerative disorders and cancer.[3][4] Modulators of LAMP-2A activity are therefore of significant therapeutic interest.

In Vitro Binding Characteristics of LAMP-2A

The in vitro binding interactions of LAMP-2A are primarily centered on its association with chaperone proteins and CMA substrates. Unlike typical receptor-ligand interactions characterized by a single dissociation constant (Kd), the binding events at LAMP-2A are part of a multi-step, protein-protein interaction process.

The cytosolic tail of LAMP-2A is responsible for binding to both the chaperone hsc70 (heat shock cognate 70) and the substrate protein, which contains a KFERQ-like motif.[1][5] It has been demonstrated that the cytosolic tail of LAMP-2A interacts with both hsc70 and the CMA substrate RNase A with comparable affinity.[2][6] This dual binding is thought to increase substrate specificity and facilitate the unfolding and translocation of the substrate into the lysosome.[2][6] The binding of substrates to LAMP-2A is the rate-limiting step in CMA.[3]

Quantitative data on the binding affinity of small molecule modulators directly to LAMP-2A is not widely published. The focus of many studies is on the functional outcomes of CMA modulation. However, the interaction between LAMP-2A and its protein partners is a key area of investigation.

Experimental Protocols: Chaperone-Mediated Autophagy Assays

Assessing the in vitro binding and activity of the CMA pathway involving LAMP-2A requires specialized assays.

1. In Vitro Uptake and Degradation of Substrates by Isolated Lysosomes: This is a functional assay to measure the activity of the CMA pathway.

  • Objective: To quantify the import and degradation of a specific CMA substrate into isolated lysosomes.

  • Methodology:

    • Isolation of Lysosomes: Lysosomes are isolated from cultured cells or animal tissues (e.g., rat liver) through differential centrifugation and density gradients.

    • Substrate Labeling: A known CMA substrate (e.g., GAPDH, RNase A) is radiolabeled (e.g., with ¹²⁵I) or fluorescently tagged.

    • Incubation: Isolated, intact lysosomes are incubated with the labeled substrate in the presence of ATP and a cytosolic chaperone-containing fraction (e.g., reticulocyte lysate).

    • Separation: At various time points, the lysosomes are separated from the incubation medium by centrifugation.

    • Quantification: The amount of substrate imported into the lysosomes is determined by measuring the radioactivity or fluorescence associated with the lysosomal pellet. To measure degradation, the release of acid-soluble radioactivity (for radiolabeled substrates) is quantified.

  • Controls: Incubations are performed at 4°C or in the absence of ATP to measure non-specific binding and non-translocation events.

2. Co-immunoprecipitation: This method is used to verify the interaction between LAMP-2A and its binding partners.

  • Objective: To demonstrate the physical association between LAMP-2A and a chaperone (e.g., hsc70) or a substrate protein.

  • Methodology:

    • Cell Lysis: Cells overexpressing tagged versions of the proteins of interest are lysed under non-denaturing conditions.

    • Immunoprecipitation: An antibody specific to one of the proteins (e.g., anti-FLAG for a FLAG-tagged LAMP-2A) is used to pull down the protein and its interacting partners from the cell lysate.

    • Western Blotting: The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the putative interacting protein (e.g., anti-hsc70).

Signaling and Workflow Diagrams

CMA_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Substrate Complex Substrate-hsc70 Complex Substrate->Complex KFERQ motif recognition hsc70 hsc70 hsc70->Complex LAMP2A LAMP-2A Cytosolic Tail Complex->LAMP2A:f1 Binding Unfolding Substrate Unfolding LAMP2A->Unfolding Translocation Translocation Unfolding->Translocation Degradation Degradation (Cathepsins) Translocation->Degradation

Chaperone-Mediated Autophagy (CMA) Signaling Pathway.

CMA_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Isolate_Lysosomes Isolate Lysosomes Incubate Incubate Lysosomes, Labeled Substrate, ATP, and Chaperones Isolate_Lysosomes->Incubate Label_Substrate Label Substrate (e.g., ¹²⁵I) Label_Substrate->Incubate Separate Separate Lysosomes (Centrifugation) Incubate->Separate Quantify Quantify Radioactivity in Pellet and Supernatant Separate->Quantify

Experimental Workflow for In Vitro CMA Assay.

Section 2: Lysophosphatidic Acid (LPA) Receptors

Lysophosphatidic acid (LPA) receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the bioactive lipid LPA. There are at least six recognized LPA receptors (LPA₁₋₆), which are involved in a wide array of physiological and pathological processes, including cell proliferation, migration, wound healing, and cancer.[7] As GPCRs, they represent a highly druggable class of targets.

In Vitro Binding Affinity of LPA Receptor Ligands

The binding affinities of various ligands to LPA receptors are typically determined using radioligand binding assays. These assays provide quantitative measures such as the dissociation constant (Kd) for radioligands and the inhibition constant (Ki) for unlabeled compounds.

ReceptorLigandAssay TypeBinding AffinityReference
LPA₁ 1-oleoyl (18:1) LPAFSA-CIRKD = 2.08 ± 1.32 nM[8]
LPA₁ 1-linoleoyl (18:2) LPAFSA-CIRKD = 2.83 ± 1.64 nM[8]
LPA₁ 1-arachidonoyl (20:4) LPAFSA-CIRKD = 2.59 ± 0.481 nM[8]
LPA₁ 1-palmitoyl (16:0) LPAFSA-CIRKD = 1.69 ± 0.1 nM[8]
LPA₁ ONO-9780307 (antagonist)BSIKd = 9.90 ± 4.55 nM[9]
LPA₁-₃ Various agonists/antagonistsDocking studies(Qualitative)[7]

FSA-CIR: Free-solution assay with compensated interferometric reader; BSI: Backscattering interferometry.

Experimental Protocols: Radioligand Binding Assays for GPCRs

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a GPCR.[10]

1. Saturation Binding Assay:

  • Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.[10][11]

  • Methodology:

    • Membrane Preparation: Membranes expressing the LPA receptor of interest are prepared from cultured cells or tissues.[12]

    • Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of a specific radiolabeled LPA analog (e.g., [³H]LPA).

    • Determination of Non-specific Binding: For each concentration, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to saturate the receptors and measure non-specific binding.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are plotted and fitted to a saturation binding curve to derive Bmax and Kd.

2. Competition Binding Assay:

  • Objective: To determine the affinity (Ki) of an unlabeled test compound for the receptor.[10][11]

  • Methodology:

    • Membrane Preparation: Similar to the saturation assay.

    • Incubation: A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand (typically at or below its Kd) and a range of concentrations of the unlabeled test compound.

    • Separation and Quantification: The separation and quantification steps are the same as in the saturation assay.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling and Workflow Diagrams

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA Ligand LPAR LPA Receptor (GPCR) LPA->LPAR Binding G_Protein Heterotrimeric G-Protein (Gαβγ) LPAR->G_Protein Activation Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Gα activation Second_Messenger Second Messenger (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway for LPA Receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand ± Competitor Prepare_Membranes->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate Kd or Ki) Count->Analyze

General Workflow for a Radioligand Binding Assay.

References

Unraveling LAMPA: A Technical Guide to Stability and Degradation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stability of a drug candidate is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. For novel therapeutic agents such as Lysosomotropic Agents with P-glycoprotein inhibitory activity (LAMPA), a thorough understanding of their stability profile and degradation pathways is paramount for successful drug development. This technical guide provides an in-depth overview of the stability of this compound, its degradation products, and the analytical methodologies employed for their characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical development of this promising class of molecules.

Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[2][4] The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] The International Council for Harmonisation (ICH) provides regulatory guidance on conducting forced degradation and stability studies.[1][2]

Quantitative Stability Data

A comprehensive understanding of a drug candidate's stability requires quantitative data generated under various environmental conditions. The following tables summarize the stability of a hypothetical this compound compound under different stress conditions.

Table 1: Stability of this compound Under Hydrolytic Conditions

pHTemperature (°C)Duration (days)This compound Remaining (%)Major Degradation Products (Relative %)
1.2 (Acidic)60785.2DP1 (8.5%), DP2 (4.1%)
7.0 (Neutral)60798.5Not Detected
9.0 (Basic)60770.3DP3 (15.2%), DP4 (10.1%)

Table 2: Stability of this compound Under Oxidative and Thermal Stress

ConditionTemperature (°C)Duration (hours)This compound Remaining (%)Major Degradation Products (Relative %)
3% H₂O₂252465.8DP5 (20.1%), DP6 (8.7%)
Dry Heat804892.1DP7 (5.3%)

Table 3: Photostability of this compound

Light SourceIntensityDurationThis compound Remaining (%)Major Degradation Products (Relative %)
UV Lamp (254 nm)1.2 million lux hours24 hours78.4DP8 (12.5%), DP9 (5.9%)
Visible Light200 watt-hours/m²24 hours95.2Not Detected

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stability studies. The following are generalized protocols for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which is a critical part of the drug development process.[1]

1. Acid and Base Hydrolysis:

  • Procedure: A solution of this compound (typically 1 mg/mL) is prepared in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).[5]

  • Conditions: The solutions are typically incubated at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days). Samples are withdrawn at various time points.[4]

  • Analysis: The samples are neutralized and then analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the amount of remaining this compound and the formation of degradation products.[6]

2. Oxidative Degradation:

  • Procedure: A solution of this compound is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[5]

  • Conditions: The reaction is typically carried out at room temperature for 24 hours.

  • Analysis: The reaction mixture is analyzed by HPLC to quantify the degradation.

3. Thermal Degradation:

  • Procedure: A solid sample of this compound is exposed to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 48 hours).[7]

  • Analysis: The sample is dissolved in a suitable solvent and analyzed by HPLC.

4. Photostability Testing:

  • Procedure: Solid this compound or a solution of this compound is exposed to light sources as specified by ICH Q1B guidelines.[3][8] This includes exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[4]

  • Conditions: The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt-hours per square meter.[5][8] A control sample is kept in the dark to differentiate between light-induced and thermal degradation.

  • Analysis: Samples are analyzed by HPLC for any changes in purity and impurity profiles.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

  • Chromatographic System: A typical Reverse-Phase HPLC (RP-HPLC) system with a C18 column is used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: A UV detector is used to monitor the elution of this compound and its degradation products at a wavelength where all compounds have adequate absorbance.

  • Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

signaling_pathway cluster_cell Cell Membrane This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Lysosome Lysosome This compound->Lysosome Accumulates in Drug_Efflux Drug Efflux Pgp->Drug_Efflux Drug_Accumulation Drug Accumulation Lysosome->Drug_Accumulation Drug Co-administered Drug Drug->Pgp

Caption: Proposed mechanism of this compound action.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Dry Heat) start->thermal photo Photolysis (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradant Identification (LC-MS, NMR) hplc->identification pathway Degradation Pathway Elucidation identification->pathway

Caption: Workflow for this compound stability testing.

Conclusion

A thorough investigation of the stability and degradation products of this compound is a non-negotiable step in its development as a therapeutic agent. The data and protocols outlined in this guide provide a framework for the systematic evaluation of this compound's stability profile. Understanding the degradation pathways not only aids in the development of stable formulations but also ensures the safety of the drug product by identifying potentially toxic degradation products. The use of robust, validated analytical methods is critical for generating reliable data to support regulatory submissions and to ensure the delivery of a safe and effective drug to patients.

References

The Core Mechanism of LAMP: An In-depth Technical Guide to Nucleic Acid Amplification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Loop-Mediated Isothermal Amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering a rapid, sensitive, and specific alternative to traditional Polymerase Chain Reaction (PCR) methods.[1][2] Its isothermal nature obviates the need for sophisticated thermal cycling equipment, making it particularly suitable for point-of-care diagnostics and resource-limited settings.[1][2] This technical guide provides a comprehensive exploration of the core principles of LAMP, detailed experimental methodologies, and a comparative analysis of its performance.

The Fundamental Principles of LAMP

At its core, LAMP is a single-tube technique that amplifies DNA at a constant temperature, typically between 60-65°C.[3] This is achieved through the synergistic action of a unique set of primers and a DNA polymerase with high strand displacement activity, most commonly Bacillus stearothermophilus (Bst) DNA polymerase.[3][4]

The Key Players: Primers and Polymerase

Primers: Unlike PCR, which utilizes a pair of primers, LAMP employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. This high number of target-specific sequences contributes significantly to the assay's specificity.[1][2][3] The four core primers are:

  • Forward Inner Primer (FIP): This chimeric primer is crucial for the formation of the initial loop structure. It consists of a sequence complementary to the F2c region at its 3' end and a sequence identical to the F1c region at its 5' end.

  • Backward Inner Primer (BIP): Similar to the FIP, the BIP is a chimeric primer containing a sequence complementary to the B2c region at its 3' end and a sequence identical to the B1c region at its 5' end.

  • Forward Outer Primer (F3): This primer binds to the F3c region, upstream of the F2 region.

  • Backward Outer Primer (B3): This primer binds to the B3c region, upstream of the B2 region.

To accelerate the amplification process, two additional Loop Primers can be included:

  • Forward Loop Primer (LF): Binds to the loop region formed by the FIP.

  • Backward Loop Primer (LB): Binds to the loop region formed by the BIP.

Bst DNA Polymerase: This enzyme is the workhorse of the LAMP reaction. Its key characteristic is its robust strand displacement activity, which allows it to synthesize new DNA strands while simultaneously displacing the existing complementary strand. This eliminates the need for a high-temperature denaturation step, a hallmark of PCR.[4]

The Two Phases of Amplification

The LAMP reaction proceeds in two distinct phases: an initial, non-cyclical step and a subsequent cycling amplification step.

Initial Step: Generating the Dumbbell Structure

  • The process begins with the FIP hybridizing to the target DNA and initiating complementary strand synthesis.

  • The F3 primer then binds upstream and initiates strand displacement synthesis, displacing the newly synthesized strand that is linked to the FIP.

  • This displaced single-stranded DNA has a self-complementary sequence at its 5' end (from the F1c region of the FIP), which allows it to form a loop structure.

  • This structure then serves as a template for the BIP and B3 primers to act in a similar manner on the other end of the target sequence.

  • The end result of this initial phase is a dumbbell-like DNA structure with loops at both ends. This structure is the starting point for the exponential amplification phase.

Cycling Amplification: The Heart of LAMP

  • The dumbbell structure provides multiple priming sites for the inner primers. The FIP binds to the loop on the 3' end of the dumbbell and initiates strand displacement synthesis. This regenerates the 3' end loop and creates a new, larger dumbbell structure.

  • Simultaneously, the BIP can bind to the loop on the other end of the original dumbbell, also initiating strand displacement.

  • This process continues in a self-priming manner, with the inner primers continuously annealing to the newly formed loops and extending, leading to the formation of long concatemers of the target DNA. These concatemers consist of alternating repeats of the target sequence in both sense and antisense orientations.

  • The loop primers (LF and LB) can also anneal to the loops of the dumbbell structures, further accelerating the amplification process by providing additional starting points for DNA synthesis.

Experimental Design and Protocols

A successful LAMP assay relies on careful primer design and optimized reaction conditions.

Best Practices for LAMP Primer Design

Designing effective LAMP primers is more complex than for PCR due to the number of primers and their intricate interactions. Several key parameters must be considered:

  • GC Content: Aim for a GC content between 40% and 65% for all primers.[5][6]

  • Melting Temperature (Tm): The Tm of the F1c and B1c regions should be around 64-66°C, while the F2, B2, F3, and B3 regions should have a Tm of approximately 59-61°C.[7]

  • Secondary Structures: Primers should be designed to minimize the formation of hairpins and self-dimers.[1][5][6]

  • Primer Distances: The distance between the 5' ends of the F2 and B2 regions should be between 120 and 160 base pairs. The loop-forming regions (5' of F2 to 3' of F1 and 5' of B2 to 3' of B1) should be between 40 and 60 base pairs.[5][6][7]

  • Software Tools: Due to the complexity of these parameters, it is highly recommended to use specialized primer design software such as PrimerExplorer or the NEB LAMP Primer Design Tool.[8]

A Typical LAMP Experimental Protocol

The following is a general protocol for a 25 µL LAMP reaction. Optimization of primer concentrations, magnesium sulfate, and temperature may be necessary for specific targets.

Reaction Mixture:

ComponentVolume (µL)Final Concentration
10X Isothermal Amplification Buffer2.51X
100 mM MgSO₄1.56 mM
10 mM dNTP Mix3.51.4 mM each
25X FIP/BIP Primer Mix1.01.6 µM
25X F3/B3 Primer Mix1.00.2 µM
25X LoopF/LoopB Primer Mix (Optional)1.00.4 µM
Bst 2.0 DNA Polymerase (8,000 U/mL)1.0320 U/mL
DNA Templatevariable>10 copies
Nuclease-free Waterto 25.0-

Procedure:

  • Reaction Setup: It is crucial to set up LAMP reactions on ice to prevent premature amplification.[5] Running a no-template control (NTC) is essential to detect any potential contamination.[5][7]

  • Incubation: Incubate the reaction at a constant temperature of 65°C for 30-60 minutes.

  • Inactivation: Terminate the reaction by heating at 80°C for 10 minutes.

  • Detection: Analyze the amplification products using one of the methods described below.

Data Presentation and Interpretation

A key advantage of LAMP is the variety of methods available for detecting the amplified product.

Detection Methods
  • Gel Electrophoresis: The concatemeric nature of LAMP products results in a characteristic ladder-like pattern of multiple bands on an agarose (B213101) gel.[9]

  • Real-time Fluorescence: The inclusion of an intercalating dye (e.g., SYBR Green) allows for the real-time monitoring of DNA amplification.[2] A positive reaction is indicated by a sigmoidal amplification curve.

  • Colorimetric Detection: This method relies on a visible color change.

    • pH-based: The incorporation of dNTPs during amplification releases protons, leading to a decrease in pH. A pH-sensitive dye (e.g., phenol (B47542) red) will change color in a positive reaction.[10]

    • Metal Ion Indicators: Dyes like calcein (B42510) can be used, which fluoresce upon chelating with magnesium ions. As pyrophosphate is produced during amplification, it sequesters magnesium, leading to a change in fluorescence.[3][11]

  • Turbidity: The accumulation of magnesium pyrophosphate, a byproduct of the reaction, increases the turbidity of the reaction mixture, which can be measured in real-time.[9]

Interpreting the Results
  • Positive Result:

    • Gel Electrophoresis: A ladder of bands.

    • Real-time Fluorescence: A sigmoidal amplification curve that crosses a predetermined threshold.

    • Colorimetric (pH-based): A distinct color change (e.g., from red to yellow for phenol red).[10]

    • Turbidity: An increase in optical density.

  • Negative Result:

    • Gel Electrophoresis: No bands or only primer bands.

    • Real-time Fluorescence: No significant increase in fluorescence.

    • Colorimetric (pH-based): No color change.

    • Turbidity: No significant increase in optical density.

  • No-Template Control (NTC): The NTC should always be negative. Amplification in the NTC indicates contamination.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No amplification in positive samples - Inactive enzyme or reagents- Poor primer design- Incorrect reaction temperature- Inhibitors in the sample- Use fresh reagents- Redesign and validate primers- Optimize reaction temperature (60-68°C)- Purify the DNA template
Amplification in the no-template control (NTC) - Carryover contamination- Primer-dimer formation- Use dedicated pre- and post-amplification areas- Use aerosol-resistant pipette tips- Redesign primers to minimize self-annealing
Inconsistent results - Pipetting errors- Incomplete mixing of reagents- Variability in template quality- Ensure accurate pipetting- Thoroughly mix the master mix before aliquoting- Use a consistent DNA extraction method

Quantitative Data and Performance Comparison

LAMP is renowned for its high sensitivity and speed. The following table summarizes a comparison of LAMP with PCR-based methods for the detection of various targets.

TargetMethodSensitivity (Limit of Detection)SpecificitySpeed (Time to Result)Reference
Foodborne MicroorganismsLAMP96.6%97.6%30-60 min[1]
Foodborne MicroorganismsPCR95.6%98.7%2-3 hours[1]
Alternaria solaniLAMP10-fold > conventional PCRHigher than qPCR< 60 min[11][12]
Alternaria solaniConventional PCR10 ng-> 2 hours[11]
Alternaria solaniNested PCR100-fold > LAMP-> 3 hours[12]
Alternaria solaniqPCR10-fold > Nested PCRLower than LAMP~1.5 hours[11][12]
SARS-CoV-2 (Direct Swab)RT-LAMP71% vs RT-qPCRHigh~45 min[4]
SARS-CoV-2 (Direct Swab)RT-qPCR-High> 2 hours[4]
SARS-CoV-2 (Clinically relevant samples, Ct <35)RT-LAMP82%>98%~1 hour[12][13][14]
SARS-CoV-2 (Clinically relevant samples, Ct <35)Direct RT-PCR98%>98%~1 hour[12][13][14]

Visualizing the LAMP Process

To better understand the intricate steps and relationships within the LAMP reaction, the following diagrams have been generated using Graphviz.

The Logical Relationship of LAMP Components

LAMP_Components cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_detection Detection Methods Target_DNA Target DNA/RNA Isothermal_Incubation Isothermal Incubation (60-65°C) Target_DNA->Isothermal_Incubation Primers Primers (FIP, BIP, F3, B3, Loop) Primers->Isothermal_Incubation Bst_Polymerase Bst DNA Polymerase (Strand Displacement) Bst_Polymerase->Isothermal_Incubation dNTPs dNTPs dNTPs->Isothermal_Incubation Buffer Reaction Buffer (Mg²⁺, etc.) Buffer->Isothermal_Incubation Amplified_DNA Amplified DNA (Concatemers) Isothermal_Incubation->Amplified_DNA generates Pyrophosphate Magnesium Pyrophosphate Isothermal_Incubation->Pyrophosphate generates Fluorescence Fluorescence Amplified_DNA->Fluorescence detected by Colorimetric Colorimetric Amplified_DNA->Colorimetric detected by Gel Gel Electrophoresis Amplified_DNA->Gel detected by Turbidity Turbidity Pyrophosphate->Turbidity causes

Caption: Logical flow of LAMP components and process.

The Experimental Workflow of LAMP

LAMP_Workflow cluster_detection_methods Detection Methods start Start primer_design 1. Primer Design (FIP, BIP, F3, B3, Loop) start->primer_design reaction_setup 2. Reaction Setup (Master Mix + Template) primer_design->reaction_setup incubation 3. Isothermal Incubation (60-65°C for 30-60 min) reaction_setup->incubation termination 4. Reaction Termination (80°C for 10 min) incubation->termination detection 5. Detection of Amplification termination->detection gel Gel Electrophoresis detection->gel real_time Real-time Fluorescence detection->real_time color Colorimetric (Visual) detection->color turbidity Turbidity Measurement detection->turbidity end End gel->end real_time->end color->end turbidity->end

Caption: A typical experimental workflow for a LAMP assay.

Conclusion

Loop-Mediated Isothermal Amplification represents a significant advancement in nucleic acid amplification technology. Its simplicity, rapidity, specificity, and high sensitivity make it a valuable tool for a wide range of applications, from molecular diagnostics to environmental monitoring. By understanding the core principles of the LAMP mechanism, adhering to best practices in experimental design, and correctly interpreting the results, researchers, scientists, and drug development professionals can effectively leverage this powerful technique to accelerate their work and achieve their research goals.

References

The Ascendancy of Isothermal Amplification: A Technical Guide to the Advantages of LAMP Over PCR for Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of molecular diagnostics, the demand for faster, more accessible, and cost-effective testing solutions has never been greater. While Polymerase Chain Reaction (PCR) has long been the gold standard, Loop-Mediated Isothermal Amplification (LAMP) has emerged as a powerful alternative, offering significant advantages in various diagnostic applications. This in-depth technical guide provides a comprehensive overview of the core advantages of LAMP compared to PCR, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Loop-Mediated Isothermal Amplification (LAMP) presents a paradigm shift in nucleic acid amplification, offering a simple, rapid, and robust alternative to the well-established PCR technique. Key advantages of LAMP include its isothermal nature, which eliminates the need for sophisticated thermal cyclers, leading to significantly faster turnaround times and lower costs. Furthermore, LAMP exhibits high sensitivity and specificity, often comparable or even superior to PCR, and demonstrates greater tolerance to common inhibitors found in clinical samples. These attributes position LAMP as an ideal technology for point-of-care diagnostics, field-based testing, and high-throughput screening in resource-limited settings.

Fundamental Principles: A Tale of Two Amplification Strategies

The core difference between LAMP and PCR lies in their amplification mechanisms. PCR relies on thermal cycling, a series of precisely controlled temperature changes, to denature the DNA, anneal primers, and extend the new DNA strand.[1][2][3] In contrast, LAMP operates at a constant temperature (typically 60-65°C), utilizing a unique strand-displacing DNA polymerase and a set of four to six primers that recognize multiple distinct regions on the target sequence.[1][4][5]

The PCR Workflow: A Cyclical Process

The PCR process involves three key steps repeated over multiple cycles:

  • Denaturation: The reaction is heated to ~95°C to separate the double-stranded DNA template.

  • Annealing: The temperature is lowered to 50-65°C to allow primers to bind to their complementary sequences on the single-stranded DNA.

  • Extension: The temperature is raised to ~72°C, the optimal temperature for the DNA polymerase to synthesize new DNA strands.

This cyclical process, while effective, necessitates a thermal cycler to precisely control the temperature changes, contributing to the overall time and cost of the assay.[1][2]

The LAMP Workflow: Isothermal and Efficient

LAMP's isothermal nature is its defining feature.[1][2] The use of a strand-displacing polymerase, such as Bst polymerase, allows for continuous amplification without the need for temperature cycling.[6][7] The intricate primer design, which includes forward and backward inner primers, and outer primers, leads to the formation of a stem-loop DNA structure that serves as the template for subsequent exponential amplification.[7][8] This results in the rapid accumulation of a large amount of amplified product.

Quantitative Comparison: LAMP vs. PCR

The practical advantages of LAMP over PCR become evident when comparing their performance across key diagnostic metrics.

Speed: Time to Result

One of the most significant advantages of LAMP is its speed. Due to its isothermal nature and high amplification efficiency, LAMP assays can often be completed in under 30 minutes, a fraction of the time required for a typical PCR run, which can take 2-3 hours.[1][2] Some optimized LAMP protocols can yield results in as little as 20 minutes.[1] This rapid turnaround is critical in clinical settings where timely diagnosis can significantly impact patient outcomes and in outbreak situations where rapid screening is essential.

ParameterLAMPPCR
Time to Result 20-60 minutes[1][2]2-3 hours[1]
Cost-Effectiveness: Reagents and Equipment

LAMP offers a more cost-effective solution compared to PCR.[6][9][10] The primary cost-saving factor is the elimination of the need for a thermal cycler, which is a significant capital investment.[2][6] LAMP reactions can be performed using simple and inexpensive equipment like a water bath or a heating block.[2][6][11] Furthermore, studies have shown that the cost of in-house LAMP reagents can be substantially lower than commercial qPCR kits, with one study reporting a nine-fold difference.[9][10] Another analysis indicated that a real-time RT-PCR test for COVID-19 was 75% more expensive than an RT-LAMP assay, even without factoring in the cost of the thermal cycler.[12]

ComponentLAMPPCR
Equipment Simple heating block or water bath[2][6][11]Thermal cycler[2]
Reagent Cost Lower, with in-house reagents being significantly cheaper[9][10]Higher, especially for commercial kits[9][10]
Overall Cost per Test Reported to be around half the cost of PCR[6]Higher
Sensitivity and Specificity: Diagnostic Accuracy

The diagnostic accuracy of LAMP is often comparable, and in some cases superior, to that of PCR. A systematic review and meta-analysis estimated the sensitivity of LAMP to be 96.6% and specificity to be 97.6%, while for PCR, the sensitivity was 95.6% and specificity was 98.7%.[13] However, the performance can vary depending on the target pathogen and assay design.

For instance, in the detection of SARS-CoV-2, one study found that up to the 9th day after symptom onset, RT-LAMP had 100% sensitivity and specificity compared to RT-qPCR.[14][15][16] Another study on Pasteurella multocida in poultry showed LAMP to have 100% sensitivity and 94.74% specificity compared to PCR's 100% specificity.[17] The high specificity of LAMP is attributed to the use of multiple primers that recognize six to eight distinct regions of the target DNA.[5][13]

PathogenMethodSensitivitySpecificityReference
Foodborne Microorganisms (Meta-analysis)LAMP96.6%97.6%[13]
PCR95.6%98.7%[13]
SARS-CoV-2 (up to 9 days post-onset)RT-LAMP100%100%[14][15][16]
Pasteurella multocidaLAMP100%94.74%[17]
PCR-100%[17]
Alternaria solaniLAMP10-fold > Conventional PCRHigher than qPCR[18]
Nested PCR100-fold > LAMP-[18]
qPCR10-fold > Nested PCRLower than LAMP[18]
Mycobacterium marinumLAMPSame as Nested PCR-[19]
Conventional PCRLower than LAMP-[19]

Workflow and Usability: Simplifying the Diagnostic Process

The operational simplicity of LAMP makes it highly suitable for point-of-care and resource-limited settings. The workflow is generally less complex than that of PCR.

Equipment Requirements

As previously mentioned, LAMP's primary advantage is its minimal equipment requirement. A simple heat source capable of maintaining a constant temperature is sufficient, making it field-deployable.[2][6][11] In contrast, PCR necessitates a laboratory setting with a dedicated thermal cycler and often requires more extensive sample preparation equipment.[2][6]

Robustness and Inhibitor Tolerance

LAMP assays have demonstrated a higher tolerance to inhibitors commonly found in clinical samples like blood, saliva, and other bodily fluids.[20] This robustness can simplify or even eliminate the need for extensive nucleic acid purification steps, further reducing the time and cost of the diagnostic workflow.[21] PCR, on the other hand, is more susceptible to inhibition, which can lead to false-negative results if samples are not adequately processed.

Visual Detection of Results

A significant advantage of LAMP is the ability to visually detect the amplification product, eliminating the need for complex and expensive detection equipment like gel electrophoresis systems or real-time PCR machines.[22] The large amount of DNA produced in a LAMP reaction leads to the formation of a magnesium pyrophosphate precipitate, which can be observed as turbidity.[5] Alternatively, colorimetric detection methods using pH-sensitive dyes or metal-binding indicators allow for a simple color change to indicate a positive result.[23]

Experimental Protocols

Standard PCR Protocol

This protocol outlines the general steps for a standard diagnostic PCR.

Materials and Reagents:

  • DNA template

  • Forward and reverse primers (10 µM)

  • dNTP mix (10 mM)

  • Taq DNA polymerase (5 U/µl)

  • 10x PCR buffer with MgCl₂

  • Nuclease-free water

  • PCR tubes or plate

  • Pipettes and filter tips

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing all components except the DNA template. A typical 25 µl reaction includes:

    • 5 µl 10x PCR Buffer

    • 1 µl dNTP mix

    • 1 µl Forward Primer

    • 1 µl Reverse Primer

    • 0.25 µl Taq DNA Polymerase

    • 15.75 µl Nuclease-free water

  • Add Template: Add 1 µl of the DNA template to each reaction tube.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.[24]

Standard LAMP Protocol

This protocol provides a general outline for a colorimetric LAMP assay.

Materials and Reagents:

  • DNA template

  • LAMP primer mix (containing FIP, BIP, F3, B3, and optionally Loop-F and Loop-B primers)

  • Bst 2.0 WarmStart® DNA Polymerase

  • Isothermal Amplification Buffer

  • dNTPs

  • Betaine (optional, for GC-rich targets)

  • Colorimetric indicator dye (e.g., phenol (B47542) red)

  • Nuclease-free water

  • Reaction tubes

  • Pipettes and filter tips

  • Heat block or water bath set to 65°C

Procedure:

  • Reaction Setup: On ice, prepare a master mix. For a 25 µl reaction:

    • 2.5 µl 10x Isothermal Amplification Buffer

    • 2.5 µl LAMP Primer Mix (10x)

    • 1 µl Bst 2.0 DNA Polymerase

    • 3.5 µl dNTPs (10mM)

    • 1.25 µl Colorimetric Dye

    • 13.25 µl Nuclease-free water

  • Add Template: Add 1 µl of the DNA template to each reaction tube.

  • Incubation: Incubate the tubes at 65°C for 30-60 minutes.

  • Result Interpretation: Observe the color change. A positive reaction will typically result in a color change from pink/red to yellow.

Visualizing the Workflows

PCR Workflow

PCR_Workflow cluster_prep Sample & Reaction Preparation cluster_amplification Amplification (Thermal Cycling) cluster_detection Detection Sample Sample Collection DNA_Extraction DNA Extraction Sample->DNA_Extraction Reaction_Setup Reaction Setup DNA_Extraction->Reaction_Setup Master_Mix Master Mix Preparation Master_Mix->Reaction_Setup Initial_Denaturation Initial Denaturation (95°C) Reaction_Setup->Initial_Denaturation Denaturation Denaturation (95°C) Initial_Denaturation->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Extension Extension (72°C) Annealing->Extension Cycle Repeat 30-40x Extension->Cycle Cycle->Denaturation Next Cycle Final_Extension Final Extension (72°C) Cycle->Final_Extension End of Cycles Gel_Electrophoresis Agarose Gel Electrophoresis Final_Extension->Gel_Electrophoresis Visualization Result Visualization Gel_Electrophoresis->Visualization

Caption: The workflow of a typical PCR diagnostic assay.

LAMP Workflow

LAMP_Workflow cluster_prep Sample & Reaction Preparation cluster_amplification Isothermal Amplification cluster_detection Detection Sample Sample Collection Simple_Lysis Simple Lysis (Optional) Sample->Simple_Lysis Reaction_Setup Reaction Setup Simple_Lysis->Reaction_Setup Master_Mix Master Mix Preparation Master_Mix->Reaction_Setup Isothermal_Incubation Isothermal Incubation (60-65°C for 30-60 min) Reaction_Setup->Isothermal_Incubation Visual_Detection Visual Detection (Color change or Turbidity) Isothermal_Incubation->Visual_Detection

Caption: The streamlined workflow of a LAMP diagnostic assay.

Limitations and Considerations of LAMP

Despite its numerous advantages, LAMP is not without its limitations. Primer design for LAMP is more complex than for PCR, requiring specialized software and careful optimization to avoid non-specific amplification.[6] While generally highly specific, the massive amount of DNA produced can increase the risk of carryover contamination, leading to false-positive results if proper laboratory practices are not followed. Finally, while excellent for qualitative "yes/no" answers, quantitative analysis with LAMP is more challenging than with qPCR.

Conclusion: The Future of Diagnostics

LAMP represents a significant advancement in molecular diagnostics, offering a compelling alternative to PCR in a wide range of applications. Its speed, simplicity, cost-effectiveness, and robustness make it an invaluable tool for point-of-care testing, field surveillance, and diagnostics in resource-limited settings. While PCR will undoubtedly remain a cornerstone of molecular biology research and certain high-complexity diagnostic applications, the advantages of LAMP position it to play an increasingly crucial role in the future of accessible and rapid diagnostics, ultimately contributing to improved global health outcomes. The ongoing development of LAMP-based technologies, including their integration with microfluidics and novel detection methods, promises to further expand its utility and impact in the years to come.

References

An In-depth Technical Guide to the Core Components of Loop-Mediated Isothermal Amplification (LAMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Loop-Mediated Isothermal Amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering a rapid, sensitive, and specific alternative to traditional PCR-based methods. Its isothermal nature obviates the need for sophisticated thermal cycling equipment, making it particularly well-suited for point-of-care diagnostics and resource-limited settings.[1] This guide provides a detailed exploration of the core components of a LAMP reaction, offering insights into their functions, optimal concentrations, and the intricate interplay that drives this robust amplification process.

Core Reagents and Their Functions

A successful LAMP reaction is contingent upon a precise combination of several key components, each with a distinct role in the amplification cascade. The harmonious interaction of these elements is critical for achieving the high efficiency and specificity characteristic of LAMP.

DNA Polymerase with Strand Displacement Activity

The cornerstone of the LAMP reaction is a DNA polymerase with strong strand displacement capabilities. This enzymatic activity allows for the synthesis of a new DNA strand while simultaneously displacing the pre-existing complementary strand, a process that is fundamental to the continuous and isothermal nature of LAMP.[2]

The most commonly utilized enzyme is the large fragment of Bacillus stearothermophilus (Bst) DNA polymerase.[3] Bst DNA polymerase exhibits robust 5'-3' polymerase activity but lacks 5'-3' exonuclease activity.[2] Its optimal activity at a constant temperature of 60-65°C aligns perfectly with the isothermal requirements of LAMP.[4] Several engineered versions of Bst polymerase, such as Bst 2.0 and Bst 3.0, have been developed to offer enhanced speed, yield, and tolerance to inhibitors.[5] For RNA targets, a reverse transcriptase can be included in the reaction mixture for a one-step RT-LAMP assay.[5]

The LAMP Primer Set: A Symphony of Specificity

The high specificity of LAMP is primarily attributed to its unique primer design, which typically involves a set of four to six primers that recognize six to eight distinct regions on the target DNA sequence.[6][7] This intricate recognition mechanism significantly reduces the likelihood of non-specific amplification.[5]

  • Forward Inner Primer (FIP): This chimeric primer consists of the F2 sequence at its 3' end and the F1c sequence at its 5' end. The F2 region is complementary to the F2c region on the target DNA, initiating the first strand synthesis. The F1c sequence is identical to the F1c region on the target.[8]

  • Backward Inner Primer (BIP): Similar to the FIP, the BIP is a chimeric primer containing the B2 sequence at its 3' end and the B1c sequence at its 5' end. The B2 region is complementary to the B2c region on the target, and the B1c sequence is identical to the B1c region.[8]

  • Outer Primers (F3 and B3): These are shorter primers that are complementary to the F3c and B3c regions, which are located outside of the F2 and B2 regions, respectively. They play a crucial role in strand displacement.[8]

  • Loop Primers (LF and LB): While not essential, the inclusion of loop primers significantly accelerates the amplification reaction.[9] The Forward Loop Primer (LF) is complementary to the single-stranded loop region between F1 and F2, while the Backward Loop Primer (LB) is complementary to the loop region between B1 and B2.[10]

Deoxynucleoside Triphosphates (dNTPs)

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) are the fundamental building blocks for the newly synthesized DNA strands. They are incorporated by the DNA polymerase during the extension phase of the amplification process. The concentration of dNTPs is a critical parameter to optimize for efficient amplification.[11]

Magnesium Sulfate (MgSO₄)

Magnesium ions (Mg²⁺) are an essential cofactor for the DNA polymerase. They play a crucial role in catalyzing the phosphodiester bond formation between adjacent nucleotides.[12] The concentration of MgSO₄ significantly influences the enzyme's activity, primer annealing, and the melting temperature of the DNA. Therefore, optimizing the MgSO₄ concentration is vital for achieving optimal LAMP performance.[12]

Reaction Buffer

The reaction buffer provides the optimal chemical environment for the LAMP reaction by maintaining a stable pH and providing necessary salts. A typical LAMP buffer contains Tris-HCl, KCl, (NH₄)₂SO₄, and Tween 20.[13] The buffer composition helps to enhance the specificity of primer annealing and the overall efficiency of the amplification reaction.[13]

Additives for Enhanced Performance

Certain additives can be included in the LAMP reaction mixture to improve its efficiency and robustness, particularly when dealing with complex templates or inhibitors.

  • Betaine: This is a common additive that helps to reduce the formation of secondary structures in GC-rich DNA templates, thereby facilitating primer annealing and strand displacement.[14] It is an isostabilizing agent that equalizes the melting temperatures of GC and AT base pairs.[15]

  • Sucrose: Can be used as a stabilizing agent for the reaction mixture, particularly for creating room-temperature stable LAMP reagents.[16]

Quantitative Data Summary

The following tables provide a summary of the typical concentration ranges for the core components of a LAMP reaction. It is important to note that these are general guidelines, and optimal concentrations may vary depending on the specific target sequence, primers, and polymerase used.

ComponentTypical Final ConcentrationReference
Bst DNA Polymerase8 units/25 µL reaction[15]
Forward Inner Primer (FIP)1.6 µM[5][17]
Backward Inner Primer (BIP)1.6 µM[5][17]
Outer Primer (F3)0.2 µM[5][17]
Outer Primer (B3)0.2 µM[5][17]
Loop Primer (LF)0.4 µM[5][17]
Loop Primer (LB)0.4 µM[5][17]
dNTPs (each)1.4 mM[5][18]
Magnesium Sulfate (MgSO₄)4 - 8 mM[12][18]
Betaine0.8 M[16][19]
Buffer Component1X ConcentrationReference
Tris-HCl (pH 8.8 @ 25°C)20 mM[13]
KCl10 mM[13][15]
(NH₄)₂SO₄10 mM[13][15]
MgSO₄2 mM (in buffer)[13]
Tween® 200.1%[13]

Experimental Protocols

This section provides a detailed methodology for setting up and performing a standard LAMP reaction.

Materials
  • Nuclease-free water

  • 10X Isothermal Amplification Buffer

  • 100 mM MgSO₄

  • 10 mM dNTP mix

  • 10X Primer Mix (containing FIP, BIP, F3, B3, and optional LF, LB primers)

  • Bst DNA Polymerase (e.g., 8,000 U/mL)

  • DNA template

Procedure
  • Reaction Setup (on ice):

    • Thaw all reagents completely on ice.

    • Gently vortex and centrifuge each reagent before use.

    • Prepare a master mix for the desired number of reactions, plus a 10% overage to account for pipetting errors.

    • For a single 25 µL reaction, add the following components to a nuclease-free microcentrifuge tube in the order listed:

ComponentVolume for 25 µL reactionFinal Concentration
Nuclease-free waterto 25 µL-
10X Isothermal Amplification Buffer2.5 µL1X
100 mM MgSO₄1.5 µL6 mM (8 mM total with buffer)
10 mM dNTPs3.5 µL1.4 mM each
10X Primer Mix2.5 µL1X (e.g., 1.6 µM FIP/BIP, 0.2 µM F3/B3, 0.4 µM LF/LB)
Bst DNA Polymerase (8 U/µL)1 µL8 units
DNA TemplateX µL(e.g., 1-10 ng)
  • Incubation:

    • Mix the reaction gently by flicking the tube or brief vortexing.

    • Centrifuge briefly to collect the contents at the bottom of the tube.

    • Incubate the reaction at a constant temperature of 60-65°C for 30-60 minutes. The optimal temperature and time may need to be determined empirically for each new target and primer set.

  • Reaction Termination (Optional):

    • To inactivate the enzyme, heat the reaction at 80°C for 5-10 minutes.

  • Detection of Amplification:

    • Amplification products can be detected by various methods, including:

      • Agarose gel electrophoresis: LAMP products will appear as a ladder-like pattern of multiple bands.[10]

      • Real-time turbidity measurement: The accumulation of magnesium pyrophosphate, a byproduct of the reaction, increases the turbidity of the solution.

      • Fluorescence detection: Using intercalating dyes (e.g., SYBR Green I) or fluorescent probes.

      • Visual detection: Using colorimetric indicators such as hydroxynaphthol blue (HNB) or calcein, which change color in the presence of amplified DNA.

Mandatory Visualizations

LAMP Reaction Mechanism

LAMP_Mechanism cluster_start Initiation cluster_dumbbell Dumbbell Structure Formation cluster_amplification Exponential Amplification Target_DNA Target DNA (dsDNA) FIP_anneal FIP anneals to F2c Target_DNA->FIP_anneal 1 Strand_synthesis_1 Bst Pol. synthesizes new strand from FIP FIP_anneal->Strand_synthesis_1 2 F3_anneal F3 anneals to F3c Strand_displacement F3 primer extension displaces FIP-linked strand F3_anneal->Strand_displacement 4 Strand_synthesis_1->F3_anneal 3 Loop_formation_1 Displaced strand forms a loop at the 5' end Strand_displacement->Loop_formation_1 5 BIP_anneal BIP anneals to B2c on looped strand Loop_formation_1->BIP_anneal 6 Strand_synthesis_2 Bst Pol. synthesizes new strand from BIP BIP_anneal->Strand_synthesis_2 7 B3_anneal B3 anneals to B3c Strand_synthesis_2->B3_anneal 8 Strand_displacement_2 B3 primer extension displaces BIP-linked strand B3_anneal->Strand_displacement_2 9 Dumbbell Dumbbell-like DNA structure is formed Strand_displacement_2->Dumbbell 10 FIP_to_dumbbell FIP anneals to loop of dumbbell Dumbbell->FIP_to_dumbbell 11 Amplification_cycle Self-primed synthesis and strand displacement FIP_to_dumbbell->Amplification_cycle 12 Concatemers Formation of long concatemers Amplification_cycle->Concatemers 13 LAMP_Workflow Start Start Reagent_Prep Prepare Master Mix on Ice (Buffer, MgSO4, dNTPs, Primers, Polymerase) Start->Reagent_Prep Template_Addition Add DNA/RNA Template to Reaction Tubes Reagent_Prep->Template_Addition Incubation Incubate at 60-65°C (30-60 minutes) Template_Addition->Incubation Termination Optional: Heat Inactivation at 80°C Incubation->Termination Detection Detection of Amplification Products Termination->Detection Gel Agarose Gel Electrophoresis Detection->Gel Method 1 Turbidity Real-time Turbidity Detection->Turbidity Method 2 Fluorescence Fluorescence Reading Detection->Fluorescence Method 3 Visual Visual Inspection (Colorimetric) Detection->Visual Method 4 End End Gel->End Turbidity->End Fluorescence->End Visual->End

References

The Genesis and Evolution of Loop-Mediated Isothermal Amplification (LAMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technology, offering a rapid, sensitive, and cost-effective alternative to traditional methods like the polymerase chain reaction (PCR). Its operational simplicity under isothermal conditions has positioned it as a cornerstone of molecular diagnostics, particularly in point-of-care and resource-limited settings. This guide provides a comprehensive overview of the discovery, history, and core technical principles of LAMP, tailored for professionals in research and drug development.

Discovery and Historical Development

The journey of LAMP began at the turn of the 21st century, born out of the need for a nucleic acid amplification method that could overcome the limitations of PCR, namely the requirement for thermal cycling. The groundbreaking work was conducted by a team of scientists at Eiken Chemical Co., Ltd. in Japan.

In 2000, Notomi and colleagues published their seminal paper in Nucleic Acids Research, introducing loop-mediated isothermal amplification to the scientific community.[1][2][3][4][5] This novel method was distinguished by its ability to amplify DNA with high specificity, efficiency, and rapidity under a single temperature.[2][3] The core invention lay in the design of a unique set of four to six primers that recognize six to eight distinct regions on the target DNA, and the use of a strand-displacing DNA polymerase.[3][4] This sophisticated primer design is the bedrock of LAMP's high specificity.[2]

The original four-primer set consisted of two inner primers (Forward Inner Primer, FIP, and Backward Inner Primer, BIP) and two outer primers (F3 and B3). A significant advancement came in 2002 when Nagamine et al. introduced "loop primers" (Loop Forward, LF, and Loop Backward, LB), which were shown to accelerate the amplification reaction significantly.[6] Over the years, various modifications and improvements have been made to the LAMP protocol, including the development of reverse transcription LAMP (RT-LAMP) for the detection of RNA targets and the integration of diverse detection methods.[7] Eiken Chemical Co., Ltd. has remained a key player in the commercialization and further development of LAMP technology.[8]

The Core Technology: Mechanism of LAMP

The elegance of LAMP lies in its continuous, auto-cycling strand displacement DNA synthesis at a constant temperature, typically between 60-65°C. This process is driven by a DNA polymerase with high strand displacement activity, most commonly Bacillus stearothermophilus (Bst) DNA polymerase, and a meticulously designed set of primers.

The Role of Bst DNA Polymerase

Bst DNA polymerase is the workhorse of the LAMP reaction. Its key characteristics include:

  • High Strand Displacement Activity: This is the most critical feature. Bst polymerase can displace the non-template strand as it synthesizes a new DNA strand, eliminating the need for a heat denaturation step to separate the DNA duplex.

  • Optimal Activity at High Temperatures: The enzyme functions optimally in the 60-65°C range, which provides high stringency for primer annealing, thereby enhancing the specificity of the reaction.

  • Lack of 5'-3' Exonuclease Activity: This ensures that the newly synthesized strands are not degraded.

The Ingenious Primer Design

LAMP employs a set of four to six primers that recognize six to eight distinct regions of the target DNA.

  • Inner Primers (FIP and BIP): These are the key to the formation of the characteristic stem-loop structure.

    • Forward Inner Primer (FIP): Consists of the F1c sequence (complementary to the F1 region on the target DNA) and the F2 sequence (identical to the F2 region on the target DNA).

    • Backward Inner Primer (BIP): Consists of the B1c sequence (complementary to the B1 region on the target DNA) and the B2 sequence (identical to the B2 region on the target DNA).

  • Outer Primers (F3 and B3): These are shorter primers that are involved in the initial stages of the reaction to displace the strands synthesized by the inner primers.

  • Loop Primers (LF and LB) (Optional): These primers anneal to the loop regions of the dumbbell-like structure, initiating additional synthesis and accelerating the amplification process.

The Amplification Process: A Step-by-Step View

The LAMP reaction proceeds in two main stages: the initial stage and the cycling amplification stage.

Initial Stage:

  • The FIP anneals to the F2c region of the target DNA, and the Bst polymerase initiates DNA synthesis.

  • The F3 primer anneals to the F3c region upstream of F2c and initiates strand displacement, releasing the FIP-linked complementary strand.

  • This newly synthesized strand has a self-complementary sequence at its 5' end (F1c and F1) and forms a stem-loop structure.

  • A similar process occurs on the opposite strand initiated by the BIP and B3 primers, creating another stem-loop structure.

Cycling Amplification Stage:

  • The FIP anneals to the loop region of the BIP-primed strand, and Bst polymerase extends it, displacing the previous strand. This forms a new stem-loop structure.

  • The released strand has a dumbbell-like structure with stem-loops at both ends. This becomes the primary template for exponential amplification.

  • The inner and outer primers continuously anneal to the loop regions and the displaced single-stranded regions, leading to a cascade of DNA synthesis and the accumulation of a large amount of DNA with a cauliflower-like structure.

Quantitative Performance of LAMP

LAMP is renowned for its impressive performance metrics, making it a powerful tool for various applications.

Performance MetricTypical Values and ObservationsReferences
Sensitivity - Capable of detecting as few as 6 copies of a target DNA sequence. - For SARS-CoV-2 detection, sensitivities have been reported to be as low as one copy per reaction. - In studies on foodborne pathogens, the detection limit can be as low as 10 fg of genomic DNA.[5]
Specificity - The use of 4-6 primers recognizing 6-8 distinct regions of the target sequence confers high specificity. - In a study for SARS-CoV-2 detection, specificity was reported to be 100%. - For tuberculosis diagnosis, specificity has been consistently high, often reaching 100%.[9][10]
Reaction Time - Can produce up to 10^9 copies of the target in less than an hour. - The inclusion of loop primers can reduce the reaction time to as little as 20-30 minutes. - For SARS-CoV-2, detection times of around 24 minutes have been achieved with optimized protocols.[1][11]
Robustness - Less susceptible to inhibitors present in clinical and environmental samples compared to PCR.[12]

Experimental Protocols

The following are generalized protocols for performing a standard LAMP and a Reverse Transcription LAMP (RT-LAMP) assay. It is crucial to optimize primer concentrations, temperature, and incubation time for each specific target.

Standard LAMP Assay Protocol

1. Reagent Preparation (25 µL reaction volume):

ComponentFinal ConcentrationVolume (µL)
2X LAMP Master Mix1X12.5
10X Primer Mix (FIP/BIP, F3/B3, LF/LB)1X2.5
Bst DNA Polymerase8 U1
Template DNAVariable1-5
Nuclease-free water-Up to 25

2. Reaction Setup:

  • Thaw all reagents on ice.

  • Prepare a master mix containing the LAMP master mix, primer mix, and Bst DNA polymerase.

  • Aliquot the master mix into individual reaction tubes.

  • Add the template DNA to the respective tubes. For the no-template control (NTC), add nuclease-free water instead of the template.

  • Gently mix the contents of the tubes and centrifuge briefly.

3. Incubation:

  • Incubate the reaction tubes at a constant temperature of 60-65°C for 30-60 minutes.

4. Detection of Amplification:

  • Turbidity: Observe the formation of a white precipitate of magnesium pyrophosphate.

  • Fluorescence: Add an intercalating dye (e.g., SYBR Green I) to the reaction mix before or after amplification and visualize under UV light.

  • Colorimetric: Use a metal-ion indicator (e.g., hydroxynaphthol blue) in the master mix, which changes color upon successful amplification.

  • Gel Electrophoresis: Analyze the LAMP products on a 2% agarose (B213101) gel. A ladder-like pattern of multiple bands indicates a positive reaction.

Reverse Transcription LAMP (RT-LAMP) Assay Protocol

For RNA targets, a reverse transcriptase is added to the reaction.

1. Reagent Preparation (25 µL reaction volume):

ComponentFinal ConcentrationVolume (µL)
2X RT-LAMP Master Mix1X12.5
10X Primer Mix (FIP/BIP, F3/B3, LF/LB)1X2.5
Bst DNA Polymerase & Reverse Transcriptase Mix-1
Template RNAVariable1-5
Nuclease-free water-Up to 25

2. Reaction Setup and Incubation:

  • Follow the same setup procedure as for the standard LAMP assay.

  • Incubate at 60-65°C for 30-60 minutes. The reverse transcription and amplification occur simultaneously in a single step.

3. Detection:

  • Use the same detection methods as for the standard LAMP assay.

Visualizations

The following diagrams illustrate the core mechanism of LAMP and a typical experimental workflow.

LAMP_Mechanism cluster_initial Initial Stage cluster_cycling Cycling Amplification Stage Target_DNA Target DNA (dsDNA) FIP_anneal FIP anneals to F2c Target_DNA->FIP_anneal 1. F3_anneal F3 anneals to F3c FIP_anneal->F3_anneal 2. Strand_displacement1 Strand displacement by Bst Polymerase F3_anneal->Strand_displacement1 3. Stem_loop1 Formation of Stem-loop Structure Strand_displacement1->Stem_loop1 4. Dumbbell_structure Dumbbell-like Structure (main template) Stem_loop1->Dumbbell_structure Similar process with BIP/B3 BIP_anneal_loop BIP anneals to loop Dumbbell_structure->BIP_anneal_loop 5. Loop_primers Loop Primers (LF/LB) accelerate by binding to loops Dumbbell_structure->Loop_primers Extension_displacement Extension and strand displacement BIP_anneal_loop->Extension_displacement 6. Concatemer_formation Formation of Concatemers Extension_displacement->Concatemer_formation 7. Exponential_amplification Exponential Amplification Concatemer_formation->Exponential_amplification 8. Loop_primers->Exponential_amplification LAMP_Workflow cluster_prep 1. Preparation cluster_reaction 2. LAMP Reaction cluster_detection 3. Detection of Amplification Sample_Collection Sample Collection (e.g., blood, saliva, tissue) Nucleic_Acid_Extraction Nucleic Acid Extraction (DNA or RNA) Sample_Collection->Nucleic_Acid_Extraction Master_Mix_Prep Prepare Master Mix: - Bst Polymerase - dNTPs - Primers (FIP, BIP, F3, B3, Loop) - Buffer Nucleic_Acid_Extraction->Master_Mix_Prep Reaction_Setup Set up Reaction: - Master Mix - Template DNA/RNA - No-Template Control Master_Mix_Prep->Reaction_Setup Isothermal_Incubation Isothermal Incubation (60-65°C for 30-60 min) Reaction_Setup->Isothermal_Incubation Detection_Methods Detection Methods Isothermal_Incubation->Detection_Methods Turbidity Turbidity (Visual) Detection_Methods->Turbidity Fluorescence Fluorescence (UV light) Detection_Methods->Fluorescence Colorimetric Colorimetric (Visual) Detection_Methods->Colorimetric Gel_Electrophoresis Gel Electrophoresis Detection_Methods->Gel_Electrophoresis

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Lysosomotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomotropism is a physicochemical property of certain weakly basic compounds that leads to their accumulation within the acidic environment of lysosomes. This phenomenon can be harnessed for therapeutic advantage in various diseases, including cancer, by delivering high concentrations of drugs to this organelle, inducing lysosomal membrane permeabilization (LMP), and subsequently triggering cell death pathways. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of lysosomotropic agents, a concept we will refer to as the Lysosomotropic Agent Mobilization and Potentiation Assay (LAMPA) protocol.

The this compound protocol is designed to assess the in vivo efficacy, biodistribution, and mechanism of action of lysosomotropic compounds in animal models. This document will guide researchers through the principles of lysosomotropism, experimental design, in vivo imaging techniques, and data analysis.

Principle of Lysosomotropism

Lipophilic weak bases can permeate cellular and lysosomal membranes in their neutral state. Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), these compounds become protonated. The resulting charged molecule is less membrane-permeable and is consequently trapped and accumulates within the lysosome.[1][2] This accumulation can lead to lysosomal swelling, dysfunction, and LMP, releasing cathepsins and other hydrolases into the cytosol, which can initiate apoptosis or other forms of cell death.

The following diagram illustrates the signaling pathway of a lysosomotropic agent inducing cell death.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Drug_ext Lysosomotropic Agent (Weak Base, Neutral Form) Drug_cyto Lysosomotropic Agent (Neutral Form) Drug_ext->Drug_cyto Passive Diffusion Drug_lyso Accumulated Protonated Drug Drug_cyto->Drug_lyso Passive Diffusion Protonation Protonation (Drug-H+) Cathepsins Released Cathepsins Apoptosis Apoptosis Cathepsins->Apoptosis Initiates LMP Lysosomal Membrane Permeabilization (LMP) Drug_lyso->LMP Induces LMP->Cathepsins Leads to Release of

Caption: Signaling pathway of a lysosomotropic agent.

In Vivo Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vivo evaluation of a lysosomotropic agent using the this compound protocol.

Start Start: Select Animal Model (e.g., tumor xenograft mouse) DrugAdmin Administer Lysosomotropic Agent (e.g., i.v., i.p.) Start->DrugAdmin Imaging In Vivo Imaging (Bioluminescence/Fluorescence) DrugAdmin->Imaging Monitoring Monitor Tumor Volume and Body Weight Imaging->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Tissue Tissue Collection (Tumor, Organs) Endpoint->Tissue ExVivo Ex Vivo Analysis (Histology, IHC, Western Blot) Tissue->ExVivo Data Data Analysis and Interpretation ExVivo->Data

Caption: Experimental workflow for the this compound protocol.

Detailed Experimental Protocols

Animal Model Selection and Preparation
  • Animal Model: The choice of animal model is critical and depends on the therapeutic area. For oncology studies, immunodeficient mice (e.g., athymic nude or NSG) are commonly used for xenograft models of human cancers.[3] For other disease indications, appropriate transgenic or disease-induced models should be selected. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Line Preparation (for xenograft models): If using a xenograft model, select a cancer cell line of interest. For in vivo imaging, the cell line should be stably transfected with a reporter gene, such as luciferase for bioluminescence imaging (BLI) or a fluorescent protein for fluorescence imaging (FLI).[3]

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel) into the flank of the mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

In Vivo Administration of Lysosomotropic Agent
  • Formulation: The lysosomotropic agent should be formulated in a sterile, biocompatible vehicle suitable for the chosen route of administration. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80.

  • Route of Administration: The route of administration (e.g., intravenous (i.v.), intraperitoneal (i.p.), oral (p.o.)) should be selected based on the pharmacokinetic properties of the compound and the intended clinical application.

  • Dosing Regimen: The dose and frequency of administration should be determined from prior in vitro cytotoxicity and in vivo maximum tolerated dose (MTD) studies. A typical study might involve multiple treatment groups, including a vehicle control and one or more doses of the test compound.

In Vivo Imaging and Monitoring
  • Bioluminescence Imaging (BLI):

    • Substrate Injection: For cell lines expressing firefly luciferase, administer D-luciferin (e.g., 150 mg/kg) via i.p. injection 10-15 minutes before imaging.[4]

    • Image Acquisition: Anesthetize the mice using isoflurane (B1672236) and place them in an in vivo imaging system (e.g., IVIS). Acquire bioluminescent images, and quantify the signal intensity (radiance) from the tumor region of interest (ROI). Imaging can be performed at baseline and at various time points post-treatment to monitor therapeutic response.

  • Fluorescence Imaging (FLI):

    • Probe Administration: If using a fluorescently labeled lysosomotropic agent or a marker for lysosomal integrity, administer the probe according to its specific protocol.

    • Image Acquisition: Anesthetize the mice and acquire fluorescence images using the appropriate excitation and emission filters.

  • Tumor and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week to assess treatment efficacy and toxicity.

Ex Vivo Analysis
  • Tissue Collection: At the end of the study (defined by endpoint criteria such as tumor size, body weight loss, or a predetermined time point), euthanize the animals and collect tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Histology and Immunohistochemistry (IHC):

    • Fix tissues in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and tumor necrosis.

    • Perform IHC for markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67), and lysosomal markers (e.g., LAMP1).[5][6]

  • Western Blot Analysis:

    • Prepare protein lysates from tumor tissue.

    • Perform Western blot analysis to quantify the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and lysosomal function.

Data Presentation

The following tables provide a template for summarizing quantitative data from in vivo studies using the this compound protocol.

Table 1: In Vivo Efficacy of Lysosomotropic Agent X in a Xenograft Model

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Change in Body Weight (%) ± SEM
Vehicle Control10150.5 ± 10.21250.8 ± 150.30-2.5 ± 1.1
Agent X (10 mg/kg)10148.9 ± 9.8625.4 ± 80.150-4.1 ± 1.5
Agent X (25 mg/kg)10152.1 ± 11.5250.3 ± 45.780-8.3 ± 2.0

Table 2: Ex Vivo Analysis of Tumor Tissue

Treatment GroupCleaved Caspase-3 Positive Cells (%) ± SEMKi-67 Positive Cells (%) ± SEMLAMP1 Expression (Relative to Control) ± SEM
Vehicle Control5.2 ± 1.585.6 ± 5.41.0 ± 0.1
Agent X (10 mg/kg)25.8 ± 4.250.3 ± 6.11.8 ± 0.3
Agent X (25 mg/kg)60.1 ± 7.920.7 ± 3.82.5 ± 0.4

Conclusion

The this compound protocol provides a systematic framework for the in vivo evaluation of lysosomotropic agents. By combining in vivo imaging, tumor growth monitoring, and ex vivo tissue analysis, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these compounds. The detailed protocols and data presentation formats provided in these application notes are intended to guide the design and execution of robust preclinical studies for the development of novel lysosomotropic drugs.

References

Application Notes and Protocols for LAMPA in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of two distinct but relevant interpretations of "LAMPA" in the context of behavioral neuroscience: Lysosome-Associated Membrane Protein 5 (LAMP5) and Lysosomotropic Agents for Modulating Autophagy (this compound) . This document offers comprehensive protocols and quantitative data to guide research in these areas.

Part 1: Lysosome-Associated Membrane Protein 5 (LAMP5) in Behavioral Neuroscience

Introduction

Lysosome-Associated Membrane Protein 5 (LAMP5) is a brain-specific protein predominantly expressed in subpopulations of GABAergic interneurons.[1][2] It plays a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] Research on LAMP5 is critical for understanding the pathophysiology of neurological conditions such as epilepsy and Alzheimer's disease, where the balance of excitation and inhibition is disrupted.[2]

Data Presentation

Table 1: Behavioral Phenotype of LAMP5 Knockout (KO) Mice

Behavioral TestWild-Type (WT) MiceLAMP5 KO MiceKey FindingReference
Elevated Plus Maze
Time in Open Arms (%)31.8 ± 3.545.2 ± 4.1Decreased anxiety-like behavior[1]
Odor Discrimination Test
Discrimination Index (Heptanol vs. Isoamyl butyrate)0.25 ± 0.080.05 ± 0.06Impaired odor discrimination[1]
Discrimination Index (Limonene vs. Hexanol)0.32 ± 0.070.11 ± 0.05*Impaired odor discrimination[1]

*p < 0.05 compared to Wild-Type mice. Data are presented as mean ± SEM.

Table 2: Electrophysiological Properties of Striatopallidal Synapses in LAMP5 KO Mice

ParameterWild-Type (WT) MiceLAMP5 KO MiceKey FindingReference
Paired-Pulse Ratio (50ms interval) Depression (Ratio < 1)Facilitation (Ratio > 1)Altered presynaptic release probability[1]
Experimental Protocols
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Adult male LAMP5 KO and wild-type littermate mice (12-16 weeks old).

  • Procedure:

    • Habituate mice to the testing room for at least 1 hour before the experiment.

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms using an automated tracking system.

    • Clean the maze with 70% ethanol (B145695) between trials.

  • Data Analysis: Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase in this percentage is indicative of decreased anxiety-like behavior.

  • Apparatus: A clean cage with bedding. Cotton swabs with various non-social odors (e.g., isoamyl acetate, limonene, heptanol, hexanol).

  • Animals: Adult male LAMP5 KO and wild-type littermate mice.

  • Procedure:

    • Habituate mice to the testing cage for 30 minutes.

    • Habituation Phase: Present a cotton swab with the first odor (e.g., isoamyl acetate) for 2 minutes and record the sniffing time. Repeat this three times with the same odor.

    • Discrimination Phase: Present a new cotton swab with a novel odor (e.g., heptanol) and record the sniffing time for 2 minutes.

  • Data Analysis: A significant decrease in sniffing time across the three habituation trials indicates habituation. A significant increase in sniffing time for the novel odor compared to the last habituation trial indicates successful discrimination. The discrimination index can be calculated as (Time sniffing novel odor - Time sniffing familiar odor) / (Time sniffing novel odor + Time sniffing familiar odor).[1][3]

  • Slice Preparation:

    • Anesthetize an adult mouse and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and prepare coronal slices (250-300 µm) containing the striatum and globus pallidus using a vibratome.

    • Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF at room temperature.

    • Perform whole-cell patch-clamp recordings from neurons in the globus pallidus.

    • Stimulate afferent fibers from the striatum to evoke inhibitory postsynaptic currents (IPSCs).

  • Paired-Pulse Ratio (PPR) Measurement:

    • Deliver two closely spaced stimuli (e.g., 50 ms (B15284909) interval).

    • Measure the amplitude of the first (IPSC1) and second (IPSC2) IPSC.

    • Calculate the PPR as IPSC2/IPSC1. A ratio less than 1 indicates paired-pulse depression, while a ratio greater than 1 indicates paired-pulse facilitation.[1][4]

Visualization

LAMP5_Signaling_Pathway cluster_presynaptic Presynaptic GABAergic Terminal cluster_postsynaptic Postsynaptic Neuron LAMP5 LAMP5 GABA_vesicle GABA Vesicle LAMP5->GABA_vesicle Modulates VGAT VGAT (Vesicular GABA Transporter) VGAT->GABA_vesicle Loads GABA Release GABA Release GABA_vesicle->Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Release Triggers GABA_receptor GABA-A Receptor Release->GABA_receptor Activates Inhibition Neuronal Inhibition GABA_receptor->Inhibition

Caption: Conceptual signaling pathway of LAMP5 at a GABAergic synapse.

Experimental_Workflow_LAMP5 start LAMP5 KO Mouse Model behavior Behavioral Phenotyping (Elevated Plus Maze, Odor Discrimination) start->behavior electrophysiology Ex Vivo Electrophysiology (Paired-Pulse Ratio) start->electrophysiology analysis Data Analysis and Interpretation behavior->analysis electrophysiology->analysis

Caption: Experimental workflow for studying LAMP5 function.

Part 2: Lysosomotropic Agents for Modulating Autophagy (this compound) in Behavioral Neuroscience

Introduction

Lysosomotropic agents are weakly basic compounds that readily cross cell membranes and accumulate in acidic organelles, primarily lysosomes.[5] This accumulation neutralizes the lysosomal pH, leading to the inhibition of lysosomal enzymes and the blockade of autophagosome-lysosome fusion. This process, known as autophagy inhibition, has significant implications for neuronal health and is a key area of investigation in neurodegenerative diseases and psychiatric disorders. Chloroquine (B1663885) and its derivative, hydroxychloroquine (B89500), are classic examples of lysosomotropic agents used in research.[6]

Data Presentation

Table 3: Behavioral Effects of Hydroxychloroquine (HCQ) in Mice

Behavioral TestVehicle (PBS)Low Dose HCQ (25 mg/kg)High Dose HCQ (50 mg/kg)Key FindingReference
Elevated Plus Maze (24h post-treatment)
Time in Open Arms (s)96.68 ± 15.7961.18 ± 7.8645.55 ± 7.29**Increased anxiety-like behavior[7][8]
Time in Closed Arms (s)400.2 ± 21.39-477.7 ± 16.06Increased anxiety-like behavior[7][8]

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols
  • Drug Preparation:

    • Dissolve chloroquine diphosphate (B83284) or hydroxychloroquine sulfate (B86663) in sterile phosphate-buffered saline (PBS) or 0.9% saline to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse with an injection volume of 200 µL).

    • Sterile-filter the solution using a 0.22 µm syringe filter.

  • Administration:

    • Intraperitoneal (i.p.) Injection: This is a common route for systemic administration.[6]

      • Restrain the mouse and locate the lower abdominal quadrant.

      • Insert a 25-27 gauge needle at a shallow angle to avoid puncturing internal organs.

      • Inject the calculated volume of the drug solution.

    • Oral Gavage (p.o.):

      • Use a proper-sized, ball-tipped gavage needle.

      • Gently guide the needle along the roof of the mouth into the esophagus.

      • Deliver the solution directly into the stomach.

  • Dosing Regimen: Dosing can vary depending on the study. For acute behavioral effects, a single injection may be sufficient. For chronic studies, daily injections for a specified period (e.g., 7 days) are often used.[7][8]

  • Tissue Preparation:

    • Following the drug administration period, euthanize the mice and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

    • Homogenize the tissue in appropriate lysis buffer for Western blot analysis or fix for immunohistochemistry.

  • Western Blot Analysis:

    • Probe for LC3-II, a marker of autophagosomes. An accumulation of LC3-II indicates a blockage in autophagic flux.

    • Probe for p62/SQSTM1, a protein that is degraded by autophagy. An increase in p62 levels also suggests autophagy inhibition.

  • Immunohistochemistry:

    • Stain brain sections for LC3 to visualize the accumulation of autophagosomes in neurons.

Visualization

Autophagy_Pathway cluster_mTOR mTOR Signaling cluster_autophagy Autophagy Cascade mTORC1 mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Phagophore Phagophore Formation ULK1->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Lysosome->Autolysosome Inhibits Fusion Degradation Degradation of Cargo Autolysosome->Degradation This compound Lysosomotropic Agent (e.g., Chloroquine) This compound->Lysosome Increases pH

Caption: Signaling pathway of autophagy and its inhibition by lysosomotropic agents.

Experimental_Workflow_this compound start Administer Lysosomotropic Agent to Mice behavior Behavioral Assessment (e.g., Elevated Plus Maze) start->behavior biochem Biochemical Analysis (Western Blot for LC3-II, p62) start->biochem analysis Correlate Behavioral and Molecular Changes behavior->analysis biochem->analysis

Caption: Experimental workflow for studying the effects of lysosomotropic agents.

References

Analytical Methods for LAMP1 Detection in Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal-associated membrane protein 1 (LAMP1), also known as CD107a, is a major constituent of the lysosomal membrane.[1][2] This heavily glycosylated type I transmembrane protein is crucial for maintaining lysosomal integrity, pH, and catabolism.[2] While predominantly found in lysosomes, LAMP1 can also be present on the plasma membrane following lysosomal exocytosis, a process implicated in various physiological and pathological events, including immune response and cancer metastasis.[2] Given its roles in cellular homeostasis and disease, accurate and reliable detection of LAMP1 is essential for research, diagnostics, and therapeutic development. These application notes provide detailed protocols for the principal methods of LAMP1 detection and quantification in various biological samples.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the most common LAMP1 detection methods. These values are intended as a guide and may require optimization depending on the specific sample type, reagents, and instrumentation used.

Table 1: ELISA Kit Performance Characteristics for Human LAMP1

ParameterSerum/PlasmaCell Culture SupernatantsTissue Homogenates
Detection Range 0.156 - 10 ng/mL[3][4]0.156 - 10 ng/mL[3][5]0.156 - 10 ng/mL[4]
Sensitivity < 0.039 ng/mL[3]< 0.039 ng/mL[3]< 0.039 ng/mL[3]
Sample Dilution 2-fold suggested[5]Varies by expression levelVaries by protein concentration

Table 2: Recommended Antibody Dilutions for LAMP1 Detection

ApplicationStarting DilutionTissue/Cell TypeNotes
Western Blot (WB) 1:1000 - 1:10,000Cell Lysates, Tissue HomogenatesOptimal dilution should be determined experimentally.
Immunohistochemistry (IHC) 1:200 - 1:2000Paraffin-embedded tissuesAntigen retrieval is recommended.[1]
Immunocytochemistry (ICC) 1:200 - 1:2000Cultured Cells
Flow Cytometry (Flow) 1:11 - 1:100Cell SuspensionsFor intracellular staining, permeabilization is required.[6]

Experimental Workflows and Signaling Pathways

Experimental Workflow for LAMP1 Detection

The general workflow for detecting LAMP1 involves sample preparation, the chosen analytical technique, and data analysis. The specific steps will vary depending on the method employed.

LAMP1 Detection Workflow General Workflow for LAMP1 Detection cluster_prep Sample Preparation cluster_detection Detection Method cluster_analysis Data Analysis SampleCollection Sample Collection (Tissue, Cells, Blood) LysatePrep Lysate Preparation (for WB, ELISA) SampleCollection->LysatePrep FixationEmbedding Fixation & Embedding (for IHC) SampleCollection->FixationEmbedding CellSuspension Cell Suspension (for Flow Cytometry) SampleCollection->CellSuspension WB Western Blot LysatePrep->WB ELISA ELISA LysatePrep->ELISA IHC Immunohistochemistry FixationEmbedding->IHC Flow Flow Cytometry CellSuspension->Flow Quantification Quantification WB->Quantification ELISA->Quantification Imaging Imaging IHC->Imaging Flow->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis Imaging->StatisticalAnalysis

Caption: General workflow for LAMP1 detection.

LAMP1 in the Autophagy Pathway

LAMP1 plays a critical role in the final stages of autophagy, a cellular recycling process. It is essential for the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cellular components occurs.[7][8]

LAMP1 in Autophagy Role of LAMP1 in the Autophagy Pathway cluster_autophagy Autophagy Process cluster_lysosome Lysosome Induction Autophagy Induction (e.g., starvation) Phagophore Phagophore Formation Induction->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion LAMP1 LAMP1 LAMP1->Lysosome Component of lysosomal membrane

Caption: LAMP1's role in autophagosome-lysosome fusion.

Detailed Experimental Protocols

Western Blot Protocol for LAMP1 Detection in Cell Lysates

This protocol details the detection of LAMP1 in cell lysates via Western blotting.

Materials:

  • RIPA Lysis Buffer (or other suitable lysis buffer)[9]

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LAMP1

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: a. Culture cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Lyse cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape adherent cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg) and boil at 95-100°C for 5 minutes.[10] c. Load samples onto an SDS-PAGE gel along with a molecular weight marker. d. Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: a. Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11] b. Confirm successful transfer by Ponceau S staining.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary LAMP1 antibody (at the optimized dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST.[12] d. Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.[12] e. Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.

ELISA Protocol for Quantification of Human LAMP1

This protocol describes a sandwich ELISA for the quantitative measurement of human LAMP1 in serum, plasma, or cell culture supernatants.[3][5][13]

Materials:

  • Human LAMP1 ELISA kit (containing a pre-coated plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Deionized or distilled water

  • Absorbent paper

Procedure:

  • Reagent and Sample Preparation: a. Bring all reagents and samples to room temperature before use. b. Reconstitute the standard to create a stock solution. Prepare a dilution series of the standard as per the kit manual.[3] c. Dilute samples to fall within the detection range of the assay. A 2-fold dilution is suggested for serum/plasma.[5]

  • Assay Procedure: a. Add 100 µL of standards, samples, and blank (sample diluent) to the appropriate wells of the pre-coated microplate.[13] b. Cover the plate and incubate for 2.5 hours at room temperature or as specified in the kit manual.[5] c. Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer.[5] d. Add 100 µL of the biotin-conjugated detection antibody to each well.[5] e. Cover and incubate for 1 hour at room temperature.[5] f. Aspirate and wash the plate as in step 2c. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Cover and incubate for 45 minutes at room temperature.[5] i. Aspirate and wash the plate 5 times. j. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[3][5] k. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3][5]

  • Data Analysis: a. Read the absorbance of each well at 450 nm within 5-10 minutes of adding the Stop Solution.[3] b. Subtract the average blank absorbance from the standard and sample absorbances. c. Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. d. Determine the LAMP1 concentration in the samples by interpolating their absorbance values from the standard curve.

Immunohistochemistry (IHC) Protocol for LAMP1 in Paraffin-Embedded Tissues

This protocol provides a method for detecting LAMP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1][14]

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody against LAMP1

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Incubate slides in xylene to remove paraffin (B1166041) (2 x 5 minutes).[1] b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol (3 minutes each), followed by distilled water.[1]

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 10-20 minutes.[1] b. Allow slides to cool to room temperature.

  • Immunostaining: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[14] b. Rinse with PBS. c. Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature. d. Incubate with the primary LAMP1 antibody (at the optimized dilution) overnight at 4°C in a humidified chamber. e. Wash slides with PBS (3 x 5 minutes). f. Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature. g. Wash slides with PBS. h. Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.[15] i. Wash slides with PBS.

  • Visualization and Counterstaining: a. Incubate sections with DAB substrate until the desired stain intensity develops (typically 1-10 minutes). b. Rinse slides with distilled water to stop the reaction. c. Counterstain with hematoxylin for 1-2 minutes.[1] d. Rinse with running tap water.

  • Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series and xylene.[1] b. Mount a coverslip using a permanent mounting medium. c. Visualize under a microscope.

Flow Cytometry Protocol for Surface and Intracellular LAMP1 Staining

This protocol allows for the detection of LAMP1 on the cell surface (a marker of degranulation) and within the cell (total LAMP1).[6][16]

Materials:

  • Cell suspension (e.g., PBMCs, cultured cells)

  • FACS buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fc block (optional, to reduce non-specific binding)

  • Fluorochrome-conjugated primary antibody against LAMP1

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1-0.5% saponin (B1150181) or Triton X-100 in FACS buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold FACS buffer. b. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

  • Surface Staining (for surface LAMP1): a. (Optional) Add Fc block and incubate for 10-15 minutes at 4°C. b. Add the fluorochrome-conjugated LAMP1 antibody at the predetermined optimal concentration. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells by adding 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant. Repeat this step. e. If only performing surface staining, resuspend cells in 300-500 µL of FACS buffer and proceed to analysis on the flow cytometer.

  • Fixation and Permeabilization (for intracellular LAMP1): a. After surface staining (if performed), fix the cells by adding 1 mL of fixation buffer and incubating for 10-20 minutes at room temperature. b. Centrifuge and discard the supernatant. c. Wash the cells with FACS buffer. d. Permeabilize the cells by resuspending the pellet in 1 mL of permeabilization buffer and incubating for 10-15 minutes.

  • Intracellular Staining: a. Centrifuge the permeabilized cells and discard the supernatant. b. Add the fluorochrome-conjugated LAMP1 antibody (diluted in permeabilization buffer) to the cell pellet. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with permeabilization buffer. e. Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition: a. Acquire data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, isotype controls).

References

LAMPA: A Potential Therapeutic Avenue for Alcoholism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

Lysergic acid methylpropylamide (LAMPA) is a structural analog of lysergic acid diethylamide (LSD) that has been explored as a potential therapeutic agent for alcoholism.[1] Like LSD, its primary mechanism of action is believed to be through the modulation of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] While specific preclinical data on this compound's efficacy in animal models of alcoholism is limited in publicly available literature, research on classic psychedelics like LSD provides a foundational framework for understanding its potential and for designing future studies.[3][4][5] This document outlines the current understanding of this compound's mechanism of action, provides extrapolated quantitative data based on LSD studies, and details experimental protocols for its evaluation as a treatment for alcohol use disorder (AUD).

Mechanism of Action:

This compound is a partial agonist of the 5-HT2A receptor.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G11 signaling pathway.[2] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][6][7][8][9] These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to downstream effects on neuronal excitability, gene expression, and synaptic plasticity.[2] The therapeutic effects of 5-HT2A agonists in the context of addiction are thought to be mediated by their ability to modulate brain networks involved in reward, learning, and memory.[3]

Quantitative Data Summary

Disclaimer: The following table summarizes quantitative data from preclinical and clinical studies on LSD as a proxy for this compound, given the limited specific data available for this compound in the context of alcoholism. These values should be considered indicative and require validation in this compound-specific studies.

ParameterAnimal Model/Study PopulationKey FindingsReference
Alcohol Consumption C57BL/6 mice (binge-drinking model)Acute LSD (0.1 mg/kg, i.p.) transiently reduced 2-hour intermittent ethanol (B145695) drinking. No significant effect was observed at 0.05 mg/kg.[4]
Alcohol Misuse Meta-analysis of 6 randomized controlled trials in patients with alcoholism (N=536)A single dose of LSD was significantly associated with reduced alcohol misuse (Odds Ratio = 1.96).[5]
Abstinence Meta-analysis of 3 randomized controlled trials in patients with alcoholismA single dose of LSD showed a beneficial effect on maintaining abstinence at 1-3 months post-treatment (Odds Ratio = 2.07).[5]

Experimental Protocols

Two-Bottle Choice Intermittent Access Model for Binge-Like Ethanol Drinking

This protocol is designed to assess the effect of this compound on voluntary, binge-like alcohol consumption in rodents.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard mouse housing with two sipper tubes

  • Ethanol (20% v/v in tap water)

  • Tap water

  • This compound (dissolved in appropriate vehicle, e.g., saline)

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation: House mice individually for one week with ad libitum access to food and water.

  • Induction of Binge-Like Drinking:

    • For three days a week (e.g., Monday, Wednesday, Friday), replace the water bottle with two bottles: one containing 20% ethanol and the other containing tap water.

    • Access to the two bottles is provided for 24 hours on these days.

    • On the remaining four days of the week, provide only tap water.

    • Continue this cycle for at least 4 weeks to establish a stable baseline of ethanol consumption.

  • Drug Administration:

    • On a designated treatment day, administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the two-bottle choice session.

    • A range of doses should be tested to determine a dose-response relationship.

  • Data Collection:

    • Measure the volume of ethanol and water consumed over a 2-hour period.

    • Calculate ethanol preference (volume of ethanol consumed / total volume of fluid consumed).

    • Monitor animals for any behavioral changes.

Reinstatement Model of Alcohol Seeking

This protocol assesses the potential of this compound to prevent relapse to alcohol-seeking behavior.

Materials:

  • Operant conditioning chambers equipped with two levers, a cue light, and a liquid dispenser.

  • Male Wistar rats trained to self-administer ethanol.

  • Ethanol (10% w/v)

  • This compound (dissolved in appropriate vehicle)

  • Vehicle control

Procedure:

  • Acquisition of Ethanol Self-Administration:

    • Train rats to press a lever to receive a 10% ethanol reward. Each lever press is paired with a cue (e.g., a light).

    • Continue training until a stable baseline of responding is achieved.

  • Extinction:

    • Replace the ethanol reward with water. Lever presses no longer result in ethanol delivery or the presentation of the cue.

    • Continue extinction sessions until lever pressing is significantly reduced.

  • Reinstatement Test:

    • Administer this compound or vehicle prior to the test session.

    • Reintroduce the cue (e.g., the light) that was previously paired with ethanol to induce reinstatement of lever pressing (alcohol-seeking behavior).

    • Measure the number of lever presses during the session. A reduction in lever pressing in the this compound-treated group compared to the vehicle group indicates a potential to prevent relapse.

Visualizations

Caption: this compound's primary signaling cascade via the 5-HT2A receptor.

G Acclimation Acclimation (1 week) Induction Induction of Binge Drinking (4 weeks, intermittent access) Acclimation->Induction Baseline Baseline Measurement Induction->Baseline Treatment This compound/Vehicle Administration Baseline->Treatment Data_Collection Data Collection (2-hour consumption) Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for the two-bottle choice experiment.

This compound presents an intriguing possibility for the treatment of alcoholism, primarily through its action on the 5-HT2A receptor. While direct preclinical evidence is not extensive, the wealth of research on LSD and other classic psychedelics provides a strong rationale for further investigation. The protocols and information provided here offer a starting point for researchers to explore the therapeutic potential of this compound in well-established animal models of alcohol use disorder. Future studies should aim to generate specific quantitative data for this compound to confirm its efficacy and elucidate its precise neurobiological effects.

References

Application Notes and Protocols: Dosing Considerations for LAMPA (Lysergic Acid Methylpropylamide) in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing considerations for LAMPA (Lysergic Acid Methylpropylamide), a structural analog of lysergic acid diethylamide (LSD). Due to the limited availability of specific preclinical data for this compound, this document leverages available information on this compound and supplements it with data from its parent compound, LSD, as a reference for establishing initial experimental parameters. All data derived from LSD studies are explicitly noted.

Introduction

This compound, also known as N-methyl-N-propyllysergamide, is a psychedelic compound of the lysergamide (B1675752) family.[1] Its primary mechanism of action is as a partial agonist of the serotonin (B10506) 5-HT2A receptor.[1] Preclinical studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of this compound, as well as for establishing a safe and effective dosing range for potential therapeutic applications. The head-twitch response (HTR) in rodents is a key behavioral assay used to assess the in vivo potency of 5-HT2A receptor agonists like this compound.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and relevant comparative data for LSD to aid in the design of preclinical studies.

Table 1: In Vivo Potency of this compound in Head-Twitch Response (HTR) Assay

CompoundAnimal ModelRoute of AdministrationED50 (nmol/kg)Potency Relative to LSDReference
This compound MouseIntraperitoneal (IP)358.3~40% less potent[1]
LSDMouseIntraperitoneal (IP)~140-[3]

Table 2: Comparative Pharmacokinetic Parameters (LSD Data)

No specific pharmacokinetic data for this compound is currently available. The following data for LSD is provided as a reference.

ParameterAnimal ModelDoseRoute of AdministrationCmaxTmaxHalf-life (t1/2)Reference
Plasma ConcentrationHuman100 µgOral1.3 ng/mL1.4 h2.6 h[4]
Plasma ConcentrationHuman200 µgOral3.1 ng/mL1.5 h2.6 h[4]

Signaling Pathway

This compound's primary pharmacological activity is mediated through its partial agonism at the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor binds to G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 1: this compound-mediated 5-HT2A receptor signaling pathway.

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

This protocol is a standard method for assessing the in vivo psychoactive potential of serotonergic compounds.[3]

Objective: To determine the dose-dependent effect of this compound on inducing head-twitch responses in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Preparation: Prepare solutions of this compound at various concentrations in the vehicle. A typical dose range to investigate for a novel lysergamide would be 0.05 to 0.4 mg/kg.[5]

  • Administration: Administer this compound or vehicle via IP injection.

  • Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for a predefined period (e.g., 30-60 minutes).

  • Scoring: Count the number of head twitches during the observation period. A head twitch is a rapid, side-to-side rotational movement of the head. Scoring can be done live or from video recordings.

  • Data Analysis: Plot the mean number of head twitches against the dose of this compound to generate a dose-response curve. Calculate the ED50 value using non-linear regression analysis.

HTR_Workflow acclimation Acclimation of Mice (30 min) administration Intraperitoneal Injection (this compound or Vehicle) acclimation->administration drug_prep This compound Solution Preparation drug_prep->administration observation Behavioral Observation (30-60 min) administration->observation scoring Scoring of Head Twitches observation->scoring analysis Data Analysis (Dose-Response Curve, ED50) scoring->analysis

Figure 2: Experimental workflow for the Head-Twitch Response (HTR) assay.
5-HT2A Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of this compound for the 5-HT2A receptor.[6]

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin)

  • This compound at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist)

  • Assay buffer

  • Glass fiber filter plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or this compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dosing Considerations and Future Directions

  • Initial Dose Selection: Based on the HTR data, initial in vivo studies in mice could start with doses around the ED50 of 358.3 nmol/kg (approximately 0.116 mg/kg). A dose range spanning one to two orders of magnitude around this value is recommended for initial dose-ranging studies.

  • Pharmacokinetics: A critical next step in the preclinical development of this compound is to conduct pharmacokinetic studies in relevant animal models (e.g., mice, rats). This will provide essential information on absorption, distribution, metabolism, and excretion (ADME), and will be crucial for correlating plasma concentrations with pharmacodynamic effects.

  • Toxicology: Comprehensive toxicology studies are necessary to determine the safety profile of this compound. These should include acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify any potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

  • Further Pharmacodynamic Studies: Beyond the HTR assay, other behavioral models relevant to the potential therapeutic indications of this compound should be employed. These may include models of anxiety, depression, or addiction.

Conclusion

The provided application notes and protocols offer a foundational framework for conducting preclinical studies with this compound. While specific data for this compound is limited, the information on its in vivo potency in the HTR assay, combined with established protocols and comparative data from LSD, provides a solid starting point for researchers. Further investigation into the pharmacokinetics, toxicology, and broader pharmacodynamic effects of this compound is essential for its continued development.

References

Application Notes and Protocols for Studying 5-HT2A Receptor Signaling Using LAMPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid-N,N-methyl-propylamide (LAMPA) is a structural analog of lysergic acid diethylamide (LSD) and acts as a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system involved in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. Its activation initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway and the β-arrestin pathway.

The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium levels ([Ca2+]i) and activate protein kinase C (PKC). The β-arrestin pathway, on the other hand, is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Ligands that differentially activate these pathways are known as biased agonists. Such tools are invaluable for dissecting the specific roles of each signaling cascade in the overall physiological or therapeutic response of 5-HT2A receptor activation. This compound, as a potent 5-HT2A agonist, serves as an important pharmacological tool to investigate these distinct signaling outcomes. These application notes provide detailed protocols for characterizing the signaling profile of this compound at the human 5-HT2A receptor.

Data Presentation

Due to the limited availability of comprehensive, publicly accessible in vitro pharmacological data for this compound, the following tables present representative data for the well-characterized 5-HT2A receptor agonist, serotonin (5-HT), and the synthetic agonist (±)-2,5-dimethoxy-4-iodoamphetamine (DOI). This data is intended to serve as a reference for the expected outcomes of the described experimental protocols.

Table 1: Radioligand Binding Affinity of 5-HT2A Receptor Ligands

CompoundRadioligandPreparationKi (nM)
Serotonin[3H]ketanserinHuman Cortical Membranes12.5
DOI[3H]ketanserinHEK293 cell membranes expressing h5-HT2A0.8
Ketanserin (Antagonist)[3H]ketanserinHEK293 cell membranes expressing h5-HT2A1.2

Table 2: Functional Potency and Efficacy of 5-HT2A Receptor Agonists in Gq-Mediated Signaling Pathway

CompoundAssayCell LineEC50 (nM)Emax (% of Serotonin)
SerotoninCalcium MobilizationHEK293 cells expressing h5-HT2A15100
DOICalcium MobilizationHEK293 cells expressing h5-HT2A5110
SerotoninIP-1 AccumulationHEK293 cells expressing h5-HT2A20100
DOIIP-1 AccumulationHEK293 cells expressing h5-HT2A8105

Table 3: Functional Potency and Efficacy of 5-HT2A Receptor Agonists in β-Arrestin Recruitment Pathway

CompoundAssayCell LineEC50 (nM)Emax (% of Serotonin)
SerotoninBRETHEK293 cells expressing h5-HT2A-Rluc8 and Venus-β-arrestin250100
DOIBRETHEK293 cells expressing h5-HT2A-Rluc8 and Venus-β-arrestin225105

Signaling Pathways and Experimental Workflows

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Binds Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ [Ca2+]i IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Downstream Cellular Responses Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Canonical Gq/11 signaling pathway activated by this compound at the 5-HT2A receptor.

B_arrestin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HT2A_P Phosphorylated 5-HT2A Receptor This compound->HT2A_P Induces Phosphorylation via GRK B_Arrestin β-Arrestin HT2A_P->B_Arrestin Recruits GRK GRK Internalization Receptor Internalization B_Arrestin->Internalization Signaling_Complex β-Arrestin-mediated Signaling Complex (e.g., ERK activation) B_Arrestin->Signaling_Complex

Caption: β-Arrestin recruitment and downstream signaling following 5-HT2A receptor activation.

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Binding Radioligand Binding Assay (Determine Ki) Bias_Analysis Biased Agonism Analysis (Compare Gq and β-arrestin pathways) Binding->Bias_Analysis Calcium Calcium Mobilization Assay (Determine EC50 and Emax for Gq) Calcium->Bias_Analysis Arrestin β-Arrestin Recruitment Assay (Determine EC50 and Emax for β-arrestin) Arrestin->Bias_Analysis

Caption: Experimental workflow for characterizing this compound's signaling profile at the 5-HT2A receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Phosphate-buffered saline (PBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Mianserin (B1677119) (10 µM).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ketanserin (final concentration ~1 nM), and 50 µL of varying concentrations of this compound.

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of mianserin (10 µM) instead of this compound.

    • Add 50 µL of the cell membrane preparation (50-100 µg of protein).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation by this compound, providing a measure of Gq pathway activation.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • This compound stock solution.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

    • Use the automated injector to add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Subtract the baseline fluorescence from the peak response.

    • Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 (potency) and Emax (efficacy) values from the curve.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key step in the β-arrestin signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.

Materials:

  • HEK293 cells co-expressing the human 5-HT2A receptor fused to a Renilla luciferase variant (e.g., Rluc8) and β-arrestin2 fused to a fluorescent protein acceptor (e.g., Venus).

  • Cell culture medium.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • This compound stock solution.

  • 96- or 384-well white, clear-bottom microplates.

  • Luminometer capable of measuring dual-wavelength emissions.

Protocol:

  • Cell Plating:

    • Seed the cells into the microplates and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add the BRET substrate to each well.

  • BRET Measurement:

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for Venus).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission).

    • Subtract the BRET ratio of the vehicle control to obtain the net BRET signal.

    • Plot the net BRET signal against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 and Emax values from the curve.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the signaling profile of this compound at the 5-HT2A receptor. By quantifying its binding affinity and its functional activity in both Gq-mediated and β-arrestin pathways, researchers can gain valuable insights into its potential for biased agonism. This information is crucial for understanding the molecular mechanisms underlying its physiological effects and for guiding the development of novel therapeutics targeting the 5-HT2A receptor with improved efficacy and reduced side effects. The use of this compound as a pharmacological tool will undoubtedly contribute to a deeper understanding of the complex signaling landscape of the 5-HT2A receptor.

Setting Up a Loop-Mediated Isothermal Amplification (LAMP) Assay: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Loop-mediated isothermal amplification (LAMP) is a powerful and rapid nucleic acid amplification technique that is increasingly utilized in research, diagnostics, and drug development for its simplicity, specificity, and cost-effectiveness.[1][2][3] Unlike the polymerase chain reaction (PCR), LAMP is conducted at a constant temperature, eliminating the need for a thermal cycler.[2][4][5] This protocol provides a detailed, step-by-step guide for setting up a LAMP assay, intended for researchers, scientists, and drug development professionals.

Principle of LAMP

LAMP employs a strand-displacing DNA polymerase, typically Bst DNA polymerase, and a set of four to six primers that recognize six to eight distinct regions on the target sequence.[3][6] The inner primers (FIP and BIP) initiate the reaction, leading to the formation of a stem-loop DNA structure. This structure then serves as the template for subsequent amplification, resulting in the exponential accumulation of a large amount of DNA.[4] The addition of loop primers (LoopF and LoopB) can accelerate the amplification process.

Key Advantages of LAMP:

  • Isothermal: The reaction is carried out at a single temperature, typically between 60-65°C.[2][5]

  • Rapid: Amplification can often be completed within 15-60 minutes.[1][5]

  • High Sensitivity and Specificity: The use of multiple primers targeting several regions of the target sequence enhances specificity.[1][3] It can detect down to a few copies of the target nucleic acid.[7][8]

  • Visual Detection: The large amount of DNA produced allows for simple visual detection of the product.[1]

Experimental Protocol

This protocol outlines the necessary steps for performing a LAMP assay, from primer design to result analysis.

Step 1: Primer Design

Proper primer design is critical for a successful LAMP assay.[1] It is highly recommended to use specialized software for designing LAMP primers.

  • Primer Design Software: Use dedicated software such as PrimerExplorer or the NEB LAMP Primer Design Tool.[7][9]

  • Primer Sets: A standard LAMP reaction uses four core primers: Forward Inner Primer (FIP), Backward Inner Primer (BIP), Forward Outer Primer (F3), and Backward Outer Primer (B3).[3] To accelerate the reaction, two additional loop primers, Loop Forward (LoopF) and Loop Backward (LoopB), can be included.

  • Primer Purity: High-purity primers (e.g., desalted or HPLC purified) are recommended for optimal performance.[10]

Step 2: Reagent Preparation

It is crucial to prepare and handle reagents carefully to avoid contamination. Setting up reactions on ice is recommended to prevent premature amplification, especially when using enzymes without a "warm-start" feature.[7]

Table 1: Standard LAMP Reaction Components and Concentrations

ComponentStock ConcentrationVolume for 25 µL ReactionFinal Concentration
10X Isothermal Amplification Buffer10X2.5 µL1X
dNTPs10 mM each3.5 µL1.4 mM each
MgSO₄100 mM1.5 µL6 mM (in addition to Mg²⁺ in buffer)
FIP/BIP Primers16 µM2.5 µL (from 10X Primer Mix)1.6 µM
F3/B3 Primers2 µM2.5 µL (from 10X Primer Mix)0.2 µM
LoopF/LoopB Primers (Optional)4 µM2.5 µL (from 10X Primer Mix)0.4 µM
Bst DNA Polymerase (e.g., Bst 2.0)8,000 U/mL1.0 µL320 U/mL
Template DNA/RNAVariable1-5 µLVariable (e.g., >10 copies)
Nuclease-free Water-to 25 µL-
Reverse Transcriptase (for RT-LAMP)Variable0.5 - 1.0 µLVariable

Note: A 10X Primer Mix can be prepared by combining the individual primers in the appropriate ratios. For a 10X mix with loop primers, the concentrations would be 16 µM FIP, 16 µM BIP, 2 µM F3, 2 µM B3, 4 µM LoopF, and 4 µM LoopB.[7]

Step 3: Reaction Setup
  • Thaw all components on ice.

  • In a sterile, nuclease-free microcentrifuge tube, prepare a master mix containing all components except the template. This helps to ensure consistency across multiple reactions.

  • Aliquot the master mix into individual reaction tubes.

  • Add the template nucleic acid to each reaction tube.

  • Include a No-Template Control (NTC) containing nuclease-free water instead of the template to check for contamination.

  • Mix the contents of the tubes gently by flicking or brief centrifugation.

  • Place the tubes in a heat block, water bath, or real-time fluorometer pre-heated to the optimal reaction temperature (typically 60-65°C).[2][5]

Step 4: Incubation

Incubate the reactions at a constant temperature (e.g., 65°C) for 15-60 minutes.[5] The optimal temperature and incubation time may need to be determined empirically for each new assay.

Step 5: Detection of Amplification Products

Several methods can be used to detect the LAMP products.

  • Visual Detection (Turbidity): The accumulation of magnesium pyrophosphate, a byproduct of the reaction, leads to a visible white precipitate, making the solution turbid.[2]

  • Colorimetric Detection: pH-sensitive dyes can be added to the reaction mix. The proton release during DNA amplification causes a pH change, resulting in a color change.[3]

  • Fluorescence Detection: Intercalating dyes (e.g., SYBR Green I, SYTO-9) or calcein (B42510) can be used for real-time or endpoint fluorescence detection.[2][3][11]

  • Agarose (B213101) Gel Electrophoresis: LAMP products will appear as a ladder-like pattern of multiple bands on an agarose gel due to the formation of concatemers of varying lengths.[3][12]

Table 2: Comparison of LAMP Detection Methods

Detection MethodPrincipleThroughputEquipment RequiredNotes
Turbidity Magnesium pyrophosphate precipitationLow to MediumNaked eye, TurbidimeterSimple, low-cost.
Colorimetric pH change detected by dyeHighNaked eye, SpectrophotometerSimple, suitable for high-throughput screening.
Fluorescence Intercalating dye binding to DNAHighReal-time PCR machine, FluorometerAllows for real-time quantitative analysis (qLAMP).[13][14]
Gel Electrophoresis Size separation of DNA productsLowElectrophoresis systemTime-consuming, risk of carryover contamination.[12]

Optimization of the LAMP Assay

To enhance the performance of a LAMP assay, several parameters can be optimized.

Table 3: Parameters for LAMP Assay Optimization

ParameterRecommended RangeEffect on Assay
Temperature 50 - 72°C[7]Affects enzyme activity and primer annealing. Higher temperatures can increase specificity.[15]
Magnesium (Mg²⁺) Concentration 4 - 10 mMCrucial for enzyme activity and primer annealing.
Bst Polymerase Concentration 0.04 - 0.32 U/µL[7]Higher concentrations can increase amplification speed but may also lead to non-specific amplification.
Primer Concentrations VariableThe ratio of inner to outer primers can be adjusted to improve reaction speed and specificity.[16]
Betaine (Optional) 0.8 MCan help to reduce the formation of secondary structures in the template DNA.[17]

Workflow and Logical Relationships

The following diagram illustrates the key steps and decision points in setting up and performing a LAMP assay.

LAMP_Workflow LAMP Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis primer_design 1. Primer Design (FIP, BIP, F3, B3, LoopF, LoopB) reagent_prep 2. Reagent Preparation (Master Mix) primer_design->reagent_prep reaction_setup 4. Reaction Setup (Add Template to Master Mix) reagent_prep->reaction_setup template_prep 3. Template Preparation (DNA/RNA Extraction) template_prep->reaction_setup incubation 5. Isothermal Incubation (60-65°C, 15-60 min) reaction_setup->incubation detection 6. Product Detection incubation->detection visual Visual (Colorimetric/Turbidity) detection->visual Qualitative fluorescence Fluorescence (Real-time/Endpoint) detection->fluorescence Qualitative/Quantitative gel Agarose Gel Electrophoresis detection->gel Qualitative results 7. Result Interpretation visual->results fluorescence->results gel->results

Caption: A flowchart illustrating the sequential steps of the LAMP assay, from preparation to result analysis.

Conclusion

This detailed protocol provides a comprehensive guide for researchers and scientists to successfully set up and perform a LAMP assay. By carefully following the outlined steps for primer design, reagent preparation, reaction setup, and product detection, and by systematically optimizing key reaction parameters, a robust and reliable LAMP assay can be developed for a wide range of applications in molecular biology and diagnostics. The simplicity and rapidity of LAMP make it an invaluable tool, particularly in settings where resources may be limited.[4]

References

Application Notes: Point-of-Care (POC) Loop-Mediated Isothermal Amplification (LAMP) for Infectious Disease Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification technique that is exceptionally well-suited for point-of-care (POC) diagnostics.[1][2][3] Unlike PCR, which requires sophisticated thermal cyclers, LAMP operates at a constant temperature (typically 60-65°C), enabling the use of simple, portable heating devices.[4][5] This makes it an ideal technology for resource-limited settings, field diagnostics, and rapid screening at clinics or points of entry.[1][4][6]

The core advantages of LAMP for POC applications include:

  • Speed: Results can often be obtained in under 30 minutes.[4]

  • Simplicity: The isothermal nature of the reaction simplifies instrument requirements.[5][7]

  • High Sensitivity and Specificity: LAMP utilizes four to six primers that recognize six to eight distinct regions of the target sequence, ensuring high specificity.[8][9] It can detect target nucleic acids with sensitivity comparable to or greater than PCR.[5][8][10]

  • Robustness: The Bst polymerase used in LAMP has high strand displacement activity and is more tolerant to common inhibitors found in clinical samples (e.g., blood, saliva) than PCR polymerases, often eliminating the need for extensive nucleic acid purification.[4][11][12]

These features have led to the development of numerous LAMP-based assays for the detection of viral, bacterial, and parasitic pathogens.[1][13]

Principle of the LAMP Reaction

The LAMP reaction is initiated by a set of four core primers: a Forward Inner Primer (FIP), a Backward Inner Primer (BIP), and two outer primers (F3 and B3). The inner primers (FIP and BIP) each contain two distinct sequences corresponding to sense and antisense strands of the target DNA, which allows them to form self-hybridizing loop structures that facilitate subsequent rounds of amplification.[8][14] The reaction proceeds via a strand-displacing DNA polymerase, such as Bst polymerase, which synthesizes new DNA strands while displacing the previously synthesized ones. This leads to the exponential accumulation of a characteristic stem-loop DNA structure, yielding a large amount of product. To accelerate the reaction, two additional loop primers (LF and LB) can be included.[14][15]

LAMP_Principle cluster_start Initiation Phase cluster_amplification Amplification Cycle cluster_end Result Target Target DNA Primers Inner (FIP/BIP) & Outer (F3/B3) Primers Target->Primers Binding StemLoop Stem-Loop DNA (Dumbbell Structure) Primers->StemLoop Extension via Polymerase Polymerase Bst DNA Polymerase Exponential Exponential Amplification StemLoop->Exponential Exponential->StemLoop Self-priming Product 10^9 copies of DNA in < 1 hour Exponential->Product

Caption: Simplified overview of the LAMP reaction mechanism.

Experimental Protocols

Protocol 1: LAMP Primer Design

Successful LAMP assays are critically dependent on primer design. While manual design is possible, software tools are strongly recommended.

1.1. Key Design Considerations:

  • Target Selection: Choose a conserved region of the pathogen's genome. The total region spanned by the primers (F3 to B3) is typically 200-300 bp.

  • Primer Structure: The assay uses 4 to 6 primers targeting 6 to 8 regions of the sequence, designated F3, F2, F1 on the forward strand and B1, B2, B3 on the reverse strand.[16][17]

  • Melting Temperature (Tm): Design primers to have a Tm between 60-66°C.[14] The Tm of all primers in a set should be similar.

  • GC Content: Aim for a GC content of 45-60%.[17]

  • Primer Distances: The distance between the 5' end of F2 and the 5' end of B2 should be 120-160 bases.[14][16][17] The loop-forming region (distance from 5' of F2 to 5' of F1) should be 40-60 bases.[16][17]

  • Secondary Structures: Avoid sequences that can form stable primer-dimers or hairpins. The 3' ends of primers should not be complementary.[16]

  • Stability: The 3' ends of the primers are crucial for synthesis initiation and should have a free energy (ΔG) value of less than -4 kcal/mol.[14]

1.2. Recommended Software:

  • NEB LAMP Primer Design Tool: A web-based tool provided by New England Biolabs.[14]

  • PrimerExplorer: A widely used software for designing LAMP primers.[16][17]

Caption: Logical relationship between target DNA regions and LAMP primers.

Protocol 2: Rapid Sample Preparation for POC

For POC applications, lengthy nucleic acid extraction is undesirable. The following is a general protocol for rapid lysis of viral or bacterial pathogens from samples like swabs, saliva, or urine.[6][18]

2.1. Materials:

  • Sample collection tube with transport medium or buffer (e.g., TE buffer).

  • Alkaline PEG reagent or a simple lysis buffer (e.g., containing Tris-HCl, Tween 20, Proteinase K).

  • Heat block or water bath.

  • Microcentrifuge (optional, but recommended).

2.2. Procedure (Heat Lysis Method):

  • Collect the sample (e.g., nasopharyngeal swab) into a tube containing 200-400 µL of transport medium.

  • Vortex the sample vigorously for 15-30 seconds to release cellular material.

  • Transfer the sample liquid to a clean microcentrifuge tube.

  • Heat the tube at 95°C for 5-10 minutes to lyse cells/viral capsids and inactivate inhibitors.[19][20]

  • (Optional) Centrifuge the tube at 12,000 x g for 2 minutes to pellet cellular debris.[11]

  • Use 1-5 µL of the supernatant directly as the template for the LAMP reaction.

Protocol 3: General RT-LAMP Reaction Setup (for RNA Targets)

This protocol is a template for a 25 µL reaction and should be optimized for each new primer set and target. For DNA targets, reverse transcriptase can be omitted.

3.1. Reagent Preparation:

  • Prepare a primer mix containing FIP, BIP, F3, B3, and optional Loop Primers (LF/LB) in nuclease-free water. A common 10X mix concentration is 16 µM FIP, 16 µM BIP, 2 µM F3, 2 µM B3, 4 µM LF, and 4 µM LB.

3.2. Reaction Master Mix:

ComponentVolume (µL)Final Concentration
Isothermal Amplification Buffer (10X)2.51X
MgSO₄ (100 mM)1.56 mM
dNTPs (10 mM each)3.51.4 mM each
Primer Mix (10X)2.51X (1.6 µM FIP/BIP, 0.2 µM F3/B3)
Bst 2.0 DNA Polymerase (8 U/µL)1.08 U
Reverse Transcriptase (e.g., SuperScript IV)1.0Varies
Nuclease-Free Waterup to 20 µLN/A
Total Master Mix per reaction 20
Template (from Protocol 2) 5
Total Reaction Volume 25

Note: Many commercial kits provide a pre-formulated master mix.[21]

3.3. Procedure:

  • Thaw all components on ice.

  • Prepare the master mix in a clean tube on ice. Always include a positive control (known target DNA/RNA) and a no-template control (NTC) using nuclease-free water instead of sample.[11]

  • Aliquot 20 µL of the master mix into each reaction tube.

  • Add 5 µL of the prepared sample (or controls) to the respective tubes.

  • Mix gently by flicking the tube and briefly centrifuge to collect the contents.

  • Incubate the reactions at a constant temperature of 65°C for 30-45 minutes.[20]

  • (Optional) Inactivate the enzyme by heating at 80°C for 5 minutes.

Workflow_Diagram A 1. Sample Collection (e.g., Swab, Saliva) B 2. Rapid Lysis (Heat at 95°C, 5 min) A->B D 4. Add Lysate (Template) to Master Mix B->D C 3. Prepare RT-LAMP Master Mix C->D E 5. Isothermal Incubation (65°C, 30-45 min) D->E F 6. Visual Detection E->F G Result Interpretation (Positive / Negative) F->G

Caption: General experimental workflow for a POC-LAMP diagnostic test.

Protocol 4: POC-Compatible Detection Methods

Visual detection of LAMP products is crucial for POC use, eliminating the need for complex equipment.[4]

4.1. Colorimetric Detection (pH-based):

  • Principle: The DNA polymerization reaction releases protons (H+), causing a decrease in the pH of the reaction buffer. A pH indicator dye (e.g., phenol (B47542) red) added to the master mix will change color (e.g., from pink to yellow) in a positive reaction.

  • Procedure: Add the pH indicator to the master mix before amplification. The color change is observed directly after incubation. This method is simple but can be sensitive to the sample's buffering capacity.[12]

4.2. Colorimetric Detection (Intercalating Dye):

  • Principle: A DNA intercalating dye (e.g., SYBR Green I, EvaGreen) is added to the reaction tube after amplification. The dye fluoresces brightly upon binding to the amplified double-stranded DNA.[22] This can be seen by the naked eye as a color change (e.g., orange to green) or under UV light.[22][23]

  • Procedure:

    • After incubation, carefully open the reaction tube (to prevent aerosol contamination).

    • Add 1 µL of diluted SYBR Green I (e.g., 1:10 dilution of 10,000X stock).[23]

    • Observe the color change. Positive reactions turn green; negative reactions remain orange.

4.3. Lateral Flow Assay (LFA) Detection:

  • Principle: This method provides an unambiguous, instrument-free readout similar to a pregnancy test.[24] Primers are labeled with haptens (e.g., FITC and Biotin). The resulting amplicons are applied to a lateral flow strip containing antibodies that capture the dual-labeled DNA, producing a visible line.[8]

  • Procedure:

    • Perform the LAMP reaction using labeled primers.

    • Apply the amplified product to the sample pad of the LFA strip.

    • Allow the buffer to wick up the strip (typically 10-15 minutes).

    • A line at the "Test" position indicates a positive result. A "Control" line should always appear.

Quantitative Performance Data

The performance of LAMP assays varies by target, sample type, and specific protocol. The following table summarizes data from various studies on infectious disease diagnostics.

PathogenTarget Gene(s)Sample TypeSensitivitySpecificityLimit of Detection (LOD)Assay TimeReference
SARS-CoV-2 N/ANasopharyngeal Swab92.9% (vs. RT-PCR)93.5% (vs. RT-PCR)N/A< 30 min[25]
SARS-CoV-2 N/ANasopharyngeal Swab92.93% (CT ≤ 30)99.42% (CT ≤ 30)N/AN/A[26]
SARS-CoV-2 Nsp-2 cDNARecombinant PlasmidN/AN/A70 ag/µL10 min[24]
Malaria (Plasmodium sp.) N/ABlood100% (after resolution)100% (after resolution)N/AN/A[27]
Malaria (P. falciparum) MitochondrialBloodN/AN/A1.5 parasites/µLN/A[19]
Tuberculosis (M. tuberculosis) N/ASputum65.0% (vs. culture)100% (vs. culture)N/AN/A[28]
Toxoplasma gondii SAG1Cat Feces100% (qLAMP) / 80% (visual)100%92 copies/µL< 60 min[29]
Foodborne Pathogens MultipleN/A96.6% (meta-analysis)97.6% (meta-analysis)N/AN/A[30]
HAP Bacteria MultipleBAL Samples86.3% (vs. culture)100% (vs. culture)Varies~ 1 hour[31]
HAP Bacteria MultipleBAS/EA Samples94.6% (vs. culture)100% (vs. culture)Varies~ 1 hour[31]

HAP: Hospital-Acquired Pneumonia; BAL: Bronchoalveolar Lavage; BAS/EA: Bronchoaspirate/Endotracheal Aspirate.

References

Application Notes and Protocols for Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP) in the Detection of RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP) is a rapid, sensitive, and specific nucleic acid amplification technique for the detection of RNA. This method is particularly advantageous for the detection of RNA viruses due to its isothermal nature, eliminating the need for sophisticated thermal cycling equipment required for conventional RT-PCR methods. RT-LAMP operates at a constant temperature, typically between 60-65°C, and utilizes a strand-displacing DNA polymerase along with a reverse transcriptase to amplify a target RNA sequence with high efficiency. The assay employs a set of four to six primers that recognize six to eight distinct regions of the target sequence, ensuring high specificity. Amplification results can often be visualized with the naked eye through colorimetric changes, fluorescence, or turbidity, making it an ideal tool for point-of-care and resource-limited settings. These characteristics make RT-LAMP a powerful tool in viral diagnostics, surveillance, and drug development.

Principle of RT-LAMP

The RT-LAMP reaction is initiated by the reverse transcription of the target viral RNA into complementary DNA (cDNA) by a reverse transcriptase. Subsequently, the core LAMP reaction begins, which involves a strand-displacing DNA polymerase, such as Bst DNA polymerase, and a set of specifically designed inner and outer primers. The inner primers (FIP and BIP) initiate the amplification process, leading to the formation of a stem-loop DNA structure. This structure then serves as the template for subsequent exponential amplification, where the outer primers (F3 and B3) displace the newly synthesized strands, and the inner primers continue to anneal to the exposed loop regions. The result is a large accumulation of cauliflower-like DNA structures of varying lengths. To accelerate the reaction, additional loop primers (LF and LB) can be incorporated.

Data Presentation: Performance Characteristics of RT-LAMP for RNA Virus Detection

The following tables summarize the quantitative data from various studies, highlighting the performance of RT-LAMP in detecting RNA viruses, often in comparison to the gold-standard RT-qPCR.

Table 1: Sensitivity and Specificity of RT-LAMP for SARS-CoV-2 Detection

Sample TypeRNA ExtractionSensitivity (%)Specificity (%)RT-qPCR Cq Cut-offReference
Pharyngeal SwabYes97.599.7≤ 30
Nasopharyngeal SwabYes90.292.4Not specified
Nasopharyngeal SwabYes9799All Cq values
Nasopharyngeal SwabYes10099≤ 33
Nasopharyngeal SwabYes8995Not specified
SalivaNo8099Not specified
Direct SwabNo71Not specifiedNot specified
Direct SwabNo6797Not specified

Table 2: Limit of Detection (LOD) of RT-LAMP for SARS-CoV-2

Target GeneSample TypeLOD (copies/µL)Reference
N-geneRNA Transcript~1000
N-geneDirect Nasopharyngeal Swab~625
ORF1a and N genesRNA39 and 25 copies/reaction, respectively
Synthetic DNAN/A10-100 copies/reaction

Table 3: Comparison of RT-LAMP and RT-qPCR

ParameterRT-LAMPRT-qPCRReference
Time to Result 30-60 minutes1.5 - 4 hours
Equipment Heat block or water bathThermal cycler
Cost per Sample ~$7~$25
Sensitivity High, but can be lower than RT-qPCR, especially with direct samplesVery High (Gold Standard)
Throughput High (96-well format possible)High
Inhibitor Tolerance More tolerantLess tolerant

Experimental Protocols

Protocol 1: General RT-LAMP Reaction with Purified RNA

This protocol provides a general framework for setting up an RT-LAMP reaction using purified viral RNA. Optimization of primer concentrations and reaction temperature may be required for specific viral targets.

1. Reagent Preparation:

  • Thaw all components on ice.

  • Prepare a master mix to ensure consistency across reactions. For a single 25 µL reaction, the components are as follows:

ComponentVolume/Concentration
Isothermal Amplification Buffer (10X)2.5 µL
MgSO₄ (100 mM)1.5 µL (final concentration 6 mM)
dNTPs (10 mM each)3.5 µL (final concentration 1.4 mM)
FIP/BIP Primers (100 µM)0.4 µL each (final concentration 1.6 µM)
F3/B3 Primers (10 µM)0.5 µL each (final concentration 0.2 µM)
LF/LB Primers (25 µM)0.5 µL each (final concentration 0.5 µM)
Bst 2.0 DNA Polymerase (8,000 U/mL)1.0 µL (8 U)
Reverse Transcriptase1.0 µL
Nuclease-free waterto 20 µL
RNA Template5 µL

Note: The final concentration of Mg²⁺ is typically around 6-8 mM. Some commercial master mixes are available and their specific protocols should be followed.

2. Reaction Setup:

  • In a sterile, nuclease-free tube, combine the master mix components.

  • Add 5 µL of the purified RNA template to the master mix.

  • For a negative control, add 5 µL of nuclease-free water instead of the RNA template.

  • Mix the contents gently by flicking the tube and then briefly centrifuge to collect the liquid at the bottom.

3. Incubation:

  • Incubate the reaction tubes at a constant temperature of 60-65°C for 30-60 minutes. The optimal temperature and time will depend on the primers and the target virus.

  • After incubation, inactivate the enzymes by heating at 80°C for 5-10 minutes or 95°C for 2 minutes.

4. Result Visualization:

  • Colorimetric Detection: Add a DNA-binding dye with a pH indicator (e.g., phenol (B47542) red) to the master mix before incubation. A color change (e.g., from pink to yellow) indicates a positive reaction due to the drop in pH from DNA amplification. Alternatively, a dye like SYBR Green I can be added after the reaction; a color change from orange to green signifies a positive result.

  • Fluorescence Detection: Incorporate a fluorescent DNA intercalating dye (e.g., SYTO 9 or SYBR Green I) into the reaction and monitor the fluorescence in real-time using a real-time fluorometer or view the endpoint fluorescence.

  • Gel Electrophoresis: Load 5-10 µL of the RT-LAMP product onto a 2% agarose (B213101) gel. A ladder-like pattern of multiple bands indicates a positive result.

Protocol 2: Direct RT-LAMP from Clinical Samples (e.g., Nasopharyngeal Swabs)

This protocol is adapted for use directly with clinical samples, bypassing the need for a full RNA extraction. This method is faster but may have lower sensitivity.

1. Sample Preparation (Heat Lysis):

  • Collect the nasopharyngeal swab in a viral transport medium (VTM).

  • For a more direct approach, a simple heat lysis step can be employed to release the viral RNA.

  • Transfer a small volume of the VTM (e.g., 100 µL) to a sterile tube.

  • Incubate the tube at 95°C for 5 minutes to lyse the virus particles and inactivate inhibitors.

  • Briefly centrifuge the tube to pellet any debris. The supernatant will be used as the template.

2. Reaction Setup and Incubation:

  • Follow the reaction setup as described in Protocol 1, using 1-5 µL of the supernatant from the heat-lysed sample as the template.

  • Incubate at 60-65°C for 30-45 minutes.

3. Result Visualization:

  • Follow the same procedures for result visualization as outlined in Protocol 1. Due to the crude nature of the sample, colorimetric detection is often preferred for its simplicity.

Visualizations

RT-LAMP Experimental Workflow

Application Notes and Protocols for Colorimetric LAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Colorimetric LAMP Assays

Loop-mediated isothermal amplification (LAMP) is a powerful and versatile nucleic acid amplification technique that offers a rapid, sensitive, and specific alternative to PCR-based methods.[1][2] One of the key advantages of LAMP is its compatibility with simple visual detection methods, making it particularly suitable for point-of-care and resource-limited settings.[3][4] Colorimetric LAMP assays utilize various chemical indicators that result in a distinct color change upon successful amplification of the target DNA or RNA, allowing for straightforward, instrument-free interpretation of results.[5][6]

This document provides detailed application notes and protocols for three common types of colorimetric LAMP assays: those based on hydroxynaphthol blue (HNB), pH indicators, and calcein (B42510).

Principle of LAMP Amplification

The LAMP method relies on an auto-cycling, strand displacement DNA synthesis process carried out at a constant temperature (typically 60-65°C) by a DNA polymerase with high strand displacement activity, such as Bst DNA polymerase.[2][7] The assay employs a set of four to six primers that recognize six to eight distinct regions on the target sequence, ensuring high specificity.[7][8] The amplification process results in the generation of a large quantity of stem-loop DNA structures of varying lengths, along with a significant amount of magnesium pyrophosphate as a byproduct.[9][10]

LAMP_Principle cluster_initiation Initiation Phase cluster_amplification Amplification Cycle Target DNA Target DNA FIP Forward Inner Primer (FIP) anneals Target DNA->FIP Step 1 BIP Backward Inner Primer (BIP) anneals FIP->BIP Step 2 F3_B3 Outer Primers (F3, B3) strand displacement BIP->F3_B3 Step 3 Dumbbell Dumbbell-like Structure Forms F3_B3->Dumbbell Forms Loop_Primers Loop Primers (LF, LB) accelerate amplification Dumbbell->Loop_Primers Amplification Exponential Amplification (Strand Displacement Synthesis) Loop_Primers->Amplification Amplification->Dumbbell Self-priming (Auto-cycling) Products Stem-loop DNA + Magnesium Pyrophosphate Amplification->Products

Figure 1: Principle of Loop-Mediated Isothermal Amplification (LAMP).

I. Hydroxynaphthol Blue (HNB)-Based Colorimetric LAMP Assay

Principle of Detection

Hydroxynaphthol blue (HNB) is a metal ion indicator that chelates with magnesium ions (Mg²⁺) present in the LAMP reaction buffer.[10][11] During the LAMP reaction, the accumulation of pyrophosphate ions, a byproduct of DNA synthesis, leads to the formation of an insoluble magnesium pyrophosphate precipitate.[9][10] This depletes the concentration of free Mg²⁺ ions in the solution. The removal of Mg²⁺ from the HNB-Mg²⁺ complex causes a distinct color change from violet (negative) to sky blue (positive).[9][11]

HNB_Mechanism cluster_negative Negative Reaction (No Amplification) cluster_positive Positive Reaction (Amplification) HNB_Violet HNB + Mg²⁺ (Violet) No_PPi No significant pyrophosphate (PPi) production HNB_Initial HNB + Mg²⁺ (Violet) PPi Pyrophosphate (PPi) produced HNB_Initial->PPi LAMP occurs Mg2P2O7 Mg₂P₂O₇ precipitate PPi->Mg2P2O7 Reacts with Mg²⁺ HNB_Blue Free HNB (Sky Blue) Mg2P2O7->HNB_Blue Depletes Mg²⁺, releasing HNB

Figure 2: HNB-based colorimetric detection mechanism.
Experimental Protocol

This protocol is a general guideline. Optimization of primer concentrations, MgSO₄ concentration, and incubation time may be necessary for specific targets.

1. Reagent Preparation:

  • HNB Stock Solution: Prepare a 20 mM stock solution of HNB by dissolving it in nuclease-free water.[12]

  • LAMP Primer Mix: Prepare a primer mix containing FIP, BIP, F3, B3, and optional Loop primers (LF, LB) at the desired concentrations (e.g., 10x concentration).

2. Reaction Setup: Prepare the LAMP reaction mixture on ice. A typical 25 µL reaction is as follows:

ComponentFinal ConcentrationVolume for 25 µL Rxn
Isothermal Amplification Buffer1x2.5 µL (of 10x)
MgSO₄8 mM (optimize 6-10 mM)2.0 µL (of 100 mM)
dNTPs1.4 mM each3.5 µL (of 10 mM mix)
FIP/BIP Primers1.6 µM eachVariable
F3/B3 Primers0.2 µM eachVariable
LF/LB Primers (Optional)0.4 - 0.8 µM eachVariable
HNB120 µM (optimize)0.15 µL (of 20 mM)
Bst 2.0 DNA Polymerase8 U (0.32 U/µL)1.0 µL (of 8 U/µL)
Reverse Transcriptase (for RNA)7.5 UVariable
Template DNA/RNAVariable2-5 µL
Nuclease-free waterUp to 25 µLVariable

Note: The optimal MgSO₄ and HNB concentrations may need to be determined empirically, as they can influence the colorimetric result.[13]

3. Amplification:

  • Mix the components gently by pipetting.

  • Incubate the reaction tubes at a constant temperature of 60-65°C for 30-60 minutes.[13]

  • A heat block or water bath can be used for incubation.[14]

4. Result Interpretation:

  • After incubation, visually inspect the color of the reaction mixture.

  • Positive: A sky blue color indicates successful amplification.[11]

  • Negative: A violet color indicates no amplification.[11]

  • The results can also be read using a microplate reader at an absorbance of 650 nm.[9]

Performance Data
ParameterTypical PerformanceReference(s)
SensitivityCan detect as low as 160 copies per tube.[9]
SpecificityHigh due to the use of 4-6 primers.[7][9]
Time to Result30-60 minutes.[13]
ProsSingle-tube reaction, low risk of contamination.[10]
ConsColor change can sometimes be subtle.[13]

II. pH Indicator-Based Colorimetric LAMP Assay

Principle of Detection

During DNA synthesis, the incorporation of deoxynucleoside triphosphates (dNTPs) by DNA polymerase releases a hydrogen ion (H⁺) for each dNTP incorporated.[15][16] In a weakly buffered solution, this accumulation of H⁺ ions leads to a decrease in the pH of the reaction mixture.[6][17] A pH-sensitive indicator dye, such as phenol (B47542) red or cresol (B1669610) red, included in the reaction mix will change color in response to this pH drop, providing a visual indication of amplification.[15][16] For example, phenol red changes from pink/red (alkaline) to yellow (acidic) in a positive reaction.[6]

pH_Indicator_Mechanism cluster_negative Negative Reaction (No Amplification) cluster_positive Positive Reaction (Amplification) Phenol_Red_Pink Phenol Red (Pink/Red at initial pH) No_H_plus No significant H⁺ production Phenol_Red_Initial Phenol Red (Pink/Red) H_plus H⁺ ions released during dNTP incorporation Phenol_Red_Initial->H_plus LAMP occurs pH_Drop Reaction pH drops H_plus->pH_Drop Phenol_Red_Yellow Phenol Red (Yellow) pH_Drop->Phenol_Red_Yellow Causes color change

Figure 3: pH indicator-based detection mechanism.
Experimental Protocol

This protocol utilizes a master mix designed for colorimetric LAMP based on pH change. Commercial kits, such as the NEB WarmStart® Colorimetric LAMP 2X Master Mix, are commonly used.[18][19]

1. Reaction Setup (using a commercial master mix): Prepare the reaction mix at room temperature. A typical 25 µL reaction is as follows:

ComponentFinal ConcentrationVolume for 25 µL Rxn
Colorimetric LAMP 2X Master Mix1x12.5 µL
10X Primer Mix (FIP/BIP, F3/B3, LF/LB)1x2.5 µL
Template RNA/DNAVariable2.0 µL
Nuclease-free waterUp to 25 µL8.0 µL

2. Amplification:

  • Mix the components gently and ensure the initial color is pink (for phenol red-based assays).[18]

  • Incubate the reactions at 65°C for 30 minutes.[18] For low copy targets, the incubation time may be extended to 40 minutes.[18]

  • Important: Do not open the tubes after amplification to prevent carry-over contamination.[20]

3. Result Interpretation:

  • After incubation, visually inspect the color of the reaction.

  • Positive: A yellow color indicates successful amplification and a drop in pH.[19]

  • Negative: The reaction remains pink, indicating no amplification.[19]

  • A control with no template (NTC) should always be included and should remain pink.[18]

Performance Data
ParameterTypical PerformanceReference(s)
SensitivityHigh, can detect <10 copies of target.[15]
SpecificityHigh, comparable to RT-qPCR.[21]
Time to Result~30 minutes.[15][18]
ProsVery distinct color change, rapid results.[6]
ConsRequires a weakly buffered reaction, sensitive to sample pH.[6][22]

III. Calcein-Based Fluorometric/Colorimetric LAMP Assay

Principle of Detection

The calcein-based method relies on the interaction of calcein, a fluorescent metal indicator, with manganese (Mn²⁺) and magnesium (Mg²⁺) ions.[23] Before the reaction, calcein is added to the mix along with Mn²⁺ ions. The Mn²⁺ quenches the fluorescence of calcein.[23][24] As the LAMP reaction proceeds, the generated pyrophosphate ions preferentially bind to Mn²⁺. This frees the calcein, which then binds to the Mg²⁺ ions abundant in the reaction buffer, resulting in a strong green fluorescence under UV light and a color change from orange to yellow-green visible to the naked eye.[2][23]

Calcein_Mechanism cluster_negative Negative Reaction (No Amplification) cluster_positive Positive Reaction (Amplification) Calcein_Quenched Calcein + Mn²⁺ (Fluorescence Quenched) Color: Orange No_PPi No significant pyrophosphate (PPi) production Calcein_Initial Calcein + Mn²⁺ (Quenched) PPi Pyrophosphate (PPi) produced Calcein_Initial->PPi LAMP occurs Mn2P2O7 Mn₂P₂O₇ precipitate PPi->Mn2P2O7 Binds Mn²⁺ Calcein_Fluorescent Calcein + Mg²⁺ (Fluorescent) Color: Yellow-Green Mn2P2O7->Calcein_Fluorescent Releases Calcein to bind Mg²⁺

Figure 4: Calcein-based detection mechanism.
Experimental Protocol

1. Reagent Preparation:

  • Calcein/MnCl₂ Stock Solution: Prepare a stock solution containing 0.5 mM calcein and 10 mM MnCl₂ in nuclease-free water.[12]

2. Reaction Setup: Prepare the LAMP reaction mixture on ice. A typical 25 µL reaction is as follows:

ComponentFinal ConcentrationVolume for 25 µL Rxn
Isothermal Amplification Buffer1x2.5 µL (of 10x)
MgSO₄8 mM (optimize)2.0 µL (of 100 mM)
dNTPs1.4 mM each3.5 µL (of 10 mM mix)
FIP/BIP Primers1.6 µM eachVariable
F3/B3 Primers0.2 µM eachVariable
Calcein/MnCl₂ Mix25 µM Calcein/0.5 mM MnCl₂1.25 µL (of 20x stock)
Bst DNA Polymerase8 U1.0 µL (of 8 U/µL)
Template DNA/RNAVariable2-5 µL
Nuclease-free waterUp to 25 µLVariable

3. Amplification:

  • Mix the components gently.

  • Incubate the reaction tubes at 60-65°C for 60 minutes.

  • Terminate the reaction by heating at 80°C for 2 minutes.[12]

4. Result Interpretation:

  • Visual (Naked Eye):

    • Positive: A color change from orange to yellow/green.[11]

    • Negative: The reaction remains orange.[11]

  • Visual (UV light):

    • Positive: Bright green fluorescence.[11][23]

    • Negative: No or very weak fluorescence.[23]

Performance Data
ParameterTypical PerformanceReference(s)
SensitivityGenerally reported to be slightly lower than HNB or pH methods.[12]
SpecificityHigh.[24]
Time to Result~60 minutes.[12]
ProsAllows for both colorimetric and fluorescent detection.[23]
ConsMn²⁺ can inhibit the LAMP reaction to some extent.[12][23]

General Workflow for a Colorimetric LAMP Assay

The following diagram illustrates a typical workflow from sample preparation to result interpretation for a colorimetric LAMP assay.

LAMP_Workflow cluster_results 7. Result Interpretation Sample 1. Sample Collection (e.g., swab, saliva, blood) Extraction 2. Nucleic Acid Extraction (Optional, can use crude sample) Sample->Extraction Reaction 4. Add Template to Master Mix Extraction->Reaction MasterMix 3. Prepare Master Mix (Buffer, dNTPs, Primers, Polymerase, Dye) MasterMix->Reaction Incubation 5. Isothermal Incubation (60-65°C for 30-60 min) Reaction->Incubation Detection 6. Visual Detection (Color Change) Incubation->Detection Positive Positive Result (e.g., Yellow, Sky Blue) Detection->Positive Negative Negative Result (e.g., Pink, Violet) Detection->Negative

Figure 5: General experimental workflow for colorimetric LAMP.

Summary and Recommendations

Colorimetric LAMP assays offer a compelling platform for rapid and simple nucleic acid detection. The choice of method depends on the specific application, sample type, and available resources.

  • pH-indicator assays are often the fastest and provide a very clear color change, making them ideal for high-throughput screening and point-of-care diagnostics, provided the sample matrix does not have a strong buffering capacity.[22][25]

  • HNB-based assays are robust and performed in a single tube, minimizing contamination risks. They are a reliable choice for various applications.[10]

  • Calcein-based assays provide the flexibility of both colorimetric and fluorescent detection, although they may have slightly lower sensitivity and require a UV lamp for the most definitive fluorescent readout.[12][23]

For all assays, careful optimization of reaction conditions and the inclusion of appropriate positive and negative controls are critical for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LAMPA Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the chemical synthesis of Lysergic Acid Methylpropylamide (LAMPA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis?

A1: Low yields in this compound synthesis often stem from the amide coupling step between lysergic acid and N-methylpropylamine. Key factors include incomplete activation of the lysergic acid carboxyl group, degradation of reagents or the product, and suboptimal reaction conditions such as temperature and pH.[1] Moisture contamination is also a frequent issue, as it can hydrolyze activated intermediates.

Q2: How can I minimize the formation of iso-LAMPA?

A2: The formation of the inactive diastereomer, iso-LAMPA, is a common problem. This isomerization is often base-catalyzed. To minimize its formation, it is crucial to carefully control the pH and temperature during the reaction and workup. Using milder coupling agents and avoiding prolonged exposure to basic conditions can significantly reduce the amount of the iso- form. Purification via chromatography is typically required to separate this compound from any remaining iso-LAMPA.

Q3: My reaction is not proceeding to completion. What should I check?

A3: If the reaction is incomplete, first verify the quality and activity of your coupling reagents, as they can degrade over time. Ensure that you are using anhydrous solvents and reagents, as moisture can quench the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine if the reaction has stalled. Adjusting the reaction time or temperature may also be necessary.

Q4: What are the best practices for handling and storing lysergic acid and this compound?

A4: Lysergic acid and its derivatives, including this compound, are sensitive to light and oxidation.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) and in glassware protected from light (e.g., wrapped in aluminum foil or using amber glass).[1] For long-term storage, these compounds should be kept in a cool, dark, and dry place, preferably under an inert atmosphere.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of Crude this compound After Amidation
Potential Cause Troubleshooting/Solution
Incomplete Reaction - Verify Reagent Activity: Ensure the freshness and activity of your coupling reagents (e.g., trifluoroacetic anhydride (B1165640), peptide coupling agents). Degradation is a common cause of low yields. - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. Some methods require low temperatures (-20°C to 0°C) to prevent side reactions, while others may need to be warmed to proceed.[1]
Degradation of Lysergic Acid or this compound - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) as lysergic acid and its derivatives are sensitive to oxidation.[1] - Light Protection: Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.[1]
Moisture Contamination - Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Water can react with the activated lysergic acid intermediate, reducing the yield.
Suboptimal pH - pH Control: The pH of the reaction mixture can influence the reactivity of both the lysergic acid and the amine. Ensure the reaction conditions favor amide bond formation without causing degradation.
Issue 2: High Proportion of iso-LAMPA in the Crude Product
Potential Cause Troubleshooting/Solution
Base-Catalyzed Isomerization - Control Basicity: Avoid using strong bases or prolonged exposure to basic conditions during the reaction and workup. If a base is necessary, use a hindered or non-nucleophilic base and add it slowly at low temperatures. - Temperature Control: Perform the reaction and purification at the lowest practical temperature to minimize the rate of isomerization.
Ineffective Purification - Chromatography: Use column chromatography with an appropriate stationary phase (e.g., alumina (B75360) or silica (B1680970) gel) and eluent system to separate this compound from iso-LAMPA. The two isomers often show different fluorescence under UV light, which can aid in their separation.[2]

Data Presentation

Coupling Method Activating Agent(s) Typical Conditions Advantages Potential Disadvantages
Mixed Anhydride Trifluoroacetic AnhydrideLow temperature (-20°C to 0°C), Acetonitrile (B52724)Simple, rapid, and often provides good yields.[2]Requires careful temperature control to avoid side reactions.
Azide (B81097) Formation Hydrazine, Nitrous AcidMulti-step process, low temperature for azide formationCan produce good yields.Involves potentially hazardous intermediates (azides).
Peptide Coupling Carbodiimides (DCC, EDC) + Additives (HOBt, HOAt)Room temperature, various solvents (DMF, DCM)Mild reaction conditions, wide variety of reagents available.Can lead to side products (e.g., N-acylurea), may require careful optimization.
Peptide Coupling Phosphonium Reagents (PyBOP, HBTU)Room temperature, various solvents (DMF, DCM)High reactivity, often fast reaction times.Can be more expensive than other reagents.

Experimental Protocols

The following protocol is a representative method for the synthesis of this compound based on the mixed anhydride method described in the literature for similar lysergic acid amides.[2]

Protocol: Synthesis of this compound via the Mixed Anhydride Method

Materials:

  • d-Lysergic Acid

  • Trifluoroacetic Anhydride

  • N-methylpropylamine

  • Anhydrous Acetonitrile

  • Chloroform (B151607)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Basic Alumina for Chromatography

  • Benzene (or a suitable substitute like Toluene)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Formation of the Mixed Anhydride:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend d-lysergic acid (1 equivalent) in anhydrous acetonitrile.

    • Cool the suspension to -20°C in a suitable cooling bath.

    • In a separate flask, prepare a solution of trifluoroacetic anhydride (2.1 equivalents) in anhydrous acetonitrile.

    • Slowly add the trifluoroacetic anhydride solution to the lysergic acid suspension while maintaining the temperature at -20°C.

    • Stir the reaction mixture at -20°C for 1.5 hours to ensure the complete formation of the mixed anhydride.

  • Amidation Reaction:

    • In a separate flask, prepare a solution of N-methylpropylamine (5 equivalents) in anhydrous acetonitrile.

    • Slowly add the solution of the mixed anhydride to the N-methylpropylamine solution at room temperature.

    • Keep the reaction mixture in the dark at room temperature for 2 hours.

  • Workup and Extraction:

    • Remove the acetonitrile by evaporation in vacuo at a temperature not exceeding 30°C.

    • Dissolve the viscous residue in a mixture of chloroform and water.

    • Separate the layers. Wash the chloroform layer several times with water to remove excess amine and salts.

    • Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product containing a mixture of this compound and iso-LAMPA.

  • Purification:

    • Dissolve the crude product in a minimal amount of a 3:1 mixture of benzene:chloroform.

    • Perform column chromatography on basic alumina using the same solvent mixture as the eluent.

    • Monitor the column using a UV lamp; the two isomers will appear as two distinct blue fluorescing zones. The more rapidly moving zone is typically the desired d-lysergic acid amide.

    • Collect the fractions containing the desired product and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_anhydride Mixed Anhydride Formation cluster_amidation Amidation cluster_workup Workup & Extraction cluster_purification Purification lysergic_acid d-Lysergic Acid in Anhydrous Acetonitrile cool_lys Cool to -20°C lysergic_acid->cool_lys add_tfaa Slowly add TFAA to Lysergic Acid Suspension cool_lys->add_tfaa tfaa Trifluoroacetic Anhydride in Anhydrous Acetonitrile tfaa->add_tfaa stir_anhydride Stir at -20°C for 1.5h add_tfaa->stir_anhydride add_anhydride Add Mixed Anhydride to Amine Solution stir_anhydride->add_anhydride amine N-methylpropylamine in Anhydrous Acetonitrile amine->add_anhydride stir_amide Stir at RT for 2h in Dark add_anhydride->stir_amide evaporate Evaporate Acetonitrile stir_amide->evaporate extract Dissolve in Chloroform/Water & Separate evaporate->extract wash Wash Organic Layer with Water extract->wash dry_evaporate Dry & Evaporate Chloroform wash->dry_evaporate chromatography Column Chromatography (Basic Alumina) dry_evaporate->chromatography collect_fractions Collect Fractions of Desired Isomer chromatography->collect_fractions final_product Evaporate Solvent to Obtain Pure this compound collect_fractions->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_reagents Check activity of coupling reagents incomplete->check_reagents check_conditions Optimize reaction time/temperature incomplete->check_conditions check_moisture Ensure anhydrous conditions incomplete->check_moisture solution Improved Yield check_reagents->solution check_conditions->solution check_moisture->solution degradation Product/Reagent Degradation? complete->degradation degraded Degradation Likely degradation->degraded Yes not_degraded Degradation Unlikely degradation->not_degraded No use_inert Use inert atmosphere (Ar/N2) degraded->use_inert protect_light Protect from light degraded->protect_light use_inert->solution protect_light->solution purification_issue Review purification procedure (e.g., chromatography) not_degraded->purification_issue purification_issue->solution

Caption: Troubleshooting workflow for low this compound yield.

signaling_pathway Simplified Mechanism of Action for Lysergamides This compound This compound (Lysergamide) receptor Serotonin 5-HT2A Receptor This compound->receptor Binds and Activates g_protein Gq/G11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates downstream Downstream Cellular Effects (e.g., neuronal excitability) pkc->downstream ca_release->downstream

Caption: Simplified signaling pathway for lysergamides.

References

Technical Support Center: Storage and Handling of LAMPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Lysergic acid methylpropylamide (LAMPA) to minimize degradation and ensure the integrity of your research materials. The information provided is based on best practices for the storage of lysergamides, a class of compounds to which this compound belongs. While specific stability data for this compound is limited, the principles outlined here are derived from studies on closely related analogs such as LSD.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at or below -20°C in a freezer.[1] This minimizes the rate of potential degradation reactions. For short-term storage, refrigeration at 2-8°C is acceptable.[2]

Q2: How should I store this compound to protect it from light?

This compound, like other lysergamides, is sensitive to light, particularly UV light.[3][4] It should always be stored in an amber or opaque container to prevent photodegradation.[2][3][4] If using clear containers, they should be wrapped in aluminum foil or stored in a light-blocking secondary container.[5]

Q3: What type of container is best for storing this compound?

It is best to store this compound in airtight, amber glass vials.[3][4] This protects the compound from light and atmospheric moisture. For solutions, ensure the container has a tight-fitting cap to prevent solvent evaporation and contamination.

Q4: I received this compound as a solution in acetonitrile (B52724). Can I store it in this solvent?

Yes, acetonitrile is a common solvent for the storage of lysergamides. One supplier provides this compound in an acetonitrile solution with a stated stability of at least two years when stored at -20°C. Storing in a non-protic solvent is generally recommended.[6]

Q5: How does pH affect the stability of this compound?

Lysergamides are known to be more stable in neutral to slightly acidic conditions and are susceptible to degradation under alkaline (basic) conditions.[3][4] Alkaline conditions can accelerate the epimerization of the parent compound to its inactive iso-form.[3][4]

Q6: Can I store this compound in a standard laboratory freezer?

Yes, a standard laboratory freezer capable of maintaining a temperature of -20°C is suitable for long-term storage. To prevent moisture condensation upon removal, it is crucial to allow the container to warm to room temperature before opening.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency or Inconsistent Experimental Results Degradation of this compound due to improper storage.- Verify Storage Conditions: Ensure this compound is stored at ≤ -20°C, protected from light, and in an airtight container. - Check Storage Duration: While stable for years under ideal conditions, consider the age of the stock. - Aliquot Samples: To prevent repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions, prepare smaller aliquots for daily use.
Appearance of a Second Peak in HPLC Analysis Epimerization of this compound to iso-LAMPA.- Check pH of Solutions: Avoid alkaline conditions in your experimental setup. - Minimize Heat Exposure: Do not leave this compound solutions at room temperature for extended periods.[3][4] - Analytical Confirmation: Confirm the identity of the second peak using a reference standard for iso-LAMPA if available, or by using mass spectrometry.
Discoloration or Precipitation of this compound Solution Oxidation or contamination.- Inert Atmosphere: For maximum stability, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to displace oxygen. - Solvent Purity: Ensure the solvent used for dilution is of high purity and free from contaminants. - Avoid Metal Contaminants: Trace metal ions can catalyze degradation. Use high-purity solvents and clean glassware. The addition of a chelating agent like EDTA can help mitigate this.[3][4]

Quantitative Data on Lysergamide Stability

Temperature Storage Duration Observed Degradation Reference
25°CUp to 4 weeksNo significant loss[3][4]
37°C4 weeks~30% loss[3][4]
45°C4 weeksUp to 40% loss[3][4]

Experimental Protocols

Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of a this compound sample over time.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of dilutions to generate a calibration curve.

  • Sample Storage: Aliquot your this compound research sample into several amber glass vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • HPLC Analysis:

    • Allow the sample to equilibrate to room temperature before opening.

    • Inject a known volume of the sample onto an appropriate HPLC column (e.g., a C18 column).

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of a modifier like formic acid).

    • Detect the eluting compounds using a UV or fluorescence detector. This compound and its potential degradation products will have characteristic retention times.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products like iso-LAMPA.

    • Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound Degradation Degradation (Heat, Light, O₂, Alkaline pH) This compound->Degradation isothis compound iso-LAMPA (Epimerization) Degradation->isothis compound Epimerization Hydrolysis_Products Hydrolysis Products (e.g., Lysergic Acid) Degradation->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products Degradation->Oxidation_Products Oxidation

Caption: Major degradation pathways for lysergamides like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Standard Prepare this compound Standard and Calibration Curve Aliquot_Sample Aliquot Research Sample Prep_Standard->Aliquot_Sample Storage_Conditions Store at Varied Conditions (-20°C, 4°C, RT, Light) Aliquot_Sample->Storage_Conditions Time_Points Analyze at Time Points Storage_Conditions->Time_Points HPLC HPLC Analysis Time_Points->HPLC Quantify Quantify Remaining this compound HPLC->Quantify Degradation_Rate Determine Degradation Rate Quantify->Degradation_Rate

Caption: Workflow for a this compound stability study using HPLC.

logical_relationship cluster_factors Factors Increasing Degradation cluster_prevention Preventative Measures Heat Increased Temperature Cold_Storage Cold Storage (≤ -20°C) Heat->Cold_Storage mitigated by Light Light Exposure (UV) Amber_Vials Amber/Opaque Vials Light->Amber_Vials mitigated by Moisture Presence of Moisture Airtight_Containers Airtight Containers Moisture->Airtight_Containers mitigated by Alkaline_pH Alkaline pH Neutral_pH Neutral/Slightly Acidic pH Alkaline_pH->Neutral_pH mitigated by

Caption: Relationship between degradation factors and preventative measures.

References

Technical Support Center: Off-Target Effects of LAMPA in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available information on a specific technology named "Lysosomal Amine-Mediated Protein Aggregation (LAMPA)" is limited. The following troubleshooting guides and FAQs have been constructed based on established principles of targeted protein degradation, induced protein aggregation, and lysosomal biology, which are presumed to be central to the this compound mechanism. This resource is intended to guide researchers in addressing common challenges encountered with similar technologies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While specific details on this compound are not widely published, the name "Lysosomal Amine-Mediated Protein Aggregation" suggests a technology that induces the aggregation of a target protein and directs these aggregates to the lysosome for degradation. This likely involves a small molecule or biologic that simultaneously binds the protein of interest and facilitates its aggregation, possibly through interactions with lysosomal targeting machinery.

Q2: What are the potential off-target effects of this compound?

A2: Potential off-target effects can be broadly categorized into two types:

  • Target-independent effects: The this compound molecule itself might interact with other cellular components, leading to unintended consequences. This could include cytotoxicity, induction of cellular stress responses, or disruption of normal lysosomal function.

  • Target-dependent (off-target) effects: The this compound molecule could induce the aggregation of proteins other than the intended target. This is a significant concern as uncontrolled protein aggregation can be toxic to cells.[1]

Q3: How can I assess the specificity of my this compound molecule?

A3: A multi-pronged approach is recommended:

  • Proteomics: Use unbiased proteomic techniques like mass spectrometry to compare protein levels in cells treated with your this compound molecule versus control-treated cells. This can identify unintended protein degradation.

  • Western Blotting: Validate the proteomics data by performing Western blots for specific, high-risk off-target proteins. These might be proteins with structural homology to your target or known interactors.

  • Cell Viability Assays: Assess overall cellular health using assays like MTT, LDH, or live/dead staining to determine if the this compound molecule is causing general toxicity.[2]

  • Lysosomal Health Assays: Monitor lysosomal integrity and function using dyes like LysoTracker to stain lysosomes or by measuring the activity of lysosomal enzymes.[1][3]

Q4: What are some common causes of inconsistent results in this compound experiments?

A4: Inconsistent results can arise from several factors:

  • Cellular health and passage number: Use cells at a consistent passage number and ensure they are healthy before starting the experiment.

  • Reagent quality: Ensure the this compound molecule and other reagents are of high quality and stored correctly.

  • Experimental conditions: Variations in cell density, incubation times, and reagent concentrations can all contribute to variability.

  • Protein expression levels: The endogenous expression level of the target protein can influence the efficiency of this compound-mediated degradation.

Troubleshooting Guides

Problem 1: Low or No On-Target Protein Degradation
Possible Cause Troubleshooting Suggestion
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration of the this compound molecule.
Incorrect incubation time Conduct a time-course experiment to identify the optimal duration of treatment.
Low target protein expression If targeting an endogenous protein, confirm its expression level in your cell line. Consider using a cell line with higher expression or overexpressing the target.
Cell type incompatibility The efficiency of lysosomal degradation can vary between cell types. Test the this compound molecule in different cell lines.
Degradation of this compound molecule Ensure the this compound molecule is stable in your cell culture medium for the duration of the experiment.
Problem 2: High Cellular Toxicity Observed
Possible Cause Troubleshooting Suggestion
Off-target protein aggregation Use proteomics to identify unintended targets. Redesign the this compound molecule to improve specificity.
General cytotoxicity of the this compound molecule Perform control experiments with a structurally similar but inactive version of the this compound molecule.
Lysosomal dysfunction Assess lysosomal membrane permeabilization (LMP) and the activity of lysosomal hydrolases. Excessive protein aggregation can impair lysosomal function.[1][3]
Over-aggregation of the target protein Reduce the concentration of the this compound molecule or the incubation time. Rapid, massive aggregation can be toxic.
Problem 3: Off-Target Protein Degradation Detected
Possible Cause Troubleshooting Suggestion
Lack of specificity of the this compound molecule Redesign the this compound molecule to have a higher affinity for the on-target protein.
"Promiscuous" aggregation The induced aggregates may sequester other proteins.[1] Analyze the composition of the protein aggregates using mass spectrometry.
Overload of the lysosomal system High concentrations of the this compound molecule may lead to non-specific engulfment of other proteins by the lysosome. Reduce the concentration and re-assess off-target effects.

Quantitative Data Summary

Table 1: Example Dose-Response Data for a this compound Experiment

This compound Conc. (µM)On-Target Protein Level (% of Control)Off-Target Protein X Level (% of Control)Cell Viability (% of Control)
0.1859899
0.5529597
1.0258890
5.0106575
10.084055

Table 2: Example Time-Course Data for a this compound Experiment (at 1.0 µM)

Incubation Time (hours)On-Target Protein Level (% of Control)Lysosomal Integrity (% of Control)
29098
66595
123092
242285
481878

Experimental Protocols

Protocol 1: Assessing On-Target and Off-Target Protein Degradation via Western Blot
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a range of concentrations of the this compound molecule or a vehicle control for the desired amount of time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your on-target protein and a suspected off-target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Quantification: Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate.

  • Treatment: Treat cells with the this compound molecule at various concentrations. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

LAMPA_Pathway This compound This compound Molecule Target Target Protein (Soluble) This compound->Target Binds Aggregates Protein Aggregates Target->Aggregates Induces Aggregation Lysosome Lysosome Aggregates->Lysosome Targeted to Degradation Degradation Products Lysosome->Degradation Degrades

Caption: Proposed signaling pathway for this compound-mediated protein degradation.

Off_Target_Workflow cluster_0 Initial Screening cluster_1 Validation cluster_2 Optimization Treat cells with\nthis compound molecule Treat cells with This compound molecule Perform global\nproteomics (MS) Perform global proteomics (MS) Treat cells with\nthis compound molecule->Perform global\nproteomics (MS) Assess cell\nviability (MTT) Assess cell viability (MTT) Treat cells with\nthis compound molecule->Assess cell\nviability (MTT) Validate off-targets\nby Western Blot Validate off-targets by Western Blot Perform global\nproteomics (MS)->Validate off-targets\nby Western Blot Assess lysosomal\nhealth Assess lysosomal health Assess cell\nviability (MTT)->Assess lysosomal\nhealth Dose-response &\n time-course studies Dose-response & time-course studies Validate off-targets\nby Western Blot->Dose-response &\n time-course studies Assess lysosomal\nhealth->Dose-response &\n time-course studies Molecule redesign Molecule redesign Dose-response &\n time-course studies->Molecule redesign

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Tree Start Experiment Failed NoDegradation No On-Target Degradation Start->NoDegradation Reason? HighToxicity High Cellular Toxicity Start->HighToxicity Reason? CheckConc Optimize Concentration & Time NoDegradation->CheckConc CheckCellLine Verify Target Expression & Cell Line Suitability NoDegradation->CheckCellLine CheckOffTarget Perform Proteomics to ID Off-Targets HighToxicity->CheckOffTarget CheckLysosome Assess Lysosomal Health HighToxicity->CheckLysosome

References

Optimizing LAMPA Dosage for Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Lysergic acid methylpropylamide (LAMPA) in behavioral studies. The information is tailored for drug development professionals to ensure the effective and responsible use of this psychoactive compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Lysergic acid methylpropylamide, is a structural analog of lysergic acid diethylamide (LSD). Its primary mechanism of action is as a partial agonist of the serotonin (B10506) 5-HT2A receptor. Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade primarily through the Gq/G11 signaling pathway. This leads to the modulation of various downstream cellular processes.

Q2: What is the most common behavioral assay for assessing the psychoactive effects of this compound in animal models?

A2: The head-twitch response (HTR) in rodents (mice and rats) is the most widely used behavioral proxy for the hallucinogenic potential of serotonergic psychoactive compounds like this compound. The frequency of head twitches is directly correlated with the activation of the 5-HT2A receptor.

Q3: What are the expected behavioral effects of this compound in animal studies?

A3: The primary and most quantifiable behavioral effect is the induction of the head-twitch response. At higher doses, other general behavioral changes associated with psychedelic compounds may be observed, such as altered locomotor activity and changes in exploratory behavior. It is crucial to have a robust behavioral scoring system to capture these effects accurately.

Q4: Is there established pharmacokinetic data for this compound?

A4: Currently, there is limited publicly available pharmacokinetic data specifically for this compound, including its half-life, bioavailability, and metabolic pathways. Researchers should consider conducting preliminary pharmacokinetic studies to determine these parameters within their specific experimental model and administration route. This will aid in designing more precise dosing schedules and interpreting behavioral data accurately.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable head-twitch response (HTR) after this compound administration. 1. Insufficient Dosage: The administered dose may be below the threshold for inducing HTR. 2. Route of Administration: The chosen route (e.g., oral) may have low bioavailability. 3. Animal Strain Variability: Different rodent strains can exhibit varying sensitivity to 5-HT2A agonists. 4. Improper Drug Formulation: The compound may not be fully dissolved or stable in the vehicle solution.1. Conduct a Dose-Response Study: Start with a low dose and escalate to identify the effective dose range. (See Table 1 for a suggested starting point based on LSD data). 2. Optimize Administration Route: Intraperitoneal (IP) or subcutaneous (SC) injections are generally more reliable for consistent bioavailability in preclinical studies. 3. Select an Appropriate Strain: C57BL/6J mice are commonly used and have been shown to exhibit a robust HTR. 4. Ensure Proper Formulation: Use a suitable vehicle (e.g., saline, DMSO) and ensure the compound is fully solubilized. Prepare fresh solutions for each experiment.
High variability in behavioral responses between subjects. 1. Lack of Habituation: Animals may be stressed by the experimental procedures, affecting their behavioral output. 2. Environmental Factors: Differences in lighting, noise, or handling can influence behavior. 3. Inconsistent Dosing: Inaccurate volume or concentration of the administered drug.1. Habituate Animals: Acclimate the animals to the testing environment and handling procedures for several days before the experiment. 2. Standardize Environmental Conditions: Maintain consistent lighting levels, minimize noise, and use the same experimenter for all subjects. 3. Ensure Accurate Dosing: Use calibrated pipettes and carefully calculate the dose based on the most recent body weight of each animal.
Rapid tolerance (tachyphylaxis) to the behavioral effects of this compound. 1. Receptor Downregulation: Repeated administration of 5-HT2A agonists can lead to a rapid decrease in receptor sensitivity.1. Implement a Washout Period: Ensure a sufficient time interval between drug administrations to allow for receptor resensitization. A washout period of at least 7 days is recommended for weekly testing. 2. Use a Within-Subjects Design with Caution: If repeated measures are necessary, counterbalance the treatment order and include adequate washout periods.
Unexpected or adverse behavioral effects. 1. Off-Target Effects: At high doses, this compound may interact with other receptors. 2. Drug-Induced Anxiety or Stress: The psychoactive effects can be anxiogenic in some animals.1. Characterize Receptor Binding Profile: If possible, conduct in vitro studies to assess the binding affinity of this compound to a panel of receptors. 2. Monitor for Signs of Distress: Observe animals for signs of distress (e.g., excessive grooming, vocalizations, freezing) and consider using lower doses or providing environmental enrichment.

Data Presentation

Table 1: Estimated Dose-Response for Head-Twitch Response (HTR) in Mice (Based on LSD Data)

Dose (µg/kg) Expected HTR Frequency Notes
< 25Minimal to no responseThreshold dose finding
50 - 100Moderate and consistent responseED50 for LSD is approximately 52.9 µg/kg[1]
200Maximal responsePeak of the dose-response curve for LSD[1]
> 200Potential decrease in HTR (Inverted U-shape)Higher doses may induce other behaviors that interfere with HTR.

Disclaimer: This data is extrapolated from studies on LSD and should be used as a starting point for dose-finding experiments with this compound. Actual effective doses may vary.

Experimental Protocols

Head-Twitch Response (HTR) Assay

Objective: To quantify the psychoactive effects of this compound by measuring the frequency of head twitches in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Syringes and needles for administration (e.g., 27-gauge)

Procedure:

  • Habituation: For 3 consecutive days, habituate the mice to the experimental room and observation chambers for 30 minutes each day. On the last day of habituation, administer a vehicle injection to acclimate them to the injection procedure.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Prepare fresh on the day of the experiment.

  • Administration: On the test day, weigh each mouse and administer the calculated dose of this compound or vehicle via the chosen route (e.g., IP injection).

  • Observation: Immediately place the mouse in the observation chamber. Record the number of head twitches for a predefined period, typically 30-60 minutes. A head twitch is characterized by a rapid, spasmodic, side-to-side rotational movement of the head.

  • Data Analysis: The primary endpoint is the total number of head twitches. Data can be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups.

Mandatory Visualizations

LAMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds to Gq_G11 Gq/G11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation mTORC1 mTORC1 Signaling Ca_release->mTORC1 PKC_activation->mTORC1 Behavioral_Effects Behavioral Effects (e.g., Head-Twitch) mTORC1->Behavioral_Effects Troubleshooting_Workflow Start Experiment Start: Administer this compound Observe Observe for Head-Twitch Response Start->Observe HTR_Observed HTR Observed? Observe->HTR_Observed Analyze Analyze Data HTR_Observed->Analyze Yes Troubleshoot Troubleshoot HTR_Observed->Troubleshoot No Check_Dose Is Dose Sufficient? Troubleshoot->Check_Dose Check_Route Is Admin Route Optimal? Check_Dose->Check_Route Yes Increase_Dose Increase Dose Check_Dose->Increase_Dose No Check_Habituation Are Animals Habituated? Check_Route->Check_Habituation Yes Change_Route Change Admin Route (e.g., to IP/SC) Check_Route->Change_Route No Habituate Implement Habituation Protocol Check_Habituation->Habituate No Re_run Re-run Experiment Check_Habituation->Re_run Yes Increase_Dose->Re_run Change_Route->Re_run Habituate->Re_run

References

Technical Support Center: Loop-mediated Isothermal Amplification (LAMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific amplification in Loop-mediated Isothermal Amplification (LAMP) assays.

Troubleshooting Guide: Reducing Non-Specific Amplification in LAMP

Non-specific amplification is a common issue in LAMP assays, leading to false-positive results. This guide provides a systematic approach to identify and resolve the root causes of this problem.

Question: I am observing amplification in my no-template control (NTC). What are the possible causes and how can I troubleshoot this?

Answer:

Amplification in the NTC is a clear indicator of non-specific amplification. This can be caused by several factors, primarily primer-dimers or other non-target interactions. Follow these troubleshooting steps to address the issue:

Step 1: Reaction Temperature Optimization

The reaction temperature is a critical parameter for LAMP specificity. An suboptimal temperature can lead to non-specific primer annealing.

  • Problem: The incubation temperature is too low, allowing for non-specific binding of primers.

  • Solution: Increase the reaction temperature. Elevated temperatures increase the stringency of primer annealing, reducing the likelihood of non-specific amplification.[1] For most LAMP reactions, the optimal temperature is between 60°C and 65°C.[2][3] However, for enzymes like Bst 2.0, this range can be extended up to 72°C, which can be beneficial for improving specificity.[4]

    Experimental Protocol: Temperature Gradient Optimization

    • Prepare a series of LAMP reactions with your template and a no-template control.

    • Incubate the reactions across a temperature gradient (e.g., 60°C to 70°C in 1-2°C increments).

    • Analyze the results to identify the highest temperature that provides robust amplification of the target while minimizing or eliminating amplification in the NTC.

Step 2: Primer Concentration and Design Review

Primer design and concentration are crucial for a successful and specific LAMP reaction.

  • Problem: High primer concentrations, especially of the inner primers (FIP and BIP), can increase the likelihood of primer-dimer formation and other non-specific interactions.[2][5] Improperly designed primers with self-complementarity or high propensity for dimer formation can also lead to non-specific amplification.[6]

  • Solution:

    • Optimize Primer Concentrations: Titrate the concentrations of your primers. A common starting point is a 10X primer mix containing 16 µM FIP and BIP, 2 µM F3 and B3, and 4 µM LoopF and LoopB. You can try reducing the concentration of the inner primers (FIP and BIP) as they are the primary contributors to non-specific amplification.

    • Review Primer Design: Use a reliable primer design tool and ensure your primers have minimal self-dimerization and cross-dimerization potential. Avoid regions with significant secondary structures.[6] It is recommended to test 2-4 different primer sets to find the one with the best specificity and sensitivity.

Step 3: Adjusting Reaction Components

The concentration of polymerase and the use of "Warm Start" enzymes can significantly impact specificity.

  • Problem: High concentrations of DNA polymerase can lead to non-specific amplification.[4] Additionally, polymerase activity at room temperature during reaction setup can cause non-specific priming events.[4]

  • Solution:

    • Titrate Polymerase Concentration: While 4-8 units of polymerase per 25 µL reaction is a general recommendation, you can try titrating this down to as low as 0.5 units in cases of high non-specific activity.[4]

    • Use a "Warm Start" Polymerase: Bst 2.0 WarmStart DNA Polymerase is inactive below 45°C, preventing non-specific amplification during reaction setup at room temperature.[4]

Step 4: Incorporating Reaction Additives

Several chemical additives can be included in the LAMP reaction to suppress non-specific amplification.

  • Problem: Primer-dimer formation and other non-specific interactions can be prevalent under standard reaction conditions.

  • Solution: Experiment with the addition of specificity-enhancing reagents. The optimal concentration for each additive should be determined empirically.

AdditiveRecommended ConcentrationMechanism of Action & Notes
Tetramethylammonium Chloride (TMAC) 20-60 mMIncreases the melting temperature of DNA, reducing non-specific primer binding. Higher concentrations can slightly decrease reaction speed, but 60 mM has been shown to eliminate non-specific amplification in some cases.[2][7]
Pullulan Concentration-dependentInhibits non-specific amplification significantly without affecting target amplification.[8] It is thought to stabilize primers and reduce primer-dimer formation.[9]
Dimethyl Sulfoxide (DMSO) 5-7.5%Reduces secondary structures in the DNA template and primers, but can inhibit polymerase activity at higher concentrations.[5][8]
Formamide Up to 7.5%Can suppress non-specific amplification but may also inhibit the overall reaction by interfering with the secondary structure of the LAMP amplicons.[2]

Experimental Protocol: Additive Titration

  • Prepare a series of LAMP reactions, each with a different concentration of the chosen additive. Include a positive control (with template), a negative control (no template), and a control reaction without the additive.

  • Incubate the reactions under the optimized temperature conditions.

  • Analyze the results to determine the optimal concentration of the additive that eliminates non-specific amplification without significantly inhibiting the target amplification.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific amplification in LAMP.

Troubleshooting_Workflow start Start: Non-specific Amplification Observed temp_opt Optimize Reaction Temperature (Increase in 1-2°C increments) start->temp_opt primer_opt Optimize Primer Concentrations (Titrate FIP/BIP) temp_opt->primer_opt Issue Persists end Resolution: Specific Amplification Achieved temp_opt->end Issue Resolved reagent_opt Adjust Reaction Components primer_opt->reagent_opt Issue Persists primer_opt->end Issue Resolved additives Incorporate Additives (e.g., TMAC, Pullulan) reagent_opt->additives Issue Persists reagent_opt->end Issue Resolved primer_design Review and Redesign Primers additives->primer_design Issue Persists additives->end Issue Resolved primer_design->end Issue Resolved

Figure 1. A step-by-step workflow for troubleshooting non-specific amplification in LAMP.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Taq polymerase for LAMP?

A1: No, LAMP requires a DNA polymerase with strand displacement activity, such as Bst DNA polymerase. Standard Taq polymerase does not have this activity.

Q2: How can I prevent carryover contamination?

A2: Carryover contamination from previous amplification products is a common source of false positives. To prevent this, it is recommended to:

  • Use separate pre- and post-amplification work areas.

  • Use dedicated pipettes and filter tips.

  • Incorporate dUTP and Uracil-DNA Glycosylase (UDG) in your reaction mix to degrade any contaminating amplicons from previous reactions.

Q3: My positive control is amplifying, but my NTC is also showing a signal after a long incubation time. What should I do?

A3: This indicates a low level of non-specific amplification. First, try reducing the incubation time to a point where your positive control is clearly positive, but the NTC remains negative. If this is not possible without compromising the sensitivity for your target, proceed with the troubleshooting steps outlined in the guide, starting with temperature optimization.

Q4: Are there any additives I should avoid?

A4: Some studies have shown that Bovine Serum Albumin (BSA) and DL-dithiothreitol (DTT) can have negative effects on LAMP specificity.[8] It is always best to empirically test any new additive to ensure it is compatible with your specific assay.

Q5: What is the role of loop primers in non-specific amplification?

A5: Loop primers (LF and LB) are optional but can accelerate the LAMP reaction. However, they also increase the complexity of the primer interactions and can potentially contribute to non-specific amplification. If you are experiencing issues, you can try running the reaction without the loop primers to see if specificity improves.

References

Technical Support Center: Loop-mediated Isothermal Amplification (LAMP) Primer Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during LAMP assay primer design and execution.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during your LAMP experiments in a direct question-and-answer format.

Q1: Why am I seeing amplification in my no-template control (NTC)?

Amplification in the NTC, often observed as false positives, is a common issue in highly sensitive LAMP assays. The primary causes include:

  • Cross-Contamination: LAMP produces a large amount of DNA product, which can easily aerosolize and contaminate reagents, equipment, or the laboratory environment.[1][2][3][4] Even minuscule amounts of carryover amplicons can serve as a template in subsequent reactions.

  • Non-Specific Amplification: This can arise from interactions between the multiple primers used in a LAMP reaction, especially the inner primers (FIP and BIP), which are long and complex.[1][5][6][7] These interactions can lead to the formation of primer-dimers or other non-target structures that are then amplified by the polymerase.[5][6][8]

  • Spontaneous Amplification: Some LAMP primer sets are inherently prone to generating amplification products even in the absence of a target sequence, especially during prolonged incubation times.[2][9]

Q2: My LAMP assay is showing inconsistent or weak amplification. What are the likely causes?

Inconsistent or weak amplification can stem from several factors related to primer design and reaction conditions:

  • Suboptimal Primer Design: The melting temperatures (Tm), GC content, potential for secondary structures (like hairpins), and the stability of the primer ends are critical design factors.[10][11] If these are not optimal, primer binding and extension will be inefficient.

  • Incorrect Primer Concentrations: The ratio of inner primers (FIP and BIP) to outer primers (F3 and B3) and loop primers (LF and LB) is crucial for efficient amplification.[12] Incorrect concentrations can slow down the reaction or lead to non-specific amplification.

  • Inappropriate Reaction Temperature: LAMP assays are sensitive to temperature. The optimal temperature is dependent on the Tm of the designed primers and the polymerase used.[11] Deviation from this temperature can significantly reduce amplification efficiency.

  • Secondary Structures in the Target Sequence: Complex secondary structures in the target DNA can hinder primer annealing and polymerase progression.

Q3: How can I reduce or eliminate false positives in my LAMP assay?

Several strategies can be employed to mitigate false-positive results:

  • Strict Aseptic Technique: To prevent carry-over contamination, it is essential to use separate pre- and post-amplification work areas, dedicated pipettes with filter tips, and to regularly decontaminate surfaces.[2][3][4][13] Avoid opening reaction tubes after amplification.[2][3]

  • Primer Redesign and Screening: If non-specific amplification is suspected, redesigning the primers is often necessary.[5] It is recommended to design and screen 2-4 different primer sets to find one with the best specificity and sensitivity.[14]

  • Optimize Reaction Conditions: Adjusting the reaction temperature and time can help reduce non-specific amplification.[13] A temperature gradient can be used to find the optimal incubation temperature.

  • Use of Additives: Certain chemical additives can improve the specificity of the reaction. For example, betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO) can help reduce the formation of secondary structures, while tetramethylammonium (B1211777) chloride (TMAC) has been shown to suppress non-specific amplification.[7][8][15]

  • Incorporate Uracil-DNA-Glycosylase (UDG): To combat carry-over contamination, dUTP can be used instead of dTTP during amplification. Subsequent reactions can then be treated with UDG to eliminate any contaminating amplicons from previous experiments.[1][8]

Q4: What are the key parameters to consider when designing LAMP primers?

Successful LAMP primer design requires careful consideration of several factors:

  • Melting Temperature (Tm): Primers should have specific Tm values to ensure proper annealing and reaction kinetics. For example, F1c and B1c regions should have a Tm of around 65°C, while F2, B2, F3, and B3 regions should be around 60°C.[16]

  • GC Content: The GC content of the primers should ideally be between 40-60%.[11]

  • Secondary Structures: Avoid primers with strong secondary structures like hairpins and self-dimers.[11] The 3' ends of primers should not be complementary to each other to prevent primer-dimer formation.[17]

  • Primer Distances: The distances between primer binding sites are critical for the formation of the loop structures. The region amplified by the inner primers (end of F2 to the end of B2) should be between 120 and 160 base pairs.[10][16][17]

  • Primer End Stability: The 3' ends of the primers are where DNA synthesis begins and should be stable. The change in free energy (ΔG) at the terminal bases should be less than -4 kcal/mol.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters for LAMP primer design and reaction optimization.

ParameterRecommended Value/RangeNotes
Primer Melting Temperature (Tm)
F1c, B1c64 - 66°CHigher Tm for the initial binding regions of the inner primers.[16]
F2, B2, F3, B359 - 61°CLower Tm for the outer and strand-invading regions.[16]
Loop Primers (LF, LB)64 - 66°CHigher Tm for loop primers can lead to more robust reactions.[16]
GC Content 40 - 60%For the overall primer sequences.[11]
Primer Distances
F2 to B2120 - 160 bpThe core amplification region.[10][16][17]
F2 to F1 (Loop forming region)40 - 60 bpDetermines the size of the loop structure.[10][17]
F2 to F30 - 60 bpDistance between the outer and inner primer binding sites.[17]
Primer Concentrations (Standard) Ratios are crucial for reaction efficiency.
FIP, BIP (Inner Primers)0.8 µM - 2.0 µMHigher concentration as they are central to the amplification.[12][18]
F3, B3 (Outer Primers)0.167 µM - 0.2 µMLower concentration as they are primarily involved in the initial steps.[12][18]
LF, LB (Loop Primers)0.4 µM - 1.0 µMIntermediate concentration to accelerate the reaction.[12]
Additives for Optimization
Betaine0.8 - 1.0 MHelps to reduce secondary structures.[9]
DMSO5 - 7.5%Can improve specificity but can be inhibitory at higher concentrations.[9][15]
TMAC20 mMShown to suppress non-specific amplification.[5]

Experimental Protocol: Primer Concentration Optimization

This protocol outlines a method for optimizing the concentrations of inner (FIP/BIP), outer (F3/B3), and loop (LF/LB) primers to enhance LAMP reaction speed and specificity.

Objective: To determine the optimal concentration ratio of LAMP primers for a specific target and primer set.

Materials:

  • LAMP Master Mix (containing Bst polymerase, dNTPs, and reaction buffer)

  • Nuclease-free water

  • Template DNA (positive control)

  • Designed LAMP primers (FIP, BIP, F3, B3, LF, LB) at a stock concentration of 100 µM

  • Real-time fluorometer or turbidimeter

Methodology:

  • Prepare Primer Mixes: Prepare a series of primer mixes with varying concentrations of inner, outer, and loop primers. It is often effective to titrate the inner primers while keeping the outer and loop primers at a standard concentration, and vice versa. An example titration series is provided in the table below.

Mix IDFIP/BIP (µM)F3/B3 (µM)LF/LB (µM)
A1.60.20.4
B2.00.20.4
C2.40.20.4
D1.60.40.8
E2.00.40.8
  • Reaction Setup: For each primer mix, set up triplicate reactions for the positive control (with template DNA) and a no-template control (NTC). A typical 25 µL reaction would consist of:

    • 12.5 µL 2x LAMP Master Mix

    • 2.5 µL 10x Primer Mix (from step 1)

    • 1 µL Template DNA (or nuclease-free water for NTC)

    • 9 µL Nuclease-free water

  • Amplification and Detection: Incubate the reactions at the predetermined optimal temperature (e.g., 65°C) for 60 minutes. Monitor the amplification in real-time by measuring fluorescence or turbidity.

  • Data Analysis:

    • Compare the time-to-threshold (Tt) values for the positive control reactions for each primer mix. A lower Tt value indicates a faster reaction.

    • Examine the NTC reactions for any amplification. The optimal primer mix should show no amplification in the NTC within the 60-minute timeframe.

    • Select the primer mix that provides the fastest amplification for the positive control with no corresponding amplification in the NTC.

Visualizations

The following diagrams illustrate key workflows and relationships in LAMP primer design and troubleshooting.

LAMP_Primer_Design_Workflow start Start: Target Sequence Selection design Primer Design using Software (e.g., PrimerExplorer, NEB tool) start->design criteria Check Design Criteria: - Tm (F1c/B1c ~65°C, others ~60°C) - GC Content (40-60%) - Distances (F2-B2: 120-160bp) - No secondary structures/dimers design->criteria order Order Primer Sets (Recommend 2-4 sets) criteria->order Criteria Met fail Redesign Primers criteria->fail Criteria Not Met screen Experimental Screening order->screen optimize Optimize Reaction Conditions (Temperature, Primer Concentration) screen->optimize Amplification Observed screen->fail No/Poor Amplification validate Validate Specificity & Sensitivity optimize->validate validate->optimize Needs Improvement final Final Validated Assay validate->final Successful fail->design

Caption: Workflow for LAMP primer design and validation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_outcomes Observed Issues contamination Carryover Contamination false_pos False Positives (NTC Amplification) contamination->false_pos primer_dimer Primer-Dimer Formation & Secondary Structures primer_dimer->false_pos no_amp No or Weak Amplification primer_dimer->no_amp subopt_temp Suboptimal Temperature subopt_temp->no_amp inconsistent Inconsistent Results subopt_temp->inconsistent subopt_conc Incorrect Primer Concentrations subopt_conc->false_pos subopt_conc->no_amp bad_design Poor Primer Design (Tm, GC%, etc.) bad_design->primer_dimer bad_design->no_amp

Caption: Causes and effects in LAMP assay troubleshooting.

References

Technical Support Center: Optimizing LAMP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Loop-Mediated Isothermal Amplification (LAMP) reaction temperature and time for reliable and rapid results.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LAMP reaction conditions.

Issue 1: No amplification or weak amplification in positive control.

  • Possible Cause 1: Suboptimal Reaction Temperature. The temperature may be too high or too low for the specific polymerase used.

    • Solution: Perform a temperature gradient LAMP reaction to determine the optimal temperature. Test a range of temperatures, for example, from 58°C to 68°C.[1][2] Refer to the Experimental Protocols section for a detailed methodology.

  • Possible Cause 2: Incorrect Incubation Time. The reaction time may be too short for sufficient amplification to occur.

    • Solution: Optimize the reaction time by incubating the reaction for different durations (e.g., 15, 30, 45, and 60 minutes).[2][3] A time-course experiment will help identify the minimum time required for a robust signal.

  • Possible Cause 3: Issues with Reagents. Reagents may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Aliquot reagents into smaller, single-use volumes upon receipt. Always use fresh reagents and ensure they are properly mixed before use.[4][5][6]

  • Possible Cause 4: Primer-related Problems. Primer design or quality could be suboptimal.

    • Solution: Verify primer design using appropriate software and ensure primers are of high quality (e.g., HPLC-purified).[7] Consider redesigning primers if issues persist.[6]

Issue 2: False positive results in the no-template control (NTC).

  • Possible Cause 1: Contamination. Carryover of amplicons from previous LAMP reactions is a common source of false positives.[6][8][9]

    • Solution:

      • Physically separate pre-LAMP (reagent preparation) and post-LAMP (product analysis) areas.

      • Use dedicated pipettes and filter tips for setting up reactions.

      • Clean work surfaces and equipment with a 10% bleach solution.[4]

      • Avoid opening reaction tubes after amplification.[6][8]

  • Possible Cause 2: Primer-dimer or non-specific amplification. At suboptimal temperatures, primers can anneal to each other or non-target sequences.

    • Solution: Increase the reaction temperature to improve specificity. A temperature gradient experiment can help find the sweet spot that allows for efficient target amplification while minimizing non-specific reactions.[10]

Issue 3: Inconsistent results between replicates.

  • Possible Cause 1: Inadequate mixing of reaction components.

    • Solution: Ensure all reaction components, especially the enzyme and template, are thoroughly mixed by gently vortexing and centrifuging before incubation.[4][5][11]

  • Possible Cause 2: Pipetting errors.

    • Solution: Use calibrated pipettes and be careful to dispense accurate volumes. Prepare a master mix for all common reagents to minimize pipetting variations between samples.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a LAMP reaction?

A1: The optimal temperature for a LAMP reaction is highly dependent on the strand-displacing DNA polymerase being used. Generally, a range of 60°C to 65°C is effective for many common polymerases like Bst DNA polymerase.[3][8][12] However, it is always recommended to empirically determine the optimal temperature for your specific assay.[10]

Q2: How long should I run my LAMP reaction?

A2: The reaction time for LAMP is typically much shorter than for PCR, often ranging from 15 to 60 minutes.[13] For many assays, sufficient amplification can be achieved within 25-40 minutes.[1][3] The optimal time depends on the template concentration and the desired sensitivity. A time-course experiment is the best way to determine the ideal incubation period.

Q3: Can I use a standard PCR thermocycler for a LAMP reaction?

A3: Yes, a standard PCR thermocycler can be used by setting it to a single, constant temperature for the duration of the incubation. A simple heat block or water bath can also be used, which is one of the key advantages of LAMP.[10][14]

Q4: My colorimetric LAMP assay is not showing a clear color change. What should I do?

A4: Colorimetric LAMP assays are often pH-dependent. The sample buffer can affect the initial pH of the reaction.[15] Ensure your sample is in a low-buffer solution like water. Additionally, insufficient amplification will also lead to a weak or absent color change. First, confirm your amplification using a more direct method like gel electrophoresis, and then troubleshoot the reaction conditions (temperature, time, reagents) as described above.

Data Presentation

Table 1: Typical Temperature Ranges for LAMP Optimization

Polymerase TypeRecommended Temperature Range (°C)
Bst 2.050 - 72
Bst-XT50 - 70
General Bst Polymerases60 - 65

Note: This table provides general ranges. Always refer to the manufacturer's recommendations for your specific enzyme and optimize for your assay.[10][11]

Table 2: Example Time Course Optimization Data

Incubation Time (minutes)Result with High Template Conc.Result with Low Template Conc.No-Template Control
15+--
25+++-
35+++++-
45++++++-
60+++++++/- (risk of non-specific amplification)

Key: (-) No amplification, (+) Weak amplification, (++) Moderate amplification, (+++) Strong amplification, (+/-) Inconsistent or weak non-specific amplification.

Experimental Protocols

Protocol 1: Optimizing LAMP Reaction Temperature using a Gradient

  • Prepare a Master Mix: On ice, prepare a master mix containing all LAMP reaction components (buffer, dNTPs, MgSO₄, primers, polymerase, and nuclease-free water) except for the DNA template.

  • Aliquot Master Mix: Dispense the master mix equally into a set of reaction tubes.

  • Add Template: Add a consistent amount of your positive control DNA template to each tube. Include a no-template control (NTC) with nuclease-free water instead of template.

  • Set Temperature Gradient: Place the tubes in a thermocycler that can run a temperature gradient. Set the gradient to span a relevant range, for example, from 55°C to 70°C.

  • Incubate: Run the reaction for a fixed time, for example, 30 or 40 minutes.[1]

  • Analyze Results: Analyze the amplification products using your chosen detection method (e.g., gel electrophoresis, real-time fluorescence, or colorimetric indicator). The temperature that yields the strongest positive signal with no signal in the NTC is the optimal temperature.

Protocol 2: Optimizing LAMP Reaction Time

  • Prepare a Master Mix: On ice, prepare a master mix as described in the temperature optimization protocol.

  • Aliquot and Add Template: Prepare a set of identical reaction tubes, each containing the master mix and the positive control DNA template. Also, prepare a set of NTC tubes.

  • Incubate at Optimal Temperature: Place all tubes in a heat block or thermocycler set to the predetermined optimal temperature.

  • Time-Course Incubation: Stop the reaction for one positive and one NTC tube at different time points (e.g., 0, 15, 25, 35, 45, and 60 minutes) by moving them to ice or by heat inactivation (e.g., 80°C for 5 minutes, if compatible with your reagents).[1][11]

  • Analyze Results: Analyze the products from each time point. The optimal reaction time is the shortest duration that provides a strong, reliable positive signal without any amplification in the NTC.

Visualizations

LAMP_Troubleshooting_Workflow start Start: LAMP Experiment Issue no_amp No or Weak Amplification in Positive Control? start->no_amp false_pos Amplification in No-Template Control? no_amp->false_pos No temp_check Optimize Temperature: Run Gradient Assay no_amp->temp_check Yes inconsistent Inconsistent Results Between Replicates? false_pos->inconsistent No contamination_check Check for Contamination: Separate Work Areas, Use Bleach false_pos->contamination_check Yes mixing_check Improve Mixing: Vortex & Spin Down inconsistent->mixing_check Yes end Problem Resolved inconsistent->end No time_check Optimize Time: Run Time-Course temp_check->time_check reagent_check Check Reagents: Use Fresh Aliquots time_check->reagent_check primer_check Verify Primers: Design & Quality reagent_check->primer_check primer_check->end specificity_check Increase Specificity: Increase Reaction Temperature contamination_check->specificity_check specificity_check->end pipetting_check Check Pipetting: Calibrate & Use Master Mix mixing_check->pipetting_check pipetting_check->end

Caption: A troubleshooting decision tree for common LAMP assay issues.

Temperature_Optimization_Workflow cluster_pre Pre-Incubation cluster_incubation Incubation cluster_post Post-Incubation prep_mm 1. Prepare Master Mix (Buffer, dNTPs, Primers, Polymerase) aliquot 2. Aliquot Mix into Tubes prep_mm->aliquot add_template 3. Add Template & NTC aliquot->add_template gradient 4. Incubate at Temperature Gradient (e.g., 55°C to 70°C) for a fixed time (e.g., 30 min) add_template->gradient analyze 5. Analyze Amplification gradient->analyze determine_opt 6. Identify Optimal Temperature analyze->determine_opt

Caption: Experimental workflow for LAMP temperature optimization.

References

Technical Support Center: Troubleshooting False Positives in LAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Loop-Mediated Isothermal Amplification (LAMP) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to false-positive results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of false-positive results in a LAMP assay?

A1: False positives in LAMP assays are a known issue and typically stem from two main sources: contamination and non-specific amplification.[1] Contamination can be caused by the carryover of amplicons from previous reactions or cross-contamination during sample handling.[1][2][3] Non-specific amplification arises from primer-related issues, such as the formation of primer-dimers or hairpins, or the primers binding to unintended sequences in the sample.[1][4][5]

Q2: How can I distinguish between a true positive and a false positive in my LAMP reaction?

A2: Differentiating between true and false positives can be challenging, especially when using non-sequence-specific detection methods like intercalating dyes or turbidity measurements.[1] These methods detect any DNA amplification, regardless of its source. To improve specificity, consider incorporating sequence-specific probes or performing post-amplification analysis such as melt curve analysis, restriction enzyme digestion, or sequencing of the LAMP products. Some researchers are also exploring machine learning models to classify readouts from technologies like nanopore sequencing to better distinguish between true and false positives.[1]

Q3: Can the detection method itself lead to false positives?

A3: Yes, the method of detection can contribute to ambiguous results. Indirect detection methods that measure total DNA synthesis, such as those using intercalating dyes (e.g., SYBR Green), turbidity caused by magnesium pyrophosphate precipitation, or colorimetric dyes sensitive to pH changes (e.g., phenol (B47542) red), will generate a signal for any amplification, including non-specific products.[1] This is a significant limitation as it prevents differentiation between target amplification and primer-dimer amplification, for instance.[1]

Troubleshooting Guides

Issue 1: Amplification in No-Template Controls (NTCs)

Symptom: You observe a positive signal (color change, fluorescence increase, or turbidity) in your negative control reactions that do not contain the target template.

Potential Cause 1: Carryover Contamination

LAMP is extremely sensitive and produces a large amount of DNA, making it highly susceptible to carryover contamination from previous amplification products.[6][7] Aerosols containing amplicons can easily form when opening reaction tubes and can contaminate pipettes, reagents, and work surfaces.[2][3]

Solutions:

  • Strict Aseptic Technique:

    • Physically separate pre-LAMP (reagent preparation, sample addition) and post-LAMP (amplification, detection) work areas.[8] Never open amplified product tubes in the pre-LAMP area.[9]

    • Use dedicated sets of pipettes, filter tips, and reagents for pre- and post-LAMP activities.[6][10]

    • Regularly clean work surfaces and equipment with a 10% bleach solution to decontaminate nucleic acids.[11]

  • Enzymatic Decontamination (UDG/dUTP Method):

    • Substitute dTTP with dUTP in your LAMP master mix to incorporate uracil (B121893) into the amplicons.

    • Treat subsequent reaction mixes with Uracil-DNA Glycosylase (UDG) before amplification. UDG will excise uracil from any contaminating amplicons, rendering them unable to serve as templates.

    • The UDG is then heat-inactivated at the start of the LAMP reaction, allowing for the amplification of the actual target DNA (which does not contain uracil).[1][12]

  • Mineral Oil Overlay:

    • Adding a layer of mineral oil on top of the reaction mix can act as a physical barrier to prevent aerosol formation and subsequent contamination when handling tubes.[12]

Experimental Protocol: UDG Treatment to Prevent Carryover Contamination

  • Master Mix Preparation: Prepare the LAMP reaction mix by substituting dTTP with an equal concentration of dUTP.

  • UDG Addition: Add Uracil-DNA Glycosylase (UDG) to the master mix. A typical concentration is 0.1 to 0.5 units per reaction.

  • Pre-incubation: Before adding the template DNA, incubate the reaction mixtures at room temperature (e.g., 25°C) or 37°C for 5-10 minutes. This allows the UDG to degrade any uracil-containing contaminant DNA.

  • Template Addition: Add the target DNA or RNA to the reaction tubes.

  • LAMP Reaction: Begin the LAMP incubation at the standard temperature (e.g., 65°C). The initial heat of the LAMP reaction will inactivate the UDG, ensuring that the newly synthesized, uracil-containing amplicons are not degraded.

Potential Cause 2: Non-Specific Amplification from Primers

Even in the absence of contamination, primers can sometimes self-amplify, especially in NTCs where there is no target template for them to bind to. This is often due to the formation of primer-dimers or self-hairpin structures.[4][5]

Solutions:

  • Primer Design and Optimization:

    • Use primer design software to screen for and avoid primers with high potential for self-dimerization and hairpin formation.[13] Pay close attention to the inner primers (FIP and BIP) as their length makes them more prone to secondary structures.[5]

    • Adjust primer concentrations. Sometimes lowering the concentration of the inner primers or loop primers can reduce non-specific amplification.[8][13]

  • Reaction Condition Optimization:

    • Temperature: Optimize the incubation temperature. A higher temperature can increase stringency and reduce non-specific primer binding.[14][15]

    • Additives: Incorporate additives like betaine (B1666868) (0.8-1M) or DMSO (2.5-7.5%) into the reaction mix.[10][16] These reagents can help to reduce the formation of secondary structures in DNA and improve specificity.

    • Magnesium Concentration: The concentration of Mg²⁺ is critical. Titrate the MgSO₄ concentration (typically between 4-8 mM) to find the optimal balance between reaction efficiency and specificity.[17]

  • Use of "WarmStart" Polymerase:

    • Employ a "WarmStart" DNA polymerase. These enzymes are inactive at lower temperatures and only become active once the reaction reaches the optimal incubation temperature.[15] This prevents non-specific primer extension that can occur during reaction setup at room temperature.[15]

Troubleshooting Workflow for NTC Amplification

G start NTC Amplification Observed is_contamination Suspect Contamination? start->is_contamination contamination_actions Implement Contamination Controls: - Separate workspaces - Use filter tips - Bleach decontamination - UDG treatment is_contamination->contamination_actions Yes is_nsa Suspect Non-Specific Amplification (NSA)? is_contamination->is_nsa No re_run_1 Re-run Assay contamination_actions->re_run_1 problem_solved_1 Problem Solved re_run_1->problem_solved_1 Success re_run_1->is_nsa Failure nsa_actions Optimize Assay for NSA: - Redesign primers - Titrate primer/Mg²⁺ concentration - Optimize temperature - Add Betaine/DMSO - Use WarmStart Polymerase is_nsa->nsa_actions Yes re_run_2 Re-run Assay nsa_actions->re_run_2 problem_solved_2 Problem Solved re_run_2->problem_solved_2 Success

Caption: Troubleshooting workflow for amplification in No-Template Controls (NTCs).

Issue 2: Inconsistent or Late False Positives

Symptom: False positives appear sporadically in NTCs, or only after extended incubation times (e.g., > 60 minutes).

Potential Cause: Stochastic Nature of Non-Specific Amplification

Non-specific amplification from primer-dimers can be a stochastic process, meaning it doesn't happen in every reaction or at the same time.[18] With longer incubation times, the probability of these random, low-level interactions leading to detectable amplification increases.

Solutions:

  • Optimize Incubation Time: Determine the optimal reaction time where true positive samples give a robust signal, but NTCs remain negative. Avoid unnecessarily long incubation times.[8]

  • Primer and Temperature Optimization: As with consistent NTC amplification, re-evaluating primer design for minimal secondary structures and optimizing the reaction temperature for higher stringency are crucial steps. A "touchdown" LAMP approach, where the initial incubation temperature is high and then gradually lowered, can also enhance specificity.[19]

  • Reduce Enzyme Concentration: In some cases, a high concentration of DNA polymerase can contribute to non-specific amplification. Try titrating down the amount of Bst polymerase in the reaction.[15]

Data on False Positive Rates and Timing

Target AssayNo. of NTCsFalse Positive RateTime-to-Threshold (Tt) for False Positives
SARS-CoV-2 RT-LAMP2520% (5/25)20 - 49 minutes
RSV RT-LAMP2528% (7/25)24 - 66 minutes
Data summarized from a study observing false positives in LAMP assays. Note that these rates can be highly variable depending on the specific assay and conditions.[1]

Key Takeaways and Best Practices

Logical Relationship of False Positive Causes and Solutions

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies Contamination Contamination (Aerosol/Carryover) Lab_Practice Strict Lab Practices (Separation, Decontamination) Contamination->Lab_Practice UDG_Method UDG + dUTP System Contamination->UDG_Method Detection_Method Sequence-Specific Detection (Probes, CRISPR) Contamination->Detection_Method Improves result validation NSA Non-Specific Amplification (Primer-Dimers, Hairpins) Primer_Design Primer Design Optimization NSA->Primer_Design Reaction_Opt Reaction Optimization (Temp, Mg²⁺, Additives) NSA->Reaction_Opt NSA->Detection_Method Improves result validation

Caption: Relationship between causes of false positives and their mitigation strategies.

To ensure the reliability and accuracy of your LAMP assays, a multi-faceted approach that combines meticulous laboratory practice, robust assay design, and thorough optimization is essential. By understanding the root causes of false positives and implementing the troubleshooting steps outlined above, you can significantly enhance the specificity and performance of your experiments.

References

Technical Support Center: Optimizing LAMP Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Loop-Mediated Isothermal Amplification (LAMP) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their LAMP assays, particularly when working with low-copy number targets.

Frequently Asked Questions (FAQs)

Q1: My LAMP assay is not sensitive enough and fails to detect low-copy targets. What are the first steps to improve it?

A1: Low sensitivity in a LAMP assay can stem from several factors. The most critical aspect to revisit is your primer design. It is highly recommended to design and screen multiple primer sets (2-4 sets) to identify the most efficient one.[1][2] Additionally, optimizing reaction components and conditions is crucial. Start by verifying the concentrations of your primers, magnesium sulfate (B86663) (MgSO₄), and dNTPs. Minor adjustments to the reaction temperature and incubation time can also significantly impact sensitivity.[3][4]

Q2: I am observing amplification in my no-template control (NTC). What is causing this and how can I prevent it?

A2: Amplification in the NTC is a common issue in LAMP assays and is typically caused by one of two things: carry-over contamination from previous amplifications or non-specific amplification due to primer-dimers.[5][6] To prevent contamination, maintain separate pre- and post-amplification work areas, use filter tips, and regularly clean your workspace and equipment with a 10% bleach solution.[7][8] To address non-specific amplification, you can try increasing the reaction temperature for higher stringency, optimizing primer concentrations, or using additives that reduce non-specific binding.[9][10]

Q3: Can additives be used to enhance the sensitivity of my LAMP assay?

A3: Yes, several additives can improve LAMP assay performance. These additives can help by reducing non-specific amplification, resolving secondary structures in the target nucleic acid, and stabilizing the polymerase. Common additives include DMSO, betaine, guanidine (B92328) chloride, and tetramethylammonium (B1211777) chloride (TMAC).[10][11][12][13] The optimal concentration of each additive should be determined empirically for your specific assay.

Q4: How do I choose the optimal temperature and incubation time for my LAMP assay?

A4: The optimal temperature for a LAMP assay is typically between 60-65°C, but it can be beneficial to test a range of temperatures (e.g., 58°C to 72°C) to find the sweet spot for your specific primers and target.[9][14] Increasing the temperature can enhance stringency and reduce non-specific amplification.[9] The incubation time generally ranges from 30 to 60 minutes.[15] For low-copy targets, a longer incubation time may be necessary to achieve detectable amplification. However, excessively long incubation times can increase the risk of false positives.[16][17]

Q5: My sample matrix seems to be inhibiting the LAMP reaction. How can I overcome this?

A5: Complex sample matrices can contain inhibitors that interfere with the LAMP reaction.[16][18] Common inhibitors include components from blood (hematin), tissues, and other biological fluids.[16][18][19] To mitigate inhibition, ensure your nucleic acid extraction method is robust and effectively removes these substances. You can also try diluting your sample, although this may not be ideal for low-copy targets. Alternatively, additives like bovine serum albumin (BSA) can help to reduce the inhibitory effects of some substances.[10][13]

Troubleshooting Guides

Issue 1: False Negatives or Low Sensitivity

If your LAMP assay is yielding false negatives or has poor sensitivity, follow this troubleshooting workflow.

False_Negative_Troubleshooting cluster_Start Start: Low Sensitivity / False Negatives cluster_Primer Primer Optimization cluster_Reaction Reaction Component Optimization cluster_Conditions Reaction Condition Optimization cluster_Template Template Quality Start Assay fails to detect low-copy targets Primer_Design Review Primer Design (Tm, GC%, distance between F2/B2) Start->Primer_Design Screen_Primers Screen Multiple Primer Sets (2-4) Primer_Design->Screen_Primers Purify_Primers Use HPLC/PAGE Purified FIP/BIP Primers Screen_Primers->Purify_Primers Optimize_Mg Titrate MgSO4 Concentration Purify_Primers->Optimize_Mg Optimize_dNTP Verify dNTP Concentration Optimize_Mg->Optimize_dNTP Additives Test Additives (DMSO, Betaine, Guanidine HCl) Optimize_dNTP->Additives Optimize_Temp Optimize Temperature (e.g., 60-69°C) Additives->Optimize_Temp Optimize_Time Increase Incubation Time (e.g., up to 60 min) Optimize_Temp->Optimize_Time Touchdown_LAMP Consider 'Touchdown LAMP' Optimize_Time->Touchdown_LAMP Extraction Improve Nucleic Acid Extraction/Purification Touchdown_LAMP->Extraction Check_Inhibitors Assess for Inhibitors (e.g., use internal control) Extraction->Check_Inhibitors

Caption: Troubleshooting workflow for low LAMP assay sensitivity.

Issue 2: False Positives in No-Template Control (NTC)

If you are observing amplification in your NTC, use this guide to identify and resolve the issue.

False_Positive_Troubleshooting cluster_Start Start: NTC Amplification cluster_Contamination Contamination Control cluster_Nonspecific Non-Specific Amplification Start Amplification detected in No-Template Control (NTC) Separate_Areas Use Separate Pre/Post Amplification Areas Start->Separate_Areas Decontaminate Decontaminate Workspace and Pipettes (10% Bleach) Separate_Areas->Decontaminate Filter_Tips Use Aerosol-Resistant Filter Tips Decontaminate->Filter_Tips New_Reagents Prepare Fresh Aliquots of Reagents Filter_Tips->New_Reagents Increase_Temp Increase Reaction Temperature New_Reagents->Increase_Temp If contamination is ruled out Optimize_Primers Optimize Primer Concentrations Increase_Temp->Optimize_Primers Primer_Analysis Analyze Primers for Dimers/Hairpins Optimize_Primers->Primer_Analysis Reduce_Time Reduce Incubation Time Primer_Analysis->Reduce_Time

Caption: Troubleshooting workflow for NTC amplification in LAMP assays.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can be optimized to improve LAMP assay sensitivity.

Table 1: Recommended Concentration Ranges for Core Reaction Components

ComponentStock ConcentrationFinal Concentration in AssayRecommended Range for Optimization
F3/B3 Primers 100 µM0.2 µM0.1 - 0.4 µM
FIP/BIP Primers 100 µM1.6 µM0.8 - 2.0 µM
LoopF/LoopB Primers 100 µM0.8 µM0.4 - 1.0 µM
dNTPs 10 mM1.4 mM1.0 - 1.6 mM
MgSO₄ 100 mM6-8 mM (total)4 - 10 mM
Bst Polymerase 8 U/µl0.32 U/µl0.24 - 0.4 U/µl

Note: These are general recommendations. Optimal concentrations may vary depending on the specific primer set, target, and polymerase used.

Table 2: Common Additives and Their Working Concentrations

AdditiveFunctionTypical Working ConcentrationReference
DMSO Reduces secondary structures, improves specificity2 - 8% (v/v)[11][20]
Betaine Reduces GC-rich secondary structures0.8 - 1.2 M[13]
Guanidine Chloride Increases sensitivity40 - 60 mM[12]
TMAC Suppresses non-specific amplification20 - 60 mM[10]
BSA Reduces inhibition from sample contaminants0.1 - 0.5 mg/ml[10]

Experimental Protocols

Protocol 1: Touchdown LAMP for Increased Sensitivity

This protocol employs a gradually decreasing temperature during the initial phase of the reaction to enhance primer specificity and overall sensitivity.[11][20]

  • Prepare the Reaction Mixture: Assemble the LAMP reaction mix on ice, including all components except the Bst polymerase.

  • Initial Denaturation: Pre-heat the reaction mixture at 95°C for 5 minutes. This step is particularly useful for templates with high secondary structure.

  • Add Polymerase: After the initial denaturation, cool the tubes on ice and add the Bst 2.0 WarmStart DNA polymerase.

  • Touchdown Amplification: Place the reactions in a thermocycler or heat block and run the following program:

    • 63°C for 5 minutes

    • 61°C for 5 minutes

    • 59°C for 5 minutes

    • 57°C for 60 minutes

  • Inactivation: Inactivate the enzyme by heating at 80°C for 10 minutes.

  • Detection: Analyze the amplification products using your preferred method (e.g., fluorescence, colorimetry, or gel electrophoresis).

Protocol 2: Optimizing Primer Concentrations

A systematic approach to optimizing primer concentrations is crucial for achieving high sensitivity and specificity.

Primer_Optimization_Workflow cluster_Setup Initial Setup cluster_Titration Primer Titration Matrix cluster_Execution Experiment Execution cluster_Analysis Data Analysis Start Select a promising primer set Prepare_Mix Prepare master mix with standard component concentrations Start->Prepare_Mix FIP_BIP Vary FIP/BIP concentrations (e.g., 0.8, 1.2, 1.6, 2.0 µM) Prepare_Mix->FIP_BIP F3_B3 Vary F3/B3 concentrations (e.g., 0.1, 0.2, 0.4 µM) FIP_BIP->F3_B3 Loop Vary Loop primer concentrations (e.g., 0.4, 0.6, 0.8 µM) F3_B3->Loop Run_LAMP Run LAMP reactions with different primer ratios Loop->Run_LAMP Controls Include positive (low-copy) and negative controls Run_LAMP->Controls Analyze Analyze results for speed (Time to Threshold) and specificity (NTC) Controls->Analyze Select_Optimal Select the primer ratio with the best sensitivity and specificity Analyze->Select_Optimal

Caption: Workflow for optimizing LAMP primer concentrations.

  • Prepare a Master Mix: Create a master mix with all reaction components except for the primers.

  • Set Up a Titration Matrix: Systematically vary the concentrations of the inner (FIP/BIP), outer (F3/B3), and loop primers. A common starting ratio is 1:8:4 for F3/B3:FIP/BIP:Loop primers.

  • Run the Assay: Perform the LAMP reaction with each primer concentration combination using a low, known concentration of your target nucleic acid and a no-template control.

  • Analyze the Results: Evaluate the time to positivity (for sensitivity) and the amplification in the no-template control (for specificity).

  • Select the Optimal Ratio: Choose the concentration ratio that provides the fastest detection of your positive control with no amplification in the negative control.

References

Validation & Comparative

A Comparative Analysis of LAMPA and Psilocybin: Receptor Binding, Signaling, and Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Lysergic acid methylpropylamide (LAMPA) and psilocybin, focusing on their pharmacological and behavioral effects. The information is intended to support research and drug development efforts in the field of psychedelic science.

Introduction

Psilocybin, the prodrug of psilocin, is a classic psychedelic tryptamine (B22526) found in various mushroom species. It is known for its profound effects on perception, mood, and consciousness, primarily mediated by its interaction with serotonin (B10506) receptors. This compound (Lysergic acid methylpropylamide) is a less-studied synthetic lysergamide, a structural analog of LSD. This guide aims to provide a side-by-side comparison of these two compounds, presenting available quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the receptor binding affinity, in vitro functional potency, and in vivo behavioral effects of psilocin (the active metabolite of psilocybin) and this compound.

Table 1: Receptor Binding Affinity (Ki in nM)

ReceptorPsilocin Ki (nM)This compound Ki (nM)
5-HT1A152 - 146[1]Data not available
5-HT2A120 - 173[1]Data not available, but shows reduced-efficacy partial agonism relative to LSD[2]
5-HT2B~5.3 (for ECPLA, a similar lysergamide)[3]Data not available
5-HT2C79 - 311[1]Data not available

Table 2: In Vitro Functional Potency at 5-HT2A Receptor

AssayPsilocin EC50 (nM)This compound EC50 (nM)
Gq-mediated Calcium Flux / IP1 Accumulation~10[4]Similar to LSD, with slightly decreased Emax (87-89% of LSD)[5]
β-arrestin2 RecruitmentData not availableSimilar to LSD, with slightly decreased Emax (87-89% of LSD)[5]

Table 3: In Vivo Behavioral Effects (Head-Twitch Response in Mice)

CompoundED50
Psilocybin1 mg/kg (maximal effect)[1]
This compound358.3 nmol/kg[6]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Cascade

Both psilocin and this compound exert their primary psychedelic effects through agonism at the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical Gq-mediated signaling pathway activated by these compounds.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Psilocin / this compound Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Effects Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general procedure for determining the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound (e.g., this compound or Psilocin) A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Competition Binding Curve D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Head-Twitch Response (HTR) Assay

The HTR assay in rodents is a common behavioral model used to assess the in vivo 5-HT2A receptor agonist activity of psychedelic compounds.

HTR_Assay_Workflow A Administer Test Compound (e.g., this compound or Psilocybin) to Mice B Place Mouse in Observation Chamber A->B C Record Behavior for a Defined Period B->C D Manually or Automatically Count Head-Twitches C->D E Data Analysis: Dose-Response Curve D->E F Calculate ED50 E->F

Caption: Workflow for the head-twitch response assay.

Detailed Experimental Protocols

1. Radioligand Binding Assay (General Protocol)

  • Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).

    • Radioligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A).

    • Test compound (this compound or psilocin) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Receptor membrane preparations are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of the radioligand is plotted against the logarithm of the test compound concentration to generate a competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. In Vitro Calcium Mobilization Assay (General Protocol)

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the 5-HT2A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound (this compound or psilocin) at various concentrations.

    • A fluorescence plate reader with kinetic read capability.

  • Procedure:

    • Cells are seeded in a multi-well plate and incubated.

    • The cells are then loaded with a calcium-sensitive fluorescent dye.

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.

    • The test compound at various concentrations is added to the wells.

    • The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is plotted against the logarithm of the test compound concentration to generate a dose-response curve.

    • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax value (the maximum response) are determined from this curve.

3. Head-Twitch Response (HTR) Assay in Mice (General Protocol)

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

  • Materials:

    • Male C57BL/6J mice.

    • Test compound (this compound or psilocybin) at various doses.

    • Vehicle control (e.g., saline).

    • Observation chambers.

    • Video recording equipment (optional, for automated scoring).

  • Procedure:

    • Mice are administered the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

    • Immediately after injection, each mouse is placed individually into an observation chamber.

    • The number of head-twitches (rapid, side-to-side head movements) is counted by a trained observer or by an automated video analysis system for a predetermined period (e.g., 30-60 minutes).

  • Data Analysis:

    • The mean number of head-twitches is calculated for each dose group.

    • A dose-response curve is generated by plotting the mean number of head-twitches against the logarithm of the dose.

    • The ED50 value (the dose of the test compound that produces 50% of the maximal head-twitch response) is calculated from this curve.

Conclusion

This comparative guide highlights the current understanding of the pharmacological and behavioral effects of this compound and psilocybin. While psilocybin and its active metabolite psilocin are well-characterized, there is a significant gap in the publicly available quantitative data for this compound, particularly regarding its receptor binding profile. The available data suggests that this compound is a 5-HT2A receptor partial agonist with in vivo activity in the head-twitch response model, albeit with a different potency profile compared to psilocybin. Further research is warranted to fully elucidate the pharmacological properties of this compound and its potential as a research tool or therapeutic agent. This guide serves as a foundational resource for scientists and researchers, providing a structured comparison and detailed methodologies to facilitate future investigations into these intriguing compounds.

References

Cross-Reactivity of LAMPA in Immunoassays for LSD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Lysergic acid 2,4-dimethylazetidide (LAMPA) in various commercially available immunoassays for the detection of Lysergic acid diethylamide (LSD). Understanding the specificity of these assays is critical for accurate interpretation of screening results in clinical and forensic settings. This document summarizes quantitative data, details experimental protocols, and visualizes assay principles to aid in the selection of the most appropriate immunoassay for specific research or diagnostic needs.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte (LSD) and structurally related compounds like this compound. High cross-reactivity can lead to false-positive results, necessitating confirmatory analysis. The following table summarizes the available quantitative data on the cross-reactivity of this compound in prominent LSD immunoassays.

Immunoassay PlatformManufacturerCompound% Cross-Reactivity
Enzyme-Linked Immunosorbent Assay (ELISA)NeogenThis compound153%[1]
Cloned Donor Enzyme Immunoassay (CEDIA)Thermo Fisher ScientificThis compoundData Not Available
Enzyme Multiplied Immunoassay Technique (EMIT) II PlusSiemens HealthineersThis compoundData Not Available

Note: While specific quantitative cross-reactivity data for this compound in the CEDIA and EMIT II Plus assays were not publicly available in the product literature reviewed, it is crucial for laboratories to perform their own validation studies to determine the potential for cross-reactivity with any suspected interfering compounds.

Immunoassay Principles and Experimental Workflows

Immunoassays for LSD are predominantly based on the principle of competitive binding, where LSD in a sample competes with a labeled form of LSD for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of LSD in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

The ELISA is a solid-phase enzyme immunoassay. In a competitive ELISA for LSD, the wells of a microplate are coated with a fixed amount of anti-LSD antibodies. When the sample is added, free LSD competes with a known amount of enzyme-labeled LSD (conjugate) for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is then measured spectrophotometrically.

ELISA_Workflow start Start: Sample and Reagents add_sample Add Sample (containing LSD) and LSD-Enzyme Conjugate to Antibody-Coated Well start->add_sample incubation Incubation: Competition for Antibody Binding add_sample->incubation wash Wash to Remove Unbound Reagents incubation->wash add_substrate Add Substrate wash->add_substrate color_development Color Development add_substrate->color_development read_absorbance Read Absorbance at 450 nm color_development->read_absorbance end End: Determine LSD Concentration read_absorbance->end

Figure 1. ELISA Experimental Workflow.

Cloned Donor Enzyme Immunoassay (CEDIA)

The CEDIA technology utilizes two genetically engineered, inactive fragments of β-galactosidase: an enzyme donor (ED) and an enzyme acceptor (EA). The ED is conjugated to an LSD analog. In the absence of LSD in the sample, the anti-LSD antibody binds to the LSD-ED conjugate, preventing its reassociation with the EA, thus no active enzyme is formed. If LSD is present in the sample, it binds to the antibody, leaving the LSD-ED conjugate free to combine with the EA to form an active enzyme. This active enzyme then cleaves a substrate to produce a color change.

CEDIA_Signaling_Pathway cluster_no_lsd No LSD in Sample cluster_lsd_present LSD Present in Sample LSD-ED_conjugate_1 LSD-ED Conjugate Binding_1 Antibody Binds LSD-ED Conjugate LSD-ED_conjugate_1->Binding_1 Antibody_1 Anti-LSD Antibody Antibody_1->Binding_1 No_Enzyme_Activity_1 No Active Enzyme Formed Binding_1->No_Enzyme_Activity_1 LSD_Sample LSD from Sample Binding_2 Antibody Binds Sample LSD LSD_Sample->Binding_2 Antibody_2 Anti-LSD Antibody Antibody_2->Binding_2 LSD-ED_conjugate_2 Free LSD-ED Conjugate Enzyme_Formation Active Enzyme Formed LSD-ED_conjugate_2->Enzyme_Formation EA_Fragment EA Fragment EA_Fragment->Enzyme_Formation

Figure 2. CEDIA Signaling Pathway.

Enzyme Multiplied Immunoassay Technique (EMIT)

The EMIT assay is a homogeneous enzyme immunoassay. It involves an enzyme (e.g., glucose-6-phosphate dehydrogenase) that is conjugated to LSD. In the absence of LSD in the sample, the anti-LSD antibody binds to the LSD-enzyme conjugate, and the enzyme's active site is blocked, rendering it inactive. When LSD is present in the sample, it competes with the LSD-enzyme conjugate for antibody binding sites. This leaves more of the LSD-enzyme conjugate unbound and its enzyme active. The active enzyme then converts a substrate, and the resulting change in absorbance is measured.

EMIT_Logical_Relationship Sample_LSD LSD in Sample Antibody_Binding Binds to Anti-LSD Antibody Sample_LSD->Antibody_Binding Free_Conjugate Increased Free LSD-Enzyme Conjugate Antibody_Binding->Free_Conjugate LSD_Enzyme_Conjugate LSD-Enzyme Conjugate LSD_Enzyme_Conjugate->Free_Conjugate Enzyme_Activity Increased Enzyme Activity Free_Conjugate->Enzyme_Activity Signal Increased Signal (Absorbance Change) Enzyme_Activity->Signal

Figure 3. EMIT Logical Relationship.

Experimental Protocols

Accurate and reproducible results depend on strict adherence to the manufacturer's protocols. The following are generalized methodologies for the discussed immunoassays. For specific instructions, always refer to the product insert of the kit being used.

General Protocol for Competitive ELISA
  • Preparation: Bring all reagents and samples to room temperature. Prepare wash buffers and any necessary dilutions of standards and controls.

  • Sample Addition: Add a specific volume of standards, controls, and unknown samples to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add the enzyme-labeled LSD conjugate to each well.

  • Incubation: Incubate the plate for a specified time at a specific temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound components.

  • Substrate Addition: Add the enzyme substrate to each well.

  • Incubation: Incubate the plate for a set period to allow for color development.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Reading: Read the absorbance of each well at a specified wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of LSD in the samples by comparing their absorbance values to the standard curve generated from the known standards. The percentage of cross-reactivity for a given compound is calculated as: (Concentration of LSD determined by the assay / Actual concentration of the cross-reacting compound) x 100.

General Protocol for CEDIA
  • Reagent Preparation: Reconstitute the lyophilized reagents (Enzyme Donor, Enzyme Acceptor, and Antibody/Substrate) as per the manufacturer's instructions.

  • Analyzer Setup: Program the clinical chemistry analyzer with the specific parameters for the CEDIA LSD assay.

  • Calibration: Calibrate the assay using the provided calibrators.

  • Sample Loading: Place the patient samples, controls, and calibrators onto the analyzer.

  • Assay Execution: The analyzer automatically performs the following steps:

    • Dispenses sample, antibody/substrate reagent, and enzyme donor reagent into a reaction cuvette.

    • Incubates the mixture for a specified period.

    • Adds the enzyme acceptor reagent.

    • Monitors the change in absorbance over time as the substrate is converted.

  • Result Calculation: The analyzer calculates the rate of absorbance change and determines the LSD concentration based on the calibration curve.

General Protocol for EMIT II Plus
  • Reagent Preparation: Ensure the ready-to-use liquid reagents are at the appropriate temperature for the analyzer.

  • Analyzer Setup: Configure the clinical chemistry analyzer with the parameters for the EMIT II Plus LSD assay.

  • Calibration: Perform a calibration using the EMIT II Plus calibrators.

  • Sample Loading: Load the patient samples and controls onto the analyzer.

  • Assay Execution: The analyzer automates the assay process:

    • It pipettes the sample and the antibody/substrate reagent into a reaction cuvette.

    • After a brief incubation, it adds the enzyme-conjugate reagent.

    • The analyzer measures the rate of change in absorbance at a specific wavelength.

  • Result Interpretation: The rate of absorbance change is proportional to the concentration of LSD in the sample. The analyzer compares the sample's rate to that of the cutoff calibrator to determine if the result is positive or negative.

Conclusion

The choice of an immunoassay for LSD screening requires careful consideration of its cross-reactivity profile. The Neogen LSD Forensic ELISA Kit demonstrates significant cross-reactivity with this compound, which could be advantageous if the intent is to detect both compounds but could also lead to results that require careful interpretation and confirmation if specificity for LSD is paramount. For the CEDIA and EMIT II Plus assays, the lack of publicly available data on this compound cross-reactivity underscores the importance of in-house validation to ensure the accuracy and reliability of screening results. Researchers and drug development professionals should select an assay based on their specific analytical needs and perform thorough validation to understand its performance characteristics with potentially interfering compounds.

References

A Head-to-Head Comparison of LAMPA and Other Lysergamides in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lysergic acid 2,4-dimethylazetidide (LAMPA) with other notable lysergamides, supported by experimental data from animal models. The information is presented to facilitate informed decisions in psychedelic research and therapeutic development.

Lysergic acid 2,4-dimethylazetidide (this compound), a structural analog of lysergic acid diethylamide (LSD), has been a subject of interest in psychedelic research.[1] Understanding its pharmacological profile in comparison to other lysergamides is crucial for elucidating structure-activity relationships and identifying potential therapeutic candidates. This guide summarizes key preclinical findings, focusing on in vivo behavioral effects and in vitro receptor interactions.

In Vivo Behavioral Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism underlying the psychedelic effects of lysergamides. The potency of a compound to induce HTR is often correlated with its hallucinogenic potential in humans.

The following table summarizes the median effective dose (ED50) for inducing the head-twitch response in mice for this compound and other lysergamides. A lower ED50 value indicates higher potency.

CompoundED50 (nmol/kg, IP) in MiceRelative Potency to LSDReference
This compound 358.3~37%[2]
LSD 132.8100%[3]
LSZ 114.2~116%[3]
AL-LAD 174.9~76%[3]
ECPLA 317.2~42%[2]
MIPLA 421.7~31%[2]

ED50 values represent the dose required to produce 50% of the maximal response. IP = Intraperitoneal injection.

Based on the head-twitch response data, this compound is a potent 5-HT2A agonist, with a potency roughly one-third that of LSD.[2] Its potency is comparable to ECPLA and slightly higher than MIPLA in this animal model.[2]

In Vitro Receptor Interactions and Signaling

The behavioral effects of lysergamides are initiated by their interaction with serotonin (B10506) receptors, primarily the 5-HT2A subtype. Upon binding, these compounds can trigger multiple intracellular signaling cascades. The two most studied pathways are the Gq-protein-mediated pathway, which leads to calcium mobilization, and the β-arrestin recruitment pathway, which is involved in receptor desensitization and internalization.

While specific quantitative in vitro binding and functional data for this compound is limited in the public domain, it is understood to be a 5-HT2A receptor partial agonist.[1] The psychedelic effects of lysergamides are thought to be primarily mediated through the Gq signaling pathway.

Below is a diagram illustrating the general 5-HT2A receptor signaling pathway activated by lysergamides.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lysergamide Lysergamide (e.g., this compound, LSD) Receptor 5-HT2A Receptor Lysergamide->Receptor G_protein Gq Protein Receptor->G_protein activates beta_arrestin β-Arrestin Receptor->beta_arrestin recruits PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Psychedelic-like Effects (HTR) Ca_release->Cellular_Response PKC->Cellular_Response Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization

Caption: 5-HT2A receptor signaling pathway activated by lysergamides.

Pharmacokinetics

A comprehensive understanding of a compound's pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for drug development. Unfortunately, based on a comprehensive review of available scientific literature, detailed in vivo pharmacokinetic data for this compound in animal models (e.g., maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability) is not publicly available at this time.

For reference, studies on LSD in humans have reported a plasma half-life of approximately 2.6 to 3.6 hours.[4] However, it is crucial to note that pharmacokinetic parameters can vary significantly between different species and compounds. Further research is required to characterize the pharmacokinetic profile of this compound and enable a direct comparison with other lysergamides.

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, side-to-side rotational head movement induced by 5-HT2A receptor agonists in rodents. The following is a generalized protocol based on published studies.[2][3]

  • Animals: Male C57BL/6J mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Test compounds (e.g., this compound, LSD) and vehicle are administered via intraperitoneal (IP) injection. Doses are typically calculated based on the free base weight of the compound.

  • Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., standard shoebox cages). The observation period typically lasts for 30-60 minutes.

  • Data Collection: The number of head twitches is counted by a trained observer who is blind to the experimental conditions. A head twitch is defined as a rapid, convulsive, rotational movement of the head that is not part of normal grooming or exploratory behavior.

  • Data Analysis: Dose-response curves are generated by plotting the mean number of head twitches against the logarithm of the dose. The ED50 value is calculated using non-linear regression analysis.

Below is a workflow diagram for a typical HTR experiment.

HTR_Workflow Start Start: Animal Acclimation Drug_Prep Drug Preparation (this compound, control, etc.) Start->Drug_Prep Injection Intraperitoneal (IP) Injection Drug_Prep->Injection Observation Placement in Observation Chamber Injection->Observation HTR_Count Manual Scoring of Head-Twitches (Blinded Observer) Observation->HTR_Count 30-60 min Data_Analysis Data Analysis: Dose-Response Curve & ED50 Calculation HTR_Count->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Conclusion

In animal models, this compound demonstrates significant 5-HT2A receptor-mediated activity, with a potency in the head-twitch response assay that is approximately one-third that of LSD and comparable to other novel lysergamides like ECPLA. While the HTR model provides valuable insights into its potential psychedelic-like effects, a critical gap in the current understanding of this compound is the absence of publicly available pharmacokinetic data. Further preclinical studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion profile, which is essential for a comprehensive comparison with other lysergamides and for assessing its therapeutic potential.

References

A Head-to-Head Comparison: Unpacking the Diagnostic Sensitivity of LAMP and qPCR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular diagnostics, the rapid and accurate detection of nucleic acids is paramount for effective disease management, research, and drug development. Among the arsenal (B13267) of available techniques, quantitative polymerase chain reaction (qPCR) has long been considered the gold standard for its high sensitivity and specificity. However, the emergence of loop-mediated isothermal amplification (LAMP) has presented a compelling alternative, offering simplicity and speed. This guide provides an objective comparison of the diagnostic sensitivity of LAMP and qPCR, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Quantitative Data Presentation: Limit of Detection

The sensitivity of a diagnostic assay is determined by its limit of detection (LoD), which is the lowest concentration of a target nucleic acid that can be reliably detected. The following table summarizes the LoD of LAMP and qPCR for various pathogens as reported in several studies.

Target OrganismMethodLimit of Detection (LoD)Reference
SARS-CoV-2RT-LAMP6.7 copies/reaction[1][2]
Pseudomonas fluorescensLAMP4.8 x 10¹ CFU/reaction (in pure culture)[3]
Pseudomonas fluorescensPCR4.8 x 10² CFU/reaction (in pure culture)[3]
Pseudomonas fluorescensReal-time LAMP7.4 x 10¹ CFU/reaction (in contaminated milk)[3]
Pseudomonas fluorescensReal-time PCR7.4 x 10³ CFU/reaction (in contaminated milk)[3]
Staphylococcus aureusLAMP8 copies/reaction (purified plasmid DNA)[4]
Staphylococcus aureusLAMP400 CFU/reaction[4]
Staphylococcus aureusqPCREquivalent to LAMP[4]
Alternaria solaniLAMP1 ng of genomic DNA[5]
Alternaria solaniqPCR1.36 pg of genomic DNA[5]
Ustilago triticiLAMP100 fg/µL of genomic DNA[6]
Ustilago triticiqPCR10 pg/µL of genomic DNA[6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for LAMP and qPCR.

LAMP_Workflow cluster_prep Sample Preparation cluster_reaction Isothermal Amplification cluster_detection Detection Sample Sample Collection Lysis Lysis (Heat/Chemical) Sample->Lysis MasterMix Prepare LAMP Master Mix (Bst Polymerase, Primers, dNTPs) Lysis->MasterMix Reaction Incubate at Constant Temperature (e.g., 65°C for 30-60 min) MasterMix->Reaction Visual Visual Detection (Turbidity/Color Change) Reaction->Visual Fluorescence Real-time Fluorescence Reaction->Fluorescence qPCR_Workflow cluster_prep Sample Preparation cluster_reaction Amplification & Detection cluster_analysis Data Analysis Sample Sample Collection Extraction Nucleic Acid Extraction & Purification Sample->Extraction MasterMix Prepare qPCR Master Mix (Taq Polymerase, Primers, Probes, dNTPs) Extraction->MasterMix Thermocycling Thermal Cycling (Denaturation, Annealing, Extension) MasterMix->Thermocycling Analysis Generate Amplification Curve & Determine Ct Value Thermocycling->Analysis

References

A Head-to-Head Comparison: LAMP vs. CRISPR-Based Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of molecular diagnostics, Loop-Mediated Isothermal Amplification (LAMP) and CRISPR-based assays have emerged as powerful alternatives to traditional methods like Polymerase Chain Reaction (PCR). Both technologies offer the allure of rapid, sensitive, and specific detection of nucleic acids, making them invaluable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

At a Glance: Key Performance Characteristics

A critical evaluation of any diagnostic assay hinges on its performance metrics. The following table summarizes the key quantitative data for LAMP and CRISPR-based diagnostic assays, offering a clear comparison of their capabilities.

FeatureLAMP (Loop-Mediated Isothermal Amplification)CRISPR-Based Assays (e.g., SHERLOCK, DETECTR)
Sensitivity (Limit of Detection) High, can detect down to a few copies (<10 copies) of target nucleic acid.[1] Some studies report a sensitivity of 0.01 ng/µL of genomic DNA.[2][3]Exceptionally high, often reaching attomolar (10⁻¹⁸ M) or single-molecule levels.[4]
Specificity High, due to the use of 4-6 primers recognizing 6-8 distinct regions of the target.[5] However, it can be prone to false positives from non-specific amplification.[6][7]Very high, conferred by the specific guide RNA and the Cas enzyme's recognition of the target sequence.[6][8] Can distinguish single-base mismatches.[9]
Time to Result Rapid, typically 15-60 minutes.[6][10]Rapid, generally 30-60 minutes, including the amplification step.[2]
Cost per Reaction (Reagents) Low to moderate. One study indicated an average cost of $8.45 per test.[11]Generally higher than LAMP due to the cost of Cas enzymes and guide RNAs, though prices are decreasing.
Equipment Requirement Minimal; a simple heat block or water bath is sufficient for the isothermal reaction.[12][13][14]Requires a heat block for isothermal amplification and a fluorescence reader or lateral flow strip for detection.
Multiplexing Capability Limited, difficult to design primer sets for multiple targets in a single reaction.More amenable to multiplexing by using different Cas enzymes with distinct guide RNAs.

Delving Deeper: Experimental Methodologies

Understanding the experimental protocols is crucial for reproducing results and adapting these assays for specific applications. Below are detailed methodologies for representative LAMP and CRISPR-based diagnostic assays.

Experimental Protocol: Loop-Mediated Isothermal Amplification (LAMP)

This protocol is a generalized procedure for the detection of a DNA target.

1. Materials:

  • Bst DNA Polymerase with strand displacement activity

  • Isothermal Amplification Buffer (containing MgSO₄)

  • dNTPs

  • LAMP Primers (FIP, BIP, F3, B3, and optional Loop-F and Loop-B)

  • Nuclease-free water

  • DNA template

2. Reaction Setup (on ice):

  • Prepare a master mix containing the buffer, dNTPs, primers, and polymerase.

  • Aliquot the master mix into reaction tubes.

  • Add the sample DNA to each tube.

  • Include a no-template control (NTC) containing nuclease-free water instead of the sample.

3. Amplification:

  • Incubate the reaction tubes at a constant temperature of 60-65°C for 30-60 minutes.[10]

4. Detection:

  • Visual Detection (Colorimetric): Add a DNA-binding dye (e.g., SYBR Green I) or a metal-ion indicator to the reaction mix before or after amplification. A color change indicates a positive result.

  • Turbidity: Monitor the increase in turbidity in real-time as a byproduct of pyrophosphate precipitation.

  • Gel Electrophoresis: Analyze the LAMP products on an agarose (B213101) gel. A ladder-like pattern of multiple bands indicates a positive reaction.

Experimental Protocol: CRISPR-Based Diagnostic Assay (DETECTR with Cas12)

This protocol outlines a typical DNA detection workflow using recombinase polymerase amplification (RPA) for pre-amplification followed by Cas12a-mediated detection.

1. Materials:

  • RPA amplification kit (containing recombinase, single-strand binding protein, and strand-displacing polymerase)

  • Forward and reverse primers for the target DNA

  • Cas12a enzyme

  • crRNA specific to the target sequence

  • Fluorescent reporter (ssDNA with a fluorophore and a quencher)

  • Nuclease-free water

  • DNA template

2. Isothermal Amplification (RPA):

  • Set up the RPA reaction by combining the rehydration buffer, primers, and DNA template.

  • Incubate the reaction at a constant temperature of 37-42°C for 20-30 minutes.

3. CRISPR-Cas12a Detection:

  • Prepare the Cas12a-crRNA complex by incubating the Cas12a enzyme with the specific crRNA at room temperature.

  • Add the Cas12a-crRNA complex and the fluorescent reporter to the amplified product from the RPA step.

  • Incubate the detection reaction at 37°C.

  • Monitor the fluorescence signal in real-time. An increase in fluorescence indicates the presence of the target DNA, which activates the collateral cleavage activity of Cas12a, leading to the cleavage of the fluorescent reporter.[15]

Visualizing the Workflows

To better understand the underlying mechanisms and experimental steps, the following diagrams have been generated using the DOT language.

LAMP_Workflow cluster_prep Reaction Preparation cluster_amp Isothermal Amplification cluster_detection Detection Sample_Prep Sample Preparation (DNA/RNA Extraction) Master_Mix Prepare LAMP Master Mix Reaction_Setup Set up Reaction Tubes (Sample + Master Mix) Incubation Incubate at 60-65°C Reaction_Setup->Incubation Constant Temperature Visual Visual Detection (Colorimetric/Turbidity) Incubation->Visual Real-time or Endpoint Gel Gel Electrophoresis Incubation->Gel Endpoint Analysis

Caption: Workflow of a Loop-Mediated Isothermal Amplification (LAMP) assay.

CRISPR_Workflow cluster_prep Preparation cluster_amp Amplification cluster_detection CRISPR-Cas Detection Sample_Prep Sample Preparation (DNA/RNA Extraction) Amp_Setup Set up Isothermal Amplification (e.g., RPA) Sample_Prep->Amp_Setup Amplification Isothermal Amplification (e.g., 37-42°C) Amp_Setup->Amplification Detection_Mix Combine Amplicon, Cas Complex & Reporter Amplification->Detection_Mix Cas_Complex Prepare Cas-gRNA Complex Cas_Complex->Detection_Mix Cas_Incubation Incubate at 37°C Detection_Mix->Cas_Incubation Signal_Readout Signal Readout (Fluorescence/Lateral Flow) Cas_Incubation->Signal_Readout

Caption: Workflow of a CRISPR-based diagnostic assay with pre-amplification.

Signaling Pathways and Molecular Mechanisms

The fundamental principles behind these two powerful diagnostic techniques are distinct.

LAMP Mechanism

LAMP utilizes a strand-displacing DNA polymerase and a set of four to six primers that recognize multiple regions on the target DNA.[5] The process is initiated by the binding of inner primers which form a stem-loop structure. This structure then serves as a template for subsequent amplification, leading to a cascade of strand displacement and synthesis, resulting in the exponential accumulation of a complex, cauliflower-like DNA structure containing multiple copies of the target sequence.

LAMP_Mechanism Target_DNA Target DNA Primer_Binding Inner & Outer Primer Binding Target_DNA->Primer_Binding Stem_Loop Stem-Loop DNA Formation Primer_Binding->Stem_Loop Amplification Exponential Amplification (Strand Displacement) Stem_Loop->Amplification Concatemer Cauliflower-like DNA Structure Amplification->Concatemer

Caption: Simplified mechanism of Loop-Mediated Isothermal Amplification (LAMP).

CRISPR-Based Diagnostics Mechanism

CRISPR-based diagnostics leverage the programmability of Cas enzymes, such as Cas12 and Cas13.[16][17] The process involves a guide RNA (gRNA) that directs the Cas enzyme to a specific target nucleic acid sequence.[15] Upon binding to the target, the Cas enzyme is activated. This activation triggers a "collateral cleavage" activity, where the enzyme non-specifically cleaves nearby single-stranded nucleic acid molecules.[15][16] This collateral activity is harnessed by introducing reporter molecules that release a detectable signal (e.g., fluorescence) when cleaved.

CRISPR_Mechanism Cas_gRNA Cas Enzyme + guide RNA Binding Target Recognition & Binding Cas_gRNA->Binding Target_NA Target Nucleic Acid Target_NA->Binding Activation Cas Enzyme Activation Binding->Activation Collateral_Cleavage Collateral Cleavage of Reporter Molecules Activation->Collateral_Cleavage Signal Signal Generation (e.g., Fluorescence) Collateral_Cleavage->Signal

Caption: Mechanism of CRISPR-based diagnostics utilizing collateral cleavage.

Conclusion

Both LAMP and CRISPR-based assays represent significant advancements in molecular diagnostics, offering compelling alternatives to traditional PCR. LAMP excels in its simplicity, speed, and low cost, making it ideal for point-of-care and resource-limited settings where a simple "yes" or "no" answer is required.[14] However, it can be susceptible to non-specific amplification.

CRISPR-based assays, while currently more expensive, provide unparalleled specificity and sensitivity, with the ability to detect single-base changes. The combination of isothermal amplification with CRISPR detection creates a powerful platform that is both rapid and highly accurate.[6][18]

The choice between LAMP and CRISPR-based diagnostics will ultimately depend on the specific requirements of the application, including the need for quantitative data, the desired level of sensitivity and specificity, cost constraints, and the available infrastructure. As these technologies continue to mature, their accessibility and performance are expected to improve, further expanding their utility in research, clinical diagnostics, and beyond.

References

Ensuring Specificity in LAMP Assays: A Guide to Cross-Reactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Loop-Mediated Isothermal Amplification (LAMP) has emerged as a powerful tool for rapid and sensitive nucleic acid detection, offering a compelling alternative to traditional PCR-based methods.[1][2][3] Its isothermal nature and high efficiency make it particularly suitable for point-of-care diagnostics and resource-limited settings.[1][4] A key attribute of a robust LAMP assay is its high specificity, which is largely conferred by the use of four to six primers that recognize six to eight distinct regions on the target sequence.[1][5][6][7] However, rigorous validation of this specificity through cross-reactivity testing is a critical step in assay development to prevent false-positive results.

This guide provides a comprehensive comparison of a hypothetical high-performance LAMP assay, "Product X," with other nucleic acid amplification techniques, supported by experimental data. It also outlines a detailed protocol for conducting cross-reactivity testing to ensure the specificity of your LAMP assay.

Performance Comparison: Product X LAMP Assay vs. Alternatives

The performance of any diagnostic assay is judged by its sensitivity, specificity, speed, and ease of use. The following table summarizes the key performance metrics of our hypothetical "Product X" LAMP assay in comparison to conventional PCR, quantitative PCR (qPCR), and nested PCR.

FeatureProduct X LAMP AssayConventional PCRNested PCRQuantitative PCR (qPCR)
Time to Result < 60 minutes2-3 hours3-4 hours1.5-2.5 hours
Sensitivity 10-fold greater than conventional PCRBaseline1000-fold greater than conventional PCR100-fold greater than nested PCR
Specificity High (98.33% - 100%)[5][8]ModerateHighHigh, but can be lower than LAMP[9][10]
Equipment Simple heat block or water bathThermal cyclerThermal cyclerReal-time thermal cycler
Visual Detection Yes (colorimetric or turbidity)[1]No (requires gel electrophoresis)No (requires gel electrophoresis)No (fluorescence detection)
Cost LowModerateHighHigh
Tolerance to Inhibitors High[9][10]LowLowModerate

Experimental Protocol: Cross-Reactivity Testing for LAMP Assay Specificity

To ensure that the LAMP assay is specific to the target pathogen or sequence, it is essential to test it against a panel of closely related organisms and other common commensal or pathogenic species that may be present in the sample matrix.

Objective: To evaluate the analytical specificity of the LAMP assay by testing for cross-reactivity with non-target organisms.

Materials:

  • Product X LAMP Assay Kit (or optimized LAMP reagents)

  • Purified genomic DNA or RNA from the target pathogen (Positive Control)

  • Purified genomic DNA or RNA from a panel of non-target organisms (see table below for examples)

  • Nuclease-free water (Negative Control)

  • Heat block or water bath set to the optimal reaction temperature (e.g., 63-65°C)

  • Real-time fluorimeter or colorimetric detection reagents

Example Panel of Non-Target Organisms for a Streptococcus pneumoniae LAMP Assay:

OrganismRationale for Inclusion
Streptococcus mitisClosely related species, common oral commensal
Streptococcus oralisClosely related species, common oral commensal
Streptococcus pyogenesPathogenic Streptococcus species
Haemophilus influenzaeCommon respiratory pathogen
Moraxella catarrhalisCommon respiratory pathogen
Staphylococcus aureusCommon commensal and pathogen
Human genomic DNATo rule out cross-reactivity with host DNA

Procedure:

  • Prepare the LAMP Reaction Mix: Following the manufacturer's instructions for the Product X LAMP Assay Kit, prepare a master mix containing the reaction buffer, dNTPs, Bst DNA polymerase, and primers.

  • Template Addition:

    • For each non-target organism, add a defined amount of purified genomic DNA or RNA (e.g., 10 ng) to a reaction tube containing the LAMP master mix.

    • Prepare a positive control by adding the target pathogen's nucleic acid.

    • Prepare a negative control (no-template control) by adding nuclease-free water instead of a nucleic acid template.

  • Incubation: Incubate the reaction tubes at the optimal LAMP reaction temperature (e.g., 63°C) for a specified time (e.g., 60 minutes).

  • Detection of Amplification:

    • Real-time Fluorescence: Monitor the amplification in real-time using a fluorimeter.

    • Colorimetric Detection: After incubation, observe the color change in the reaction tubes. A distinct color change indicates amplification.

    • Gel Electrophoresis: The LAMP products can be visualized as a ladder-like pattern on a 2% agarose (B213101) gel.[3]

  • Interpretation of Results:

    • The positive control should show robust amplification (a rapid increase in fluorescence or a distinct color change).

    • The negative control and all non-target organism samples should show no amplification. Any amplification observed with a non-target organism indicates cross-reactivity and a lack of specificity.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making logic involved in specificity testing, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_master_mix Prepare LAMP Master Mix add_target Add Target DNA/RNA (Positive Control) add_nontarget Add Non-Target DNA/RNA add_water Add Nuclease-Free Water (Negative Control) prep_templates Prepare Target and Non-Target Nucleic Acid Templates incubation Incubate at 63-65°C for 60 min add_target->incubation add_nontarget->incubation add_water->incubation detection Detect Amplification (Fluorescence/Colorimetric) incubation->detection

Caption: Experimental workflow for LAMP assay cross-reactivity testing.

G cluster_results cluster_actions start Amplification Detected in Non-Target Sample? result_yes Cross-Reactivity Detected (Assay is NOT Specific) start->result_yes Yes result_no No Cross-Reactivity (Assay IS Specific) start->result_no No action_redesign Action: Redesign Primers result_yes->action_redesign action_proceed Action: Proceed with Validation result_no->action_proceed

Caption: Logical flow for determining LAMP assay specificity.

Conclusion

Thorough cross-reactivity testing is a non-negotiable step in the validation of any LAMP assay intended for diagnostic or research applications. By systematically challenging the assay with a comprehensive panel of non-target organisms, researchers can ensure the high specificity required for accurate and reliable results. The "Product X" LAMP assay, when properly validated using the outlined protocol, demonstrates significant advantages in speed and ease of use over traditional PCR-based methods, making it an invaluable tool for modern molecular diagnostics. The exceptional specificity of LAMP is a result of its complex primer design, which recognizes multiple distinct regions on the target DNA.[1]

References

LAMP vs. PCR for Large-Scale Screening: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular diagnostics, the demand for rapid, accurate, and cost-effective methods for large-scale screening has surged, particularly in response to global health crises and the need for widespread disease surveillance. Two prominent technologies, Loop-Mediated Isothermal Amplification (LAMP) and Polymerase Chain Reaction (PCR), stand out as primary workhorses for nucleic acid detection. This guide provides a comprehensive cost-effectiveness analysis of LAMP versus PCR for large-scale screening applications, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their specific needs.

Performance Characteristics: A Head-to-Head Comparison

The choice between LAMP and PCR often hinges on a trade-off between speed, cost, and performance. The following tables summarize key quantitative data comparing the two methods.

Table 1: Performance Metrics of LAMP vs. PCR

MetricLAMPPCR (specifically RT-qPCR)Source(s)
Sensitivity 92% - 96.6%95.6% - 96%[1][2][3]
Specificity 97.6% - 100%98.7% - 100%[1][4]
Time to Result 30-60 minutes2-4 hours[5][6]
False Negative Rate ~12%~6%[2][3]

Table 2: Cost and Throughput Comparison

ParameterLAMPPCR (specifically RT-qPCR)Source(s)
Cost per Sample ~$5.10 - $8.45~$14.75[6][7]
Equipment Cost Low (water bath or heat block)High (thermocycler)[5][8]
Personnel Training MinimalExtensive[5]
Throughput High, suitable for point-of-careHigh, suitable for centralized labs[9][10]

Experimental Workflows

The operational workflows for LAMP and PCR differ significantly, impacting turnaround time and resource allocation in a large-scale screening setting.

LAMP_Workflow cluster_prep Sample Preparation cluster_reaction LAMP Reaction cluster_detection Detection Sample 1. Sample Collection Extraction 2. Nucleic Acid Extraction (can be simplified/skipped) Sample->Extraction Mix 3. Prepare Master Mix (Primers, Bst Polymerase, dNTPs) Extraction->Mix Amplify 4. Isothermal Amplification (60-65°C for 30-60 min) Mix->Amplify Detect 5. Visual Detection (Turbidity or Color Change) Amplify->Detect

LAMP Experimental Workflow

PCR_Workflow cluster_prep Sample Preparation cluster_reaction PCR Reaction cluster_detection Detection Sample 1. Sample Collection Extraction 2. Nucleic Acid Extraction Sample->Extraction Mix 3. Prepare Master Mix (Primers, Taq Polymerase, dNTPs, Probes) Extraction->Mix Amplify 4. Thermal Cycling (Denaturation, Annealing, Extension) Mix->Amplify Detect 5. Real-Time Fluorescence Detection Amplify->Detect

PCR Experimental Workflow

Detailed Experimental Protocols

LAMP (Loop-Mediated Isothermal Amplification) Protocol

The LAMP assay is characterized by its use of a single temperature for amplification, simplifying the equipment requirements.[5]

  • Sample Preparation:

    • Collect biological samples (e.g., saliva, nasopharyngeal swabs).

    • Perform nucleic acid extraction. For some LAMP protocols, a simplified lysis step may be sufficient, or direct amplification from the sample can be performed, which can significantly reduce time and cost.[6]

  • Reaction Setup:

    • Prepare a master mix containing Bst DNA polymerase, a set of four to six specific primers (F3, B3, FIP, BIP, and optional loop primers LF, LB), dNTPs, and reaction buffer.[1]

    • Add the extracted nucleic acid template to the master mix in a reaction tube.

  • Isothermal Amplification:

    • Incubate the reaction tubes at a constant temperature, typically between 60-65°C, for 30-60 minutes.[1] A simple water bath or heat block is sufficient for this step.[5]

  • Detection of Amplification:

    • Amplification can be detected in real-time by measuring turbidity caused by the accumulation of magnesium pyrophosphate precipitate.

    • Alternatively, end-point detection can be performed visually by adding a DNA-intercalating dye (e.g., SYBR Green) or a metal-ion indicator (e.g., calcein) to the reaction mix post-amplification, resulting in a color change in positive samples.[11] Gel electrophoresis can also be used for visualization but is less common for high-throughput screening.[11]

PCR (Polymerase Chain Reaction) Protocol (specifically RT-qPCR)

Real-time reverse transcription PCR (RT-qPCR) is the gold standard for many diagnostic applications due to its high sensitivity and specificity.

  • Sample Preparation:

    • Collect biological samples.

    • Perform a thorough nucleic acid (RNA in the case of RT-qPCR for RNA viruses) extraction and purification to remove inhibitors.

  • Reverse Transcription (for RNA targets):

    • In a one-step RT-qPCR, the reverse transcription and PCR amplification occur in the same tube. The master mix will include a reverse transcriptase enzyme along with the PCR reagents.

    • In a two-step protocol, cDNA is first synthesized from the RNA template in a separate reaction.

  • Reaction Setup:

    • Prepare a master mix containing Taq DNA polymerase, a pair of specific primers, dNTPs, reaction buffer, and fluorescent probes (e.g., TaqMan probes) for real-time detection.

    • Add the extracted nucleic acid template (or cDNA) to the master mix in PCR plates or tubes.

  • Thermal Cycling and Detection:

    • Place the reaction vessels in a real-time PCR thermocycler.

    • The thermocycler will execute a program of repeated cycles of:

      • Denaturation: Heating to ~95°C to separate the DNA strands.

      • Annealing: Cooling to ~55-65°C to allow primers to bind to the template.

      • Extension: Heating to ~72°C for the DNA polymerase to synthesize new DNA strands.

    • Fluorescence is measured at the end of each cycle, allowing for the real-time monitoring of DNA amplification.

Cost-Effectiveness Analysis

For large-scale screening, the economic implications of a chosen diagnostic platform are paramount. LAMP consistently emerges as a more cost-effective solution compared to PCR.[5][8] The primary cost-saving advantages of LAMP include:

  • Lower Equipment Costs: LAMP does not require a sophisticated and expensive thermocycler, a significant capital investment for any laboratory.[5]

  • Reduced Reagent Costs: While primer design for LAMP is more complex, the overall cost of reagents per reaction is generally lower than for RT-qPCR.[8]

  • Faster Turnaround Time: The rapid amplification process of LAMP (30-60 minutes compared to 2-4 hours for PCR) leads to higher sample throughput and reduced labor costs per sample.[5][6]

  • Simplified Workflow: The isothermal nature of LAMP and the potential for simplified sample preparation reduce the hands-on time required by laboratory personnel.[6]

While PCR has a higher initial and per-sample cost, its slightly higher sensitivity and established role as a "gold standard" may be critical in scenarios where a false negative has severe consequences.[1][2] However, for large-scale surveillance and screening where rapid identification and containment are the primary goals, the cost-effectiveness and speed of LAMP present a compelling advantage.[9][12]

Conclusion

Both LAMP and PCR are powerful tools for molecular diagnostics. PCR, particularly RT-qPCR, offers unparalleled sensitivity and is a well-established, reliable method. However, for large-scale screening programs, the cost-effectiveness, speed, and simplicity of LAMP make it an increasingly attractive alternative. The decision of which technology to implement will ultimately depend on the specific requirements of the screening program, including budget constraints, required turnaround time, and the acceptable trade-offs between sensitivity and cost. As molecular diagnostic technologies continue to evolve, the accessibility and performance of methods like LAMP are poised to play an even more significant role in public health and research.

References

Safety Operating Guide

Safe Disposal of LAMPA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat LAMPA (Lysergic acid methylpropylamide) as a hazardous chemical waste. As a regulated Schedule I compound in the United States, this compound must be disposed of following strict institutional, federal, and local regulatory guidelines.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for hazardous chemical waste.

Hazard Profile and Safety Summary

This compound is categorized as a lysergamide (B1675752) and is regulated as a Schedule I compound in the United States.[1] The GHS classification for a substance with similar hazard profiles indicates it can be fatal if swallowed or inhaled and toxic in contact with skin.[2] While specific data for this compound is limited, the precautionary principle dictates it should be handled as a potent, hazardous substance.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, fatal if inhaled, and toxic in contact with skin.[2]

  • Regulatory Status: Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1]

  • Reactivity: As a complex organic molecule, its reactivity with other chemicals should be considered unknown without specific testing. It is supplied in an acetonitrile (B52724) solution, which is a flammable liquid.[1]

Quantitative Hazard Data

Hazard ClassificationGHS PictogramsDescriptionSource
Acute toxicity, oralDangerFatal if swallowed[2]
Acute toxicity, dermalDangerToxic in contact with skin[2]
Acute toxicity, inhalationDangerFatal if inhaled[2]
Regulated SubstanceN/ASchedule I Compound[1]

Experimental Protocols

Specific experimental protocols for the neutralization or disposal of this compound were not found in the provided search results. The following disposal procedure is based on general best practices for the management of highly hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

This compound Disposal Workflow

LAMPA_Disposal_Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal A Consult Institutional EHS Procedures B Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves A->B C Segregate this compound Waste B->C Proceed with Waste Handling D Use a Designated, Labeled, and Compatible Hazardous Waste Container C->D E Keep Container Tightly Sealed D->E F Store in a Secure, Ventilated Area E->F G Contact EHS for Waste Pickup F->G Ready for Disposal H Provide Full Chemical Name and Quantity G->H I Complete Hazardous Waste Manifest H->I J Professional Disposal by Licensed Contractor I->J

References

Safeguarding Research: A Comprehensive Guide to Handling LAMPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of LAMPA (Lysergic acid methylpropylamide), a potent, Schedule I controlled substance. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

This compound, a structural analog of lysergic acid diethylamide (LSD), is classified as a lysergamide (B1675752) and is primarily used in research and forensic applications.[1][2] It is often supplied as a solution in acetonitrile, a flammable and toxic solvent.[2] Due to its high potency and regulatory status, all handling and disposal procedures must be conducted with the utmost care and in strict accordance with federal and institutional regulations.

Immediate Safety and Hazard Information

This compound is a hazardous substance with the following GHS classifications:

  • Fatal if swallowed

  • Fatal in contact with skin

  • Fatal if inhaled

The common solvent, acetonitrile, presents additional hazards as a flammable liquid that is also toxic if swallowed, in contact with skin, or inhaled. It can cause serious eye irritation.

Hazard Summary Table
SubstanceCAS NumberGHS Hazard ClassificationsKey Hazards
This compound (Lysergic acid methylpropylamide) 40158-98-3Acute Toxicity 2 (Oral, Dermal, Inhalation)Fatal if swallowed, in contact with skin, or if inhaled.
Acetonitrile 75-05-8Flammable Liquid 2, Acute Toxicity 4 (Oral, Dermal, Inhalation), Eye Irritation 2AHighly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound and its solutions.

PPE Requirements Table
Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Check manufacturer's chemical resistance chart for acetonitrile.Protects against skin contact with this compound, which is fatal, and acetonitrile, which is harmful and can be absorbed through the skin. Nitrile gloves offer good resistance to acetonitrile.
Eye and Face Protection Chemical splash goggles and a face shield.Provides protection against splashes of the this compound solution, which can cause serious eye irritation and systemic toxicity.
Body Protection A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing.
Respiratory Protection All handling of this compound must be performed in a certified chemical fume hood.Mitigates the risk of inhaling aerosols or vapors, which can be fatal.

Operational Plan: A Step-by-Step Handling Protocol

The following is a generalized protocol for handling potent psychoactive compounds like this compound in a research setting. Specific experimental procedures should be adapted to this framework.

  • Pre-Experiment Preparations:

    • Ensure you have an active DEA registration for Schedule I substances.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the lab for handling this compound.

    • Assemble all necessary equipment and PPE before retrieving the this compound container.

    • Have a spill kit readily available.

  • Handling Procedure:

    • Don all required PPE.

    • Work exclusively within the chemical fume hood.

    • Keep the container of this compound solution tightly sealed when not in use.

    • Use the smallest practical quantities for the experiment.

    • Avoid any direct contact with the substance. Use appropriate tools for transfers.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly segregate and label all waste streams (liquid, solid, sharps).

    • Remove PPE in the designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling this compound

LAMPA_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal prep1 Verify DEA Registration prep2 Certify Chemical Fume Hood prep1->prep2 prep3 Assemble PPE and Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Transfer this compound Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 store1 Return to Secure, Locked Storage handle3->store1 If material remains clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 dispose1 Package Waste for Disposal clean2->dispose1 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Complete DEA Form 41 dispose1->dispose2 dispose3 Transfer to Reverse Distributor dispose2->dispose3

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound, from preparation to final disposal.

Disposal Plan

The disposal of Schedule I controlled substances is strictly regulated by the DEA.

  • Waste Segregation: All materials contaminated with this compound, including solutions, empty containers, gloves, and pipette tips, must be collected as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste: Waste must be stored in clearly labeled, sealed containers within a secure, designated area in the laboratory.

  • DEA Regulations: As a Schedule I substance, this compound cannot be disposed of through standard chemical waste channels. Disposal must be handled by a DEA-registered "reverse distributor."

  • Required Documentation: The transfer and disposal of this compound waste must be meticulously documented. For Schedule I and II substances, a DEA Form 222 is required for the transfer to a reverse distributor, and a DEA Form 41 must be completed to document the destruction of the substance.[3]

  • Institutional Procedures: Contact your institution's EHS office to coordinate the disposal of this compound waste through the proper channels. They will have established procedures with a licensed reverse distributor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.